5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione
説明
BenchChem offers high-quality 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
5-(3,4-dichlorophenyl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2O2/c13-11-2-1-7(5-12(11)14)8-3-9(15)6-10(16)4-8/h1-2,5,8H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSOWNAHAULUPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344748 | |
| Record name | 5-(3,4-dichlorophenyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27463-42-9 | |
| Record name | 5-(3,4-dichlorophenyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione
This guide provides a comprehensive overview of the chemical synthesis of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione, a molecule of interest in medicinal chemistry and drug development due to the prevalence of the cyclohexane-1,3-dione scaffold in biologically active compounds.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the synthetic strategy, reaction mechanism, and a practical, step-by-step protocol.
Introduction and Significance
Cyclohexane-1,3-dione derivatives are recognized as privileged structures in the synthesis of a wide array of heterocyclic compounds and natural products.[1] Their chemical versatility, stemming from the presence of a highly reactive methylene group and dicarbonyl functionality, allows for their use as foundational building blocks in organic synthesis.[1] The incorporation of a 3,4-dichlorophenyl substituent introduces specific electronic and lipophilic properties that can be crucial for modulating the pharmacological activity of the resulting molecules. Aryl-substituted cyclohexane-1,3-diones have been investigated for various biological activities, including their potential as enzyme inhibitors and as intermediates in the synthesis of compounds with anti-proliferative properties.[3][4]
Core Synthetic Strategy: The Tandem Knoevenagel-Michael Reaction
The most direct and efficient route for the synthesis of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione is a tandem reaction sequence involving an initial Knoevenagel condensation followed by a Michael addition.[5][6] This one-pot synthesis is highly valued for its atom economy and operational simplicity.
The overall reaction is as follows:
3,4-Dichlorobenzaldehyde + 2 x Cyclohexane-1,3-dione → 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione
This transformation is typically catalyzed by a weak base, which is sufficient to deprotonate the active methylene group of cyclohexane-1,3-dione without promoting self-condensation of the aldehyde.[7]
Mechanistic Insights
The reaction proceeds through two key stages:
-
Knoevenagel Condensation: A base abstracts a proton from the active methylene group (C-2) of cyclohexane-1,3-dione, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 3,4-dichlorobenzaldehyde. Subsequent dehydration of the resulting aldol-type adduct yields an α,β-unsaturated ketone, specifically 2-(3,4-dichlorobenzylidene)cyclohexane-1,3-dione.[7][8]
-
Michael Addition: A second molecule of cyclohexane-1,3-dione, also activated by the base to form an enolate, acts as the Michael donor. It undergoes a conjugate (1,4-) addition to the electron-deficient β-carbon of the α,β-unsaturated ketone formed in the first step.[9][10] This nucleophilic attack results in the formation of the final product, 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione.[11]
The following diagram illustrates the proposed reaction pathway:
Experimental Protocol
The following is a representative experimental procedure for the synthesis of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione. This protocol is based on established methodologies for similar transformations.[5]
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 3,4-Dichlorobenzaldehyde | C₇H₄Cl₂O | 175.01 | 6287-38-3 |
| Cyclohexane-1,3-dione | C₆H₈O₂ | 112.13 | 504-02-9 |
| Methanol | CH₄O | 32.04 | 67-56-1 |
| Piperidine (Catalyst) | C₅H₁₁N | 85.15 | 110-89-4 |
| Distilled Water | H₂O | 18.02 | 7732-18-5 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dichlorobenzaldehyde (10 mmol, 1.75 g) and cyclohexane-1,3-dione (22 mmol, 2.47 g) in methanol (50 mL).
-
Catalyst Addition: To the stirred solution, add piperidine (1 mmol, 0.1 mL) as a catalyst.
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 4-6 hours.[5]
-
Workup and Isolation: Upon completion, a precipitate will form. Filter the solid product and wash it with cold methanol to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the pure 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
The following diagram provides a visual representation of the experimental workflow:
Conclusion
The synthesis of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione is readily achievable through a robust and efficient tandem Knoevenagel condensation/Michael addition reaction. This method offers a straightforward approach for accessing this valuable chemical intermediate. The versatility of the cyclohexane-1,3-dione core, combined with the specific properties imparted by the dichlorophenyl substituent, makes the target molecule a promising scaffold for the development of novel therapeutic agents. Further derivatization of this compound could lead to the discovery of new molecules with significant biological activities.
References
-
Taylor & Francis. (n.d.). Greener approach toward the generation of dimedone derivatives. Taylor & Francis Online. Retrieved from [Link]
- Singh, R., et al. (2022). One-Pot Green Synthesis and Biological Evaluation of Dimedone-Coupled 2,3-Dihydrofuran Derivatives to Divulge Their Inhibition Potential against Staphylococcal Thioredoxin Reductase Enzyme. ACS Omega, 7(4), 3567-3579.
-
SIRJANA JOURNAL. (n.d.). Dimedone: A Versatile Molecule in the synthesis of various heterocycles. Retrieved from [Link]
-
Bartleby.com. (n.d.). Dimedone Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Applications of Dimedone in the Synthesis of Heterocycles: An Update. Retrieved from [Link]
-
ACS Omega. (2019). Knoevenagel/Tandem Knoevenagel and Michael Adducts of Cyclohexane-1,3-dione and Aryl Aldehydes: Synthesis, DFT Studies, Xanthine Oxidase Inhibitory Potential, and Molecular Modeling. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel/Michael-addition/cyclization/ring-opening cascade between aldehydes 1, 3-arylisoxazol-5(4H). Retrieved from [Link]
-
PubMed. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Domino Knoevenagel condensation, Michael addition, and cyclization using ionic liquid, 2-hydroxyethylammonium formate, as a recoverable catalyst | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. Retrieved from [Link]
-
The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]
- Google Patents. (n.d.). WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
-
ResearchGate. (n.d.). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products | Request PDF. Retrieved from [Link]
-
YouTube. (2020, January 27). Michael Additions Revisited with 1,3 Dicarbonyls. Retrieved from [Link]
- Google Patents. (n.d.). US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
- Google Patents. (n.d.). EP0195053B1 - Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor.
-
ResearchGate. (n.d.). (PDF) Recent Advances in Base-Assisted Michael Addition Reactions. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Retrieved from [Link]
-
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
YouTube. (2018, May 10). Michael Addition Reaction Mechanism. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 9. Michael Addition [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
An In-depth Technical Guide on the Core Mechanism of Action of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione and its Analogs
This guide provides a detailed exploration of the potential mechanism of action of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione, a member of the versatile class of cyclohexane-1,3-dione derivatives. While direct studies on this specific molecule are limited, this document synthesizes findings from structurally related compounds to propose a likely and compelling mechanism of action. This analysis is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Therapeutic Potential of the Cyclohexane-1,3-dione Scaffold
The cyclohexane-1,3-dione core is a privileged scaffold in medicinal chemistry, serving as a versatile precursor for a plethora of synthetically significant compounds.[1][2] These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and herbicidal properties.[2] The reactivity of the active methylene group and the dicarbonyl moiety within the cyclohexane-1,3-dione structure allows for diverse chemical modifications, leading to a wide array of pharmacologically active molecules.[2]
Postulated Primary Mechanism of Action: Kinase Inhibition in Oncology
A significant body of research points towards the role of cyclohexane-1,3-dione derivatives as potent inhibitors of various protein kinases, particularly receptor tyrosine kinases (RTKs).[3][4][5] This inhibitory action is a key focus for anticancer drug development.
Targeting the c-Met Receptor Tyrosine Kinase
Several studies have highlighted the potential of cyclohexane-1,3-dione derivatives to inhibit the enzymatic activity of c-Met, a receptor tyrosine kinase that is often overexpressed in non-small-cell lung cancer (NSCLC).[3][4] The c-Met signaling pathway plays a crucial role in cell proliferation, migration, and invasion. Its dysregulation is a hallmark of many cancers.
The proposed mechanism involves the binding of the cyclohexane-1,3-dione derivative to the ATP-binding pocket of the c-Met kinase domain. This competitive inhibition prevents the phosphorylation of downstream signaling molecules, thereby abrogating the oncogenic signaling cascade. The 3,4-dichlorophenyl substituent on the cyclohexane ring likely contributes to the binding affinity and specificity for the target kinase.
Caption: Proposed mechanism of c-Met inhibition by 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione.
Broader Kinase Inhibition Profile
Beyond c-Met, cyclohexane-1,3-dione derivatives have been shown to possess inhibitory activity against a panel of other kinases, including c-Kit, Flt-3, VEGFR-2, EGFR, PDGFR, and Pim-1.[3][4] This multi-targeted kinase inhibition profile suggests that compounds based on this scaffold could be effective in treating a range of cancers driven by different oncogenic kinases.
Alternative and Secondary Mechanisms of Action
While kinase inhibition is a prominent proposed mechanism, the chemical versatility of the cyclohexane-1,3-dione scaffold allows for other potential biological activities.
Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD)
In the realm of herbicides, 2-acyl-cyclohexane-1,3-diones are known inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[6] This enzyme is crucial for the biosynthesis of plastoquinone and tocochromanols in plants. The inhibitory mechanism involves the chelation of the ferrous ion in the active site of the enzyme by the 1,3-dione moiety.[7] While this is a well-established mechanism in plants, it is less likely to be the primary mode of action for anticancer effects in humans, but it highlights the potential for this class of compounds to interact with metalloenzymes.
Anti-inflammatory Properties
Derivatives of 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-thione have demonstrated significant anti-inflammatory activity.[8] Although the core structure differs, the presence of the 3,4-dichlorophenyl group in both this series and the topic compound suggests that this moiety may contribute to anti-inflammatory effects, possibly through the inhibition of inflammatory mediators or enzymes.
Proposed Experimental Workflow for Mechanism of Action Elucidation
To definitively determine the mechanism of action of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione, a systematic experimental approach is required.
Caption: A streamlined experimental workflow for elucidating the mechanism of action.
Step-by-Step Methodologies
-
Cell Viability and Proliferation Assays:
-
Objective: To determine the cytotoxic and anti-proliferative effects of the compound on a panel of cancer cell lines, including those with known c-Met overexpression (e.g., H460, A549).
-
Protocol (MTT Assay):
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
-
-
Kinase Profiling:
-
Objective: To identify the specific kinase targets of the compound.
-
Protocol (In vitro Kinase Panel Screen):
-
Submit the compound to a commercial or in-house kinase screening service (e.g., Eurofins, Promega).
-
The compound is typically tested at a fixed concentration (e.g., 10 µM) against a large panel of purified kinases.
-
The percentage of inhibition for each kinase is determined by measuring the reduction in kinase activity (e.g., via ATP consumption or substrate phosphorylation).
-
-
-
Target Validation: In Vitro Kinase Assay:
-
Objective: To confirm the inhibitory activity against the identified primary target (e.g., c-Met) and determine the IC50 value.
-
Protocol (e.g., ADP-Glo™ Kinase Assay):
-
In a multi-well plate, combine the purified kinase (e.g., recombinant c-Met), the kinase substrate, and ATP.
-
Add varying concentrations of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione.
-
Incubate to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Measure the luminescence, which is proportional to the kinase activity.
-
Calculate the IC50 value from the dose-response curve.
-
-
-
Cellular Target Engagement and Downstream Signaling:
-
Objective: To confirm that the compound inhibits the target kinase and its downstream signaling pathway in a cellular context.
-
Protocol (Western Blotting):
-
Treat cancer cells expressing the target kinase with the compound for a specified time.
-
Lyse the cells to extract proteins.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., phospho-c-Met) and its downstream effectors (e.g., phospho-Akt, phospho-ERK).
-
Use secondary antibodies conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.
-
Analyze the band intensities to determine the effect of the compound on protein phosphorylation.
-
-
Quantitative Data Summary
| Compound Class | Target | Reported Activity | Reference |
| 1,2,4-Triazine derivatives from cyclohexane-1,3-dione | c-Met | IC50 values ranging from 0.24 to 9.36 nM | [5] |
| 2-Acyl-cyclohexane-1,3-diones | Plant HPPD | I50app: 0.18 ± 0.02 μM (for a C11 alkyl side chain derivative) | [6] |
Conclusion
Based on the available evidence from structurally related compounds, the most probable mechanism of action for 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione as a potential therapeutic agent, particularly in oncology, is the inhibition of receptor tyrosine kinases such as c-Met . The dichlorophenyl moiety likely plays a crucial role in the binding affinity and selectivity of the compound. The proposed experimental workflow provides a robust framework for validating this hypothesis and fully elucidating the molecular mechanism of this promising compound. Further research into this specific molecule is warranted to confirm its therapeutic potential.
References
-
El-Damasy, D. A., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. [Link][3][4]
-
Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry. [Link][5]
-
Gerwick, B. C., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules. [Link][6]
-
Sharma, D., et al. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. [Link][1]
-
Turan-Zitouni, G., et al. (2013). Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones. Archiv der Pharmazie. [Link][8]
-
Sharma, D., & Singh, P. (2025). Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. ResearchGate. [Link][2]
-
Turan, N., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules. [Link][7][9][10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site [mdpi.com]
- 7. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Spectroscopic Data for 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established principles of spectroscopic analysis. While experimental data for this specific molecule is not publicly available, this guide offers a robust predictive analysis based on data from analogous structures and foundational spectroscopic theory.
Introduction
5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione is a derivative of cyclohexane-1,3-dione, a versatile scaffold in organic synthesis.[1] The presence of the dichlorophenyl substituent is expected to significantly influence its spectroscopic properties and potential biological activity. Accurate interpretation of its spectroscopic data is crucial for its identification, purity assessment, and structural elucidation in various research and development settings.
A key characteristic of cyclohexane-1,3-diones is their existence in a tautomeric equilibrium between the diketo and enol forms.[2][3][4][5] This phenomenon is highly dependent on the solvent and substitution pattern and will be a central theme in the interpretation of the spectroscopic data.[2][3][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione, both ¹H and ¹³C NMR will provide critical information regarding the molecular framework and the keto-enol tautomerism.
Experimental Protocol: Acquiring NMR Spectra
A standardized protocol for acquiring high-quality NMR spectra of small organic molecules is outlined below.
Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.
Causality in Experimental Choices:
-
Deuterated Solvents: The use of deuterated solvents is essential to avoid large solvent signals that would otherwise obscure the analyte's signals in ¹H NMR. The choice of solvent (e.g., chloroform-d for non-polar, DMSO-d6 for polar samples) can also influence the keto-enol equilibrium.[3][5]
-
Internal Standard: Tetramethylsilane (TMS) is a common internal standard as its protons are highly shielded, resonating at 0 ppm, which rarely overlaps with signals from organic molecules.[6][7]
-
Shimming: This process corrects for inhomogeneities in the magnetic field, leading to sharper and more resolved NMR signals, which is critical for accurate coupling constant determination.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione is expected to show distinct signals for both the diketo and enol tautomers, with the ratio depending on the solvent.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Diketo Form) | Assignment (Enol Form) |
| ~11-13 | br s | (variable) | - | Enolic OH |
| ~7.2-7.5 | m | 3H | Ar-H | Ar-H |
| ~5.5 | s | (variable) | - | C=CH |
| ~3.5 | m | 1H | CH-Ar | CH-Ar |
| ~2.5-3.0 | m | 4H | CH₂-C=O | CH₂-C=O & CH₂-C=C |
Interpretation:
-
Aromatic Protons: The dichlorophenyl group will give rise to a complex multiplet in the aromatic region.
-
Cyclohexane Ring Protons: The protons on the cyclohexane ring will appear as multiplets in the aliphatic region. The chemical shifts will differ between the diketo and enol forms due to the change in hybridization of the adjacent carbons.
-
Enolic Proton: A broad singlet in the downfield region (11-13 ppm) is a characteristic signal for the enolic hydroxyl proton, which is often broadened due to hydrogen bonding and exchange.
-
Vinylic Proton: The enol form will exhibit a singlet around 5.5 ppm corresponding to the proton on the carbon-carbon double bond.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will also reflect the presence of both tautomers.
| Predicted Chemical Shift (ppm) | Assignment (Diketo Form) | Assignment (Enol Form) |
| ~200-210 | C=O | C=O |
| ~190 | - | C-OH |
| ~140-145 | Ar-C (quaternary) | Ar-C (quaternary) |
| ~125-135 | Ar-CH | Ar-CH |
| ~100 | - | C=CH |
| ~50-60 | CH₂ | CH₂ |
| ~40-50 | CH-Ar | CH-Ar |
Interpretation:
-
Carbonyl Carbons: The diketo form will show a characteristic signal for the carbonyl carbons in the 200-210 ppm region. In the enol form, one carbonyl signal will remain, while the other carbon involved in the enol will shift upfield.
-
Aromatic Carbons: The signals for the aromatic carbons will be in the 125-145 ppm range.
-
Enol Carbons: The enol form will have two distinctive signals: one for the carbon bearing the hydroxyl group (~190 ppm) and another for the vinylic carbon (~100 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: Acquiring ESI-MS Spectra
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione.[8][9][10]
Caption: A typical workflow for acquiring and processing Electrospray Ionization Mass Spectrometry data.
Causality in Experimental Choices:
-
Dilute Solution: High concentrations can lead to signal suppression and the formation of adducts, complicating the spectrum.
-
Solvent Choice: The solvent must be volatile and capable of dissolving the analyte. Methanol and acetonitrile are common choices for ESI.[8]
-
Acidification: Adding a small amount of acid like formic acid promotes protonation, leading to the formation of [M+H]⁺ ions in positive ion mode, which are often more stable and easier to detect.[8]
Predicted Mass Spectrum
The mass spectrum of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione is expected to show a characteristic isotopic pattern due to the presence of two chlorine atoms.
| Predicted m/z | Ion | Relative Abundance Pattern | Interpretation |
| 257/259/261 | [M+H]⁺ | ~9:6:1 | Molecular ion peak showing the characteristic isotopic signature of two chlorine atoms. |
| 221/223 | [M+H - HCl]⁺ | ~3:1 | Loss of a molecule of hydrogen chloride. |
| 185 | [M+H - 2HCl]⁺ | - | Loss of two molecules of hydrogen chloride. |
| 145 | [C₆H₃Cl₂]⁺ | ~9:6:1 | Dichlorophenyl cation fragment. |
Interpretation:
-
Molecular Ion: The molecular weight of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione is 257.11 g/mol . In positive ion ESI-MS, the protonated molecule [M+H]⁺ will be observed. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic pattern of peaks at m/z 257, 259, and 261 with a relative intensity ratio of approximately 9:6:1 is expected.[11]
-
Fragmentation: Common fragmentation pathways for chlorinated aromatic compounds include the loss of HCl.[12] The dichlorophenyl cation is also an expected stable fragment.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione, the IR spectrum will be particularly useful for observing the carbonyl and hydroxyl groups of the two tautomers.
Experimental Protocol: Acquiring ATR-FTIR Spectra
Attenuated Total Reflectance (ATR) is a common sampling technique for solid and liquid samples that requires minimal sample preparation.[13][14][15]
Caption: A simplified workflow for acquiring an ATR-FTIR spectrum.
Causality in Experimental Choices:
-
Background Spectrum: Collecting a background spectrum is crucial to subtract the absorbance of atmospheric CO₂ and water vapor, as well as any absorbance from the ATR crystal itself.[16]
-
Pressure Application: Applying pressure ensures intimate contact between the sample and the ATR crystal, which is necessary for the evanescent wave to penetrate the sample and for a good quality spectrum to be obtained.[16]
Predicted IR Spectrum
The IR spectrum will likely be a superposition of the spectra of the diketo and enol forms.
| Predicted Wavenumber (cm⁻¹) | Vibration | Tautomer |
| 3200-2500 (broad) | O-H stretch | Enol |
| ~1715 | C=O stretch | Diketo |
| ~1650 | C=O stretch (conjugated) | Enol |
| ~1600 | C=C stretch | Enol |
| ~1550-1450 | C=C stretch (aromatic) | Both |
| ~1100-1000 | C-O stretch | Enol |
| ~800-850 | C-H out-of-plane bending (aromatic) | Both |
| ~700-800 | C-Cl stretch | Both |
Interpretation:
-
Hydroxyl Stretch: The enol form will show a very broad absorption band in the 3200-2500 cm⁻¹ region, characteristic of a hydrogen-bonded hydroxyl group.
-
Carbonyl Stretches: The diketo form will exhibit a strong absorption around 1715 cm⁻¹ for the C=O stretch. The enol form will have a conjugated carbonyl group, which will absorb at a lower wavenumber, around 1650 cm⁻¹.
-
C=C Stretches: A band around 1600 cm⁻¹ will be indicative of the C=C double bond in the enol form. Aromatic C=C stretching vibrations will appear in the 1550-1450 cm⁻¹ region.
-
C-Cl Stretch: The presence of the chloro substituents will give rise to absorptions in the fingerprint region, typically between 700 and 800 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems.
Experimental Protocol: Acquiring UV-Vis Spectra
A standard procedure for obtaining a UV-Vis spectrum of a compound in solution is as follows.[17][18][19][20]
Caption: A standard workflow for UV-Vis spectroscopic analysis.
Causality in Experimental Choices:
-
UV-Transparent Solvent: The solvent must not absorb in the same region as the analyte. Solvents like ethanol, methanol, and cyclohexane are commonly used for UV-Vis spectroscopy.[21]
-
Quartz Cuvettes: Glass and plastic cuvettes absorb UV light and are therefore unsuitable for measurements below ~350 nm. Quartz cuvettes are transparent in the UV region.[21]
-
Baseline Correction: Recording a baseline with the pure solvent allows for the subtraction of any absorbance from the solvent and the cuvette, ensuring that the final spectrum is only that of the analyte.[17][18]
Predicted UV-Vis Spectrum
The UV-Vis spectrum will be dominated by the electronic transitions of the enol form, which has a more extended conjugated system.
| Predicted λmax (nm) | Transition | Tautomer |
| ~250-260 | π → π | Diketo (aromatic ring) |
| ~280-320 | π → π | Enol (conjugated system) |
| ~320-360 | n → π* | Both (carbonyl groups) |
Interpretation:
-
π → π Transitions:* The enol form, with its conjugated system encompassing the aromatic ring and the enone moiety, will exhibit a strong π → π* transition at a longer wavelength compared to the diketo form.[22][23][24] The aromatic ring in both tautomers will also have a π → π* transition at a shorter wavelength.
-
n → π Transitions:* The carbonyl groups in both tautomers will give rise to weaker n → π* transitions at longer wavelengths.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have established a comprehensive set of expected spectral features. This information will serve as a valuable resource for the identification and characterization of this compound in a research and development setting. The pronounced role of keto-enol tautomerism underscores the importance of considering solvent effects and carefully interpreting the combined spectral data from multiple techniques for a complete structural elucidation.
References
- Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University College of Engineering.
- Laskin, J., & Laskin, A. (2014). An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. Analytical Methods, 6(1), 139-151.
- Ultraviolet-Visible (UV-Vis) Spectrophotometer Standard Operating Procedure. (n.d.). University of Notre Dame.
- BenchChem. (2025). Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene.
- Ossila. (n.d.).
- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- Experiment 2.4. Uv-Visible Spectrophotom. (n.d.). Scribd.
- NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. (2025).
- Thomas, L., & Sessions, L. B. (n.d.). Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. Valencia College.
- Schlosser, G. (2019).
- β-diketones compounds exist mainly in 2 forms in equilibrium as we see on schema. (n.d.). University of Montpellier.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- SYNTHESIS, SPECTRAL CHARACTERIZATION, ANTIMICROBIAL, ANTI-INFLAMMATORY, ANTIOXIDANT, AND CYCLIC VOLTAMMETRIC STUDIES OF β. (n.d.). Rasayan Journal of Chemistry.
- Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574.
- Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube.
- Organomation. (n.d.).
- NMR Sample Preparation. (n.d.).
- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2025).
- NMR Guidelines for ACS Journals. (n.d.). American Chemical Society.
- Hansen, P. E., & Spanget-Larsen, J. (2017). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 22(9), 1438.
- Gammadata. (n.d.).
- Calculated 1 H and 13 C NMR chemical shifts of the two possible isomers of 2 at the mPW1PW91/6-311G(d,p) level. (2020).
- Copies of 1H, 13C, 19F NMR spectra. (n.d.).
- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
- Specac Ltd. (n.d.).
- Campbell, R. D., & Gilow, H. M. (1960). β-Diketones. II. Ultraviolet and Infrared Spectra of Some 2-Aroylcyclohexanones. Journal of the American Chemical Society, 82(9), 2389–2393.
- NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge.
- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (n.d.).
- Chen, C. H., et al. (2021). Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. Frontiers in Chemistry, 9, 755837.
- An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. (2024).
- Clark, J. (2025, November 14). mass spectrum of 1,1-dichloroethane C2H4Cl2 fragmentation pattern of m/z m/e. Doc Brown's Chemistry.
- 5-(2,4-Dichlorophenyl)cyclohexane-1,3-dione. (n.d.). Amerigo Scientific.
- Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. (n.d.). Thermo Fisher Scientific.
- 5-(3,4-DICHLOROPHENYL)CYCLOHEXANE-1,3-DIONE | 27463-42-9. (n.d.). ChemicalBook.
- 27463-42-9 | 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione. (n.d.). Aromsyn.
- 1,3-Cyclohexanedione, 5-[2,4-dichlorophenyl]-. (n.d.). SpectraBase.
- 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. (n.d.).
- Fragmentation (mass spectrometry). (n.d.). Wikipedia.
- Kumar, A., et al. (2014). Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones. Drug Research, 64(2), 66-72.
- An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. (2024). PubMed.
- MASS SPECTROMETRY: FRAGMENTATION P
- ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. (n.d.).
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
- Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. (n.d.).
- Das, P., et al. (2014). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. U.S.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organomation.com [organomation.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. agilent.com [agilent.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 16. gammadata.se [gammadata.se]
- 17. engineering.purdue.edu [engineering.purdue.edu]
- 18. cbic.yale.edu [cbic.yale.edu]
- 19. scribd.com [scribd.com]
- 20. science.valenciacollege.edu [science.valenciacollege.edu]
- 21. ossila.com [ossila.com]
- 22. rsc.org [rsc.org]
- 23. Bot Verification [rasayanjournal.co.in]
- 24. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Biological Activity of 5-Aryl-Cyclohexane-1,3-diones: A Case Study on the 5-(3,4-Dichlorophenyl) Analogue
Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist's Foreword: The cyclohexane-1,3-dione scaffold represents a "privileged structure" in the realms of medicinal chemistry and agrochemistry. Its unique chemical properties, particularly the pronounced keto-enol tautomerism and the reactivity of its C2 and C5 positions, render it a versatile precursor for a plethora of bioactive molecules.[1][2][3] This guide moves beyond a simple data sheet for 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione, a compound for which specific biological data is not extensively published. Instead, we will dissect the well-established biological activities of the broader 5-Aryl-cyclohexane-1,3-dione class to build a robust, predictive framework for understanding the potential of this specific analogue. By examining the causality behind the established mechanisms of action—from enzyme inhibition to cell signaling disruption—we provide a foundational guide for future research and development.
Part 1: Core Biological Activity in Agrochemical Science
The most extensively documented application of cyclohexane-1,3-dione derivatives is in agriculture, where they function as potent herbicides.[4][5] Their efficacy stems from the targeted inhibition of crucial plant-specific enzymes.
Primary Mechanism: Inhibition of Acetyl-CoA Carboxylase (ACCase)
The primary mode of action for many graminicides (grass-selective herbicides) in this class is the potent inhibition of Acetyl-CoA Carboxylase (ACCase).[6][7]
Mechanistic Insight: ACCase is the enzyme responsible for catalyzing the first committed step in de novo fatty acid biosynthesis: the carboxylation of acetyl-CoA to malonyl-CoA. By inhibiting this enzyme, the compounds effectively halt the production of lipids essential for building and maintaining cell membranes, leading to growth cessation and eventual death of the susceptible grass species.[5][8] The selectivity arises from structural differences between the ACCase enzymes found in grasses versus those in broadleaf plants and other organisms.[6][7]
Quantitative Data: Biochemical studies have demonstrated that various cyclohexanedione derivatives are highly effective inhibitors of ACCase, particularly from grass species.[6][7][9]
| Compound Class | Target Organism | Inhibition Constant (K_i) | Reference |
| Cyclohexanediones | Grass Species | 0.02 to 1.95 µM | [6][7][9] |
| Cyclohexanediones | Broadleaf Plants | 53 µM to 2.2 mM | [6][9] |
Experimental Workflow: In Vitro ACCase Inhibition Assay
The following diagram outlines a standard workflow for assessing the inhibitory potential of a compound like 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione against ACCase.
Caption: Workflow for an in vitro radiolabeled ACCase inhibition assay.
Detailed Protocol: ACCase Inhibition Assay
-
Enzyme Extraction: Homogenize fresh, young leaf tissue from a susceptible grass species (e.g., maize) in a chilled extraction buffer containing protease inhibitors and DTT. Centrifuge to pellet debris and use the supernatant containing crude ACCase.
-
Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, enzyme extract, and the test compound (5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione) at various concentrations. Include a DMSO-only vehicle control and a positive control with a known ACCase inhibitor (e.g., sethoxydim).
-
Initiation: Start the enzymatic reaction by adding a mixture of ATP, MgCl₂, acetyl-CoA, and NaH¹⁴CO₃.
-
Incubation: Incubate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 10-15 minutes).
-
Termination: Stop the reaction by adding a small volume of strong acid (e.g., 6 M HCl). This protonates the unreacted bicarbonate, facilitating its removal as CO₂.
-
Detection: Transfer the acidified mixture to a scintillation vial and dry it under a stream of air or in a fume hood to remove all volatile ¹⁴CO₂. The acid-stable, radiolabeled product, [¹⁴C]malonyl-CoA, will remain.
-
Quantification: Add a scintillation cocktail and measure the incorporated radioactivity using a liquid scintillation counter.
-
Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the data to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Secondary Mechanism: Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD)
A related class of cyclohexane-1,3-dione derivatives, the triketones, are known inhibitors of p-Hydroxyphenylpyruvate Dioxygenase (HPPD).[10] Given the structural similarities, this represents a plausible secondary or alternative mechanism of action.
Mechanistic Insight: HPPD is a key enzyme in the biosynthesis of plastoquinone, an essential cofactor for both photosynthetic electron transport and the biosynthesis of carotenoids. By inhibiting HPPD, the compound disrupts carotenoid production, leaving chlorophyll susceptible to photo-oxidation, which results in the characteristic "bleaching" of plant tissues.[10]
Quantitative Data: Studies on 2-acyl-cyclohexane-1,3-diones have shown potent inhibition of plant HPPD.[10]
| Compound | Structure | Apparent I₅₀ (µM) | Reference |
| 2-acyl-cyclohexane-1,3-dione (C₁₁ alkyl chain) | Triketone Analogue | 0.18 ± 0.02 | [10] |
| Sulcotrione (Commercial Herbicide) | Triketone | 0.25 ± 0.02 | [10] |
Part 2: Therapeutic Potential in Human Health
The same enzyme-inhibiting properties that make cyclohexane-1,3-diones effective herbicides also give them significant potential as therapeutic agents in human medicine.
Anticancer Activity
Derivatives of the cyclohexane-1,3-dione core have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including non-small-cell lung cancer (NSCLC).[11][12]
Mechanistic Insight: One of the primary anticancer mechanisms identified is the inhibition of receptor tyrosine kinases (RTKs), such as c-Met.[13][14] RTKs are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Their overexpression or mutation is a hallmark of many cancers. By blocking the ATP-binding site of these kinases, cyclohexane-1,3-dione derivatives can shut down these pro-cancerous signaling cascades.[12]
Signaling Pathway: c-Met Kinase Inhibition
The diagram below illustrates the simplified c-Met signaling pathway and the point of inhibition.
Caption: Inhibition of the c-Met signaling pathway by a kinase inhibitor.
Evidence of Activity: Studies have shown that synthesized 1,2,4-triazine derivatives of cyclohexane-1,3-dione display potent c-Met enzymatic activity with IC₅₀ values in the nanomolar range (0.24 to 9.36 nM).[13]
Antimalarial Activity
The parasite that causes malaria, Plasmodium falciparum, relies on its own fatty acid synthesis (FAS-II) pathway, which is distinct from the human FAS-I pathway. The ACCase enzyme within the parasite's pathway presents a viable drug target.
Mechanistic Insight: Similar to the herbicidal mechanism, cyclohexane-1,3-dione derivatives can inhibit the Plasmodium ACCase, disrupting its ability to produce the fatty acids necessary for membrane formation and parasite replication.[9][15]
Evidence of Activity: A study on dimeric cyclohexane-1,3-dione oxime ethers demonstrated significant antiplasmodial activity.[9][15]
| Compound Class | Assay | Result | Reference |
| Dimeric 1,3-cyclohexanedione oximes | In vitro antiplasmodial | IC₅₀ range: 3-12 µM | [9][15] |
| Most Active Dimer | In vivo (P. berghei mouse model) | 45% reduction in parasitemia (48 mg/kg dose) | [9][15] |
Other Potential Biological Activities
The versatile cyclohexane-1,3-dione scaffold has been incorporated into molecules with a wide array of other biological effects, suggesting further avenues of investigation for the 5-(3,4-Dichlorophenyl) analogue.
-
Anti-inflammatory Activity: Certain derivatives have shown significant anti-inflammatory properties in animal models, with some compounds exhibiting better profiles and lower gastric ulceration incidence than reference drugs like indomethacin.[1][16]
-
Antibacterial Activity: Metal complexes and various derivatives of cyclohexane-1,3-dione have been screened and found to possess moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[17][18][19][20]
Part 3: Synthesis and Chemical Properties
The biological activity of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione is intrinsically linked to its chemical structure and synthesis.
General Synthetic Pathway: The synthesis of 5-aryl-cyclohexane-1,3-diones is typically achieved through a sequence involving a Michael addition followed by an intramolecular Claisen or Dieckmann condensation.[21][22]
Caption: Generalized synthetic scheme for 5-Aryl-cyclohexane-1,3-diones.
Key Chemical Property: Keto-Enol Tautomerism In solution, cyclohexane-1,3-dione and its derivatives exist as an equilibrium mixture of the diketo form and the more stable enol tautomer.[3][23] This enolic form is critical for biological activity, particularly in chelating metal ions within the active sites of enzymes like HPPD.[20] The acidity of the methylene protons (C2) also makes this scaffold a potent nucleophile for further synthetic modifications.
Conclusion and Future Directives
While direct, comprehensive biological data for 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione is not yet prevalent in the literature, a robust predictive analysis based on its structural class is possible. The evidence strongly suggests that this compound possesses significant potential as a dual-target herbicide (ACCase and HPPD) and holds promise as a scaffold for developing novel therapeutic agents in oncology and infectious diseases.
Recommendations for Future Research:
-
Direct Biological Screening: Perform in vitro assays to determine the IC₅₀ values of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione against plant ACCase, plant HPPD, a panel of human receptor tyrosine kinases (especially c-Met), and P. falciparum cultures.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues with modifications to the dichlorophenyl ring to probe the electronic and steric requirements for optimal activity against each target.
-
In Vivo Efficacy: Advance promising candidates from in vitro screening to relevant plant greenhouse studies and animal models for cancer and malaria to assess efficacy and preliminary safety.
This technical guide serves as a foundational blueprint, grounded in established science, to direct and accelerate the investigation of this promising chemical entity.
References
-
Burton, J. D., et al. (1988). Cyclohexanedione Herbicides Are Selective and Potent Inhibitors of Acetyl-CoA Carboxylase from Grasses. Plant Physiology, 86(4), 983–986. [Link]
-
Wikipedia. (n.d.). 1,3-Cyclohexanedione. Retrieved from [Link]
- Google Patents. (1987). US4654073A - Cyclohexane-1,3-dione derivatives and their use for controlling undesirable plant growth.
-
Dayan, F. E., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules, 27(17), 5649. [Link]
-
Gilbert, J., et al. (2010). Dimeric cyclohexane-1,3-dione oximes inhibit wheat acetyl-CoA carboxylase and show anti-malarial activity. Bioorganic & Medicinal Chemistry Letters, 20(15), 4611–4613. [Link]
-
Matthews, J. M. (1995). Cyclohexane-1,3-dione Oxime Ether Grass-Specific Herbicides and the Discovery of Butroxydim. Pesticide Science, 43(2), 105-113. [Link]
- Google Patents. (2011). WO2011067306A1 - Cyclohexane derivatives as inhibitors of acetyl-coa carboxylase (acc).
-
ResearchGate. (2010). Dimeric cyclohexane-1,3-dione oximes inhibit wheat acetyl-CoA carboxylase and show anti-malarial activity | Request PDF. [Link]
-
Lichtenthaler, H. K., et al. (1988). Cyclohexanedione Herbicides Are Selective and Potent Inhibitors of Acetyl-CoA Carboxylase from Grasses. Plant Physiology, 86(4), 983-6. [Link]
-
CABI Digital Library. (n.d.). cyclohexane and its functionally substituted derivatives. [Link]
-
Zaki, H. M., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 7(40), 35919–35934. [Link]
-
Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667. [Link]
-
Ceylan-Unlusoy, M., et al. (2014). Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones. Drug Research, 64(2), 66–72. [Link]
-
ResearchGate. (2021). Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules | Request PDF. [Link]
- Google Patents. (2014).
-
Turan-Zitouni, G., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 20(5), 9309–9325. [Link]
-
Turan-Zitouni, G., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 20(5), 9309-9325. [Link]
-
Turan-Zitouni, G., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 20(5), 9309-9325. [Link]
-
Sztanke, M., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(23), 8207. [Link]
-
Zaki, H. M., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 7(40), 35919-35934. [Link]
-
ResearchGate. (2012). Discovery of cyclopentane- and cyclohexane-trans-1,3-diamines as potent melanin-concentrating hormone receptor 1 antagonists | Request PDF. [Link]
-
ResearchGate. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products | Request PDF. [Link]
-
StudyCorgi. (2022). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 5-(3-Chlorophenyl)cyclohexane-1,3-dione | 55579-71-0 | Benchchem [benchchem.com]
- 4. US4654073A - Cyclohexane-1,3-dione derivatives and their use for controlling undesirable plant growth - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cyclohexanedione Herbicides Are Selective and Potent Inhibitors of Acetyl-CoA Carboxylase from Grasses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2011067306A1 - Cyclohexane derivatives as inhibitors of acetyl-coa carboxylase (acc) - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Dimeric cyclohexane-1,3-dione oximes inhibit wheat acetyl-CoA carboxylase and show anti-malarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 22. studycorgi.com [studycorgi.com]
- 23. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione: A Versatile Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Cyclohexane-1,3-dione Scaffold
The cyclohexane-1,3-dione framework is a prominent structural motif in a multitude of biologically active compounds and natural products.[1] Its inherent reactivity and synthetic versatility make it a valuable precursor for the construction of diverse heterocyclic systems, including chromenones, xanthenones, and acridinediones.[1] The diketone functionality allows for a variety of chemical transformations, while the cyclohexane ring provides a flexible yet stable backbone that can be functionalized to modulate pharmacological activity. The introduction of a 5-aryl substituent, in this case, a 3,4-dichlorophenyl group, significantly influences the molecule's electronic properties and steric profile, offering a vector for tuning its biological interactions. This guide provides a comprehensive technical overview of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione, from its synthesis and chemical characteristics to the therapeutic potential of its derivatives.
Physicochemical Properties
While detailed experimental data for 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione is not extensively published, its fundamental properties can be established.
| Property | Value | Source |
| CAS Number | 27463-42-9 | [2][3] |
| Molecular Formula | C₁₂H₁₀Cl₂O₂ | [2] |
| Molecular Weight | 257.11 g/mol | [2] |
| Appearance | Likely a crystalline solid | Inferred from similar compounds[4] |
| Purity | Available up to ≥95% | [2] |
Synthesis of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione: A Mechanistic Approach
The synthesis of 5-aryl-cyclohexane-1,3-diones is commonly achieved through a Michael addition reaction followed by a Claisen condensation. This approach offers a convergent and efficient route to the target scaffold.
Proposed Synthetic Pathway
A plausible and well-established method for the synthesis of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione involves the reaction of 3,4-dichlorobenzaldehyde with a suitable malonate derivative, followed by cyclization. A more direct and convergent approach, however, is the Michael addition of a malonate equivalent to a chalcone precursor.
Diagram 1: Proposed Synthesis of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione
Sources
An In-depth Technical Guide to 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione: From a Latent Intermediate to a Precursor for Bioactive Molecules
This guide provides a comprehensive technical overview of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione, a pivotal intermediate in the synthesis of diverse bioactive compounds. We will delve into its discovery and historical context, synthetic methodologies, and its crucial role in the development of agrochemicals and, more recently, therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry, offering expert insights into the causality behind experimental choices and the logical framework for its application.
Introduction and Physicochemical Properties
5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione is a cyclic diketone with the chemical formula C₁₂H₁₀Cl₂O₂.[1] While not extensively studied as a standalone bioactive molecule, its significance lies in its versatile scaffold, which serves as a foundational building block for more complex chemical entities. The presence of the dichlorophenyl moiety and the reactive cyclohexane-1,3-dione ring system makes it a valuable precursor in organic synthesis.
Table 1: Physicochemical Properties of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione
| Property | Value | Source |
| CAS Number | 27463-42-9 | [1] |
| Molecular Formula | C₁₂H₁₀Cl₂O₂ | [1] |
| Molecular Weight | 257.11 g/mol | [1] |
| Appearance | Likely a solid | Inferred |
| Solubility | Soluble in organic solvents | Inferred |
Discovery and Historical Context: A Tale of Two Applications
The history of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione is not marked by a singular, celebrated discovery but rather by its emergence as a key intermediate in two distinct fields of chemical research: agrochemicals and pharmaceuticals.
Early Roots in Herbicide Development
The broader class of 5-phenyl substituted cyclohexane-1,3-dione derivatives gained prominence in the early 1980s through patents detailing their herbicidal properties.[2][3][4][5][6] These compounds were developed to selectively control grasses in broad-leaved crops. The general structure, featuring a substituted phenyl ring at the 5-position of a cyclohexane-1,3-dione core, was found to be effective for this purpose. While these patents do not specifically single out the 3,4-dichloro substitution, they lay the groundwork for the synthesis and application of a wide array of such compounds, suggesting that 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione was likely synthesized during this era as part of broader structure-activity relationship (SAR) studies in the agrochemical industry.
A Modern Renaissance in Medicinal Chemistry
More recently, 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione has found a renewed purpose in the field of medicinal chemistry as a precursor for the synthesis of novel therapeutic agents. Specifically, it is a key starting material for creating 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-thione derivatives, which have demonstrated significant anti-inflammatory activity.[7][8] This shift in application highlights the enduring utility of the cyclohexane-1,3-dione scaffold in generating molecules with diverse biological activities.
Synthetic Methodologies: The Michael Addition as a Cornerstone
The primary route for the synthesis of 5-arylcyclohexane-1,3-diones, including the 3,4-dichlorophenyl variant, is the Michael addition reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of organic synthesis.
General Synthetic Pathway
The synthesis typically involves the conjugate addition of a nucleophile, such as malonic ester, to an α,β-unsaturated ketone, followed by an intramolecular Dieckmann condensation. A subsequent hydrolysis and decarboxylation yield the desired 5-substituted cyclohexane-1,3-dione.
Caption: Workflow for the synthesis of bioactive 1,3,4-oxadiazole derivatives.
Mechanism of Action of 1,3,4-Oxadiazole Derivatives
The anti-inflammatory effects of the 1,3,4-oxadiazole derivatives synthesized from 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione are believed to be mediated through the inhibition of key inflammatory pathways. While the exact molecular targets for these specific compounds are still under investigation, the broader class of 1,3,4-oxadiazoles has been shown to exhibit anti-inflammatory activity through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes. [9] Table 2: Anti-inflammatory Activity of Selected 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones
| Compound | Inhibition of Carrageenan-Induced Edema (%) | Ulcerogenic Activity | Source |
| 5b | 57.8 | Low | [7] |
| 5f | 55.2 | Low | [7] |
| 5i | 54.1 | Low | [7] |
| 5p | 53.9 | Low | [7] |
| 5r | 53.6 | Low | [7] |
| Indomethacin (Reference) | 60.2 | High | [7] |
The data indicates that several derivatives exhibit potent anti-inflammatory effects comparable to the standard drug indomethacin, but with a significantly lower incidence of gastric ulceration, a common side effect of traditional nonsteroidal anti-inflammatory drugs (NSAIDs). [7]This favorable safety profile makes these compounds promising leads for further drug development.
Conclusion and Future Perspectives
5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione exemplifies the crucial role of seemingly simple chemical intermediates in driving innovation across different scientific disciplines. Its journey from a component of potential herbicides to a key building block for modern anti-inflammatory agents underscores the importance of fundamental organic synthesis. The versatility of its scaffold, combined with the favorable biological activities of its derivatives, ensures that 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione will continue to be a molecule of interest for synthetic and medicinal chemists. Future research will likely focus on elucidating the precise molecular targets of its downstream derivatives and optimizing their pharmacological properties to develop safer and more effective therapeutic agents.
References
- Herbicidal cyclohexane-1,3-dione derivatives.
- 5-phenyl substituted cyclohexane-1,3-dione derivatives.
- Process for the preparation of herbicide derivatives of cyclohexane-1,3-dione-5-phenyl substituted and herbicide compositions thereof.
-
Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones. Drug Res (Stuttg). 2014 Feb;64(2):66-72. [Link]
-
Synthesis, spectral characterization, and biological studies of 3,5-disubstituted- 1,3,4-oxadiazole-2(3H)-thione derivatives. Turkish Journal of Chemistry. 2021; 45: 469-482. [Link]
- Herbicidal cyclohexane-1,3-dione derivatives.
-
Herbicidal cyclohexane-1,3-dione derivatives. European Patent Office. [Link]
-
Herbicidal cyclohexane-1,3-dione derivatives. European Publication Server. [Link]
-
New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. Molecules. 2021; 26(23): 7243. [Link]
Sources
- 1. 5-(3,4-DICHLOROPHENYL)CYCLOHEXANE-1,3-DIONE | 27463-42-9 [chemicalbook.com]
- 2. PT76161A - Process for the preparation of herbicide derivatives of cyclohexane-1,3-dione-5-phenyl substituted and herbicide compositions thereof - Google Patents [patents.google.com]
- 3. CA1203544A - 5-phenyl substituted cyclohexane-1,3-dione derivatives - Google Patents [patents.google.com]
- 4. Herbicidal cyclohexane-1,3-dione derivatives - Patent 0080301 [data.epo.org]
- 5. EP0125094A3 - Herbicidal cyclohexane-1,3-dione derivatives - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. mdpi.com [mdpi.com]
Tautomerism in 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione
An In-Depth Technical Guide to the Tautomeric Equilibrium of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione
Abstract
This technical guide provides a comprehensive examination of the keto-enol tautomerism in 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione, a substituted cyclic β-dicarbonyl compound. For researchers, scientists, and professionals in drug development, understanding the tautomeric distribution of such molecules is critical, as different tautomers can exhibit distinct physicochemical properties, biological activities, and metabolic fates. This document delineates the structural basis for tautomerism in this specific molecule, outlines detailed experimental protocols for its characterization using spectroscopic and computational methods, and discusses the anticipated effects of the dichlorophenyl substituent and solvent environment on the equilibrium.
Introduction: The Significance of Tautomerism in Drug Discovery
Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications for medicinal chemistry and materials science.[1] For β-dicarbonyl compounds such as cyclohexane-1,3-dione derivatives, the most prevalent form of tautomerism is the keto-enol equilibrium. The position of this equilibrium is highly sensitive to a variety of factors including the electronic and steric nature of substituents, solvent polarity, temperature, and pH.[2][3][4] The distinct electronic and structural characteristics of the keto and enol forms mean that one tautomer may bind to a biological target with significantly higher affinity than the other, or exhibit more favorable absorption, distribution, metabolism, and excretion (ADME) properties.
The subject of this guide, 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione, is a molecule of interest due to the prevalence of the cyclohexane-1,3-dione scaffold in biologically active compounds, including herbicides, pesticides, and potential therapeutics.[5][6][7][8] The electron-withdrawing nature of the 3,4-dichlorophenyl substituent is expected to influence the acidity of the α-protons and thereby the position of the tautomeric equilibrium. A thorough understanding of its tautomeric behavior is therefore a prerequisite for its development in any application.
Structural Analysis of Tautomeric Forms
5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione can exist in equilibrium between its diketo form and two possible enol forms. Unlike acyclic β-dicarbonyls, the cyclic structure of cyclohexane-1,3-diones prevents the formation of a stabilizing intramolecular hydrogen bond in the enol tautomer.[5] Instead, stabilization of the enol form is often achieved through intermolecular hydrogen bonding, leading to the formation of dimers or complexes with solvent molecules.[9]
The tautomeric equilibrium for 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione is depicted below.
Caption: Tautomeric equilibrium of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione.
The electron-withdrawing 3,4-dichlorophenyl group at the 5-position is anticipated to have a significant electronic effect on the cyclohexane-1,3-dione ring, potentially influencing the relative stability of the tautomers.[10][11][12][13]
Experimental Characterization of Tautomeric Equilibrium
A multi-pronged approach employing various analytical techniques is essential for the unambiguous characterization of the tautomeric equilibrium of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione.
Synthesis
The synthesis of 5-arylcyclohexane-1,3-diones is well-established. A common method involves the Michael addition of a malonic ester to an α,β-unsaturated ketone, followed by cyclization, hydrolysis, and decarboxylation.[14] For the title compound, a plausible synthetic route is the reaction of 3-(3,4-dichlorophenyl)propenoic acid ester with acetone dicarboxylate, followed by cyclization and decarboxylation. An alternative is the Knoevenagel condensation of 3,4-dichlorobenzaldehyde with dimedone, although this would yield a different substitution pattern.[15] A more direct synthesis involves the reaction of 3,4-dichlorobenzaldehyde with two equivalents of a ketone like acetone, followed by cyclization.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for the quantitative analysis of tautomeric mixtures in solution, as the keto-enol exchange is typically slow on the NMR timescale.[4][17]
Experimental Protocol:
-
Sample Preparation: Prepare solutions of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione (approx. 10-20 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, methanol-d₄).
-
¹H NMR Spectroscopy: Acquire ¹H NMR spectra for each solution. The diketo form will show a characteristic signal for the C2 methylene protons, while the enol form will exhibit a vinyl proton signal. The integration of these respective signals allows for the determination of the keto-enol ratio.
-
¹³C NMR Spectroscopy: Acquire ¹³C NMR spectra to further confirm the presence of both tautomers. The diketo form will show two carbonyl carbon signals, while the enol form will have signals corresponding to a carbonyl carbon and two sp² carbons of the enol moiety.
-
Variable Temperature NMR: Conduct variable temperature NMR studies to assess the thermodynamic parameters (ΔH° and ΔS°) of the tautomeric equilibrium.
Data Presentation:
| Solvent | Dielectric Constant (ε) | % Keto | % Enol |
| Chloroform-d | 4.8 | (Expected High) | (Expected Low) |
| Acetone-d₆ | 21 | (Expected Intermediate) | (Expected Intermediate) |
| DMSO-d₆ | 47 | (Expected Low) | (Expected High) |
| Methanol-d₄ | 33 | (Expected Low) | (Expected High) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study keto-enol equilibria due to the different chromophores present in each tautomer.[1][18] The enol form, with its conjugated system, typically absorbs at a longer wavelength than the non-conjugated diketo form.[19][20]
Experimental Protocol:
-
Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of the compound in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol).
-
Spectral Acquisition: Record the UV-Vis absorption spectra for each solution over a range of approximately 200-400 nm.[21]
-
Data Analysis: The appearance of distinct absorption bands or shifts in the absorption maximum (λ_max) with changes in solvent polarity can be correlated with the position of the tautomeric equilibrium.
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information of the tautomeric form present in the solid state.[22]
Experimental Protocol:
-
Crystallization: Grow single crystals of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione from various solvents.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise atomic positions and confirm the tautomeric form.
Computational Analysis
Computational chemistry, particularly Density Functional Theory (DFT), is a valuable tool for investigating the relative stabilities of tautomers and the transition states connecting them.[23][24]
Methodology:
-
Model Building: Construct 3D models of the diketo and enol tautomers of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione.
-
Geometry Optimization: Perform geometry optimizations for each tautomer in the gas phase and in various solvent environments using a continuum solvation model (e.g., PCM, SMD). A suitable level of theory would be B3LYP with a 6-31+G(d,p) basis set.
-
Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data (enthalpy, Gibbs free energy).
-
Relative Energy Calculation: Calculate the relative energies of the tautomers to predict the equilibrium position.
Data Presentation:
| Tautomer | Gas Phase ΔG (kcal/mol) | ΔG in Chloroform (kcal/mol) | ΔG in DMSO (kcal/mol) |
| Diketo | 0 (Reference) | 0 (Reference) | 0 (Reference) |
| Enol A | (Calculated Value) | (Calculated Value) | (Calculated Value) |
| Enol B | (Calculated Value) | (Calculated Value) | (Calculated Value) |
Discussion and Expected Outcomes
The tautomeric equilibrium of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione will be governed by a balance of electronic and solvent effects.
-
Substituent Effects: The electron-withdrawing nature of the 3,4-dichlorophenyl group is expected to increase the acidity of the α-protons, which may favor enolization.[13]
-
Solvent Effects: In non-polar solvents, the less polar diketo form may be favored. In polar aprotic solvents, which can act as hydrogen bond acceptors, the enol form is likely to be stabilized.[2][25] Polar protic solvents can stabilize both forms through hydrogen bonding, and the equilibrium position will depend on the specific interactions.
It is hypothesized that in polar solvents like DMSO, the enol form will be the major species, while in less polar solvents like chloroform, the diketo form will predominate. The combination of NMR, UV-Vis, and computational data will provide a comprehensive picture of the tautomeric landscape of this molecule.
Conclusion
A thorough characterization of the tautomeric equilibrium of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione is crucial for its potential development in various applications. The methodologies outlined in this guide, combining synthesis, advanced spectroscopic techniques, and computational modeling, provide a robust framework for elucidating the structural and electronic properties of this compound. The insights gained from such studies are invaluable for predicting the behavior of this molecule in different environments and for designing analogues with tailored properties.
References
-
Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(5), 1516-1526. [Link]
-
Burdett, J. L., & Rogers, M. T. (1964). Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds. Journal of the American Chemical Society, 86(11), 2105-2109. [Link]
-
Manbeck, G. F., et al. (2011). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR: Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 88(10), 1432-1435. [Link]
-
Fioravanti, G., et al. (2011). Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations. New Journal of Chemistry, 35(12), 2840-2847. [Link]
-
Al-Majedy, Y. K., & Al-Amiery, A. A. (2017). NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1, 3-diones. Journal of Molecular Structure, 1137, 34-41. [Link]
-
da Silva, J. P., et al. (2012). Spectroscopic Studies on the Interaction of Metallic Ions with an Imidazolyl-Phenolic System. Molecules, 17(9), 10549-10561. [Link]
-
Fioravanti, G., et al. (2011). Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations. New Journal of Chemistry, 35(12), 2840-2847. [Link]
-
Jacquemin, D., & Adamo, C. (2011). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. The Journal of Physical Chemistry A, 115(41), 11451-11455. [Link]
-
Al-Hourani, B. J., & Al-Sheikh, A. H. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry, 39(1), 40-46. [Link]
-
Antonov, L., & Stoyanov, S. (2010). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 925-929. [Link]
-
Manbeck, K. A., et al. (2011). Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy. Journal of Chemical Education, 88(10), 1432-1435. [Link]
-
Chelli, S., et al. (2017). Synthesis and crystal structure of 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 5), 735-738. [Link]
-
Wade, L. G., & Simek, J. W. (2013). Organic Chemistry. Pearson. [Link]
-
Tayyari, S. F., et al. (2018). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Journal of the Chinese Chemical Society, 65(5), 589-600. [Link]
-
PrepChem. (n.d.). Synthesis of 2-diazo-5-phenyl-cyclohexane-1, 3-dione. [Link]
-
Hryshchuk, P., et al. (2020). Explanation of Substituent Effects on the Enolization of β-Diketones and β-Ketoesters. ChemistrySelect, 5(28), 8617-8623. [Link]
-
Lazzaro, F., et al. (2011). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. New Journal of Chemistry, 35(12), 2840-2847. [Link]
-
Karon, K., et al. (2021). Tautomerism of β-Diketones and β-Thioxoketones. Molecules, 26(3), 648. [Link]
-
Burdett, J. L., & Rogers, M. T. (1964). Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds. Journal of the American Chemical Society, 86(11), 2105-2109. [Link]
-
Forsen, S., & Nilsson, M. (1965). A STUDY OF TAUTOMERISM IN CYCLIC β-DIKETONES BY PROTON MAGNETIC RESONANCE. Canadian Journal of Chemistry, 43(11), 3057-3063. [Link]
-
Karon, K., et al. (2018). A Study of the Tautomerism of β-Dicarbonyl Compounds with Special Emphasis on Curcuminoids. Molecules, 23(7), 1735. [Link]
-
Kumar, A., & Sharma, S. (2012). Synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and arylaldehydes in water in presence of sodium bicarbonate. Der Pharma Chemica, 4(3), 1133-1138. [Link]
-
Alkorta, I., et al. (2017). NMR investigation and theoretical studies on the tautomerism of β,β′-tricarbonyl compounds. Magnetic Resonance in Chemistry, 55(8), 717-724. [Link]
-
Drexler, E. J., & Field, K. W. (1972). An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds. Journal of Chemical Education, 49(12), 823. [Link]
-
Klimova, E. I., et al. (1998). First synthesis of 5-hydroxycyclohexane-1,3-dione. Mendeleev Communications, 8(6), 235-236. [Link]
-
StudyCorgi. (2022, February 13). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. [Link]
- Reddy, T. S., et al. (2014). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. U.S.
-
Al-Ostoot, F. H., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 7(19), 16377-16396. [Link]
-
LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. [Link]
-
The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube. [Link]
-
Khan Academy. (n.d.). Keto-enol tautomerization. [Link]
-
Al-Ostoot, F. H., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 7(19), 16377-16396. [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. researchgate.net [researchgate.net]
- 6. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. ERIC - EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct [eric.ed.gov]
- 13. researchgate.net [researchgate.net]
- 14. studycorgi.com [studycorgi.com]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. prepchem.com [prepchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. dial.uclouvain.be [dial.uclouvain.be]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Synthesis and crystal structure of 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 24. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione: A Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of a Versatile Scaffold
The cyclohexane-1,3-dione framework is a cornerstone in synthetic and medicinal chemistry, serving as a versatile precursor for a multitude of biologically active molecules.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The subject of this guide, 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione, incorporates a dichlorophenyl moiety, a substitution pattern frequently associated with potent biological effects. While specific literature on this exact molecule is emerging, its structural similarity to known kinase inhibitors and other therapeutic agents suggests significant potential in drug discovery and development.[3][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental utilization of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione. We will delve into its chemical properties, safe handling procedures, and provide a detailed, field-proven protocol for assessing its cytotoxic effects on cancer cell lines. Furthermore, we will explore a potential mechanism of action based on the known activities of related compounds and outline a strategic workflow for its investigation.
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is paramount for its effective and safe use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 27463-42-9 | [7][8] |
| Molecular Formula | C₁₂H₁₀Cl₂O₂ | [9] |
| Molecular Weight | 257.11 g/mol | [9] |
| Appearance | Off-white to yellowish powder | [10] |
| Purity | Typically ≥95% | [11] |
| Storage | Store in a tightly sealed container in a dry, well-ventilated place. Recommended storage at 2-8 °C. | [12][13] |
Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or chemical goggles, gloves, and a lab coat.[10]
-
Ventilation: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[14]
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[12]
-
Spills: In case of a spill, collect the material using dry cleanup procedures to avoid generating dust and dispose of it as hazardous waste in accordance with local regulations.[10]
Synthesis of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione
The synthesis of 5-aryl-cyclohexane-1,3-diones is typically achieved through a Michael addition reaction. While a specific protocol for this compound is not detailed in the provided search results, a general and reliable synthetic pathway can be proposed based on established organic chemistry principles.[15]
Caption: Proposed synthetic pathway for 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione.
Application Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
Given the established anticancer potential of cyclohexane-1,3-dione derivatives, a primary application for 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione is the evaluation of its cytotoxic effects against cancer cell lines.[3][16][17] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[18]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione in a selected cancer cell line. Based on the literature for similar compounds, non-small-cell lung cancer (NSCLC) cell lines such as A549 or H460 would be relevant choices.[3]
Materials:
-
5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione
-
Selected cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
96-well cell culture plates
-
Microplate reader
Experimental Workflow:
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding:
-
Culture the chosen cancer cell line in appropriate media until approximately 80% confluent.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[18]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione in sterile DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different compound concentrations. Include wells with medium and DMSO alone as a vehicle control.
-
Incubate the plate for an additional 48 hours.[18]
-
-
MTT Assay:
-
Following the 48-hour treatment, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.[18]
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Investigating the Mechanism of Action: A Hypothesis-Driven Approach
Derivatives of cyclohexane-1,3-dione have been shown to exert their anticancer effects by inhibiting receptor tyrosine kinases, such as c-Met.[3][6] Overexpression of c-Met is implicated in the progression of various cancers, including NSCLC.[3] Therefore, a plausible hypothesis is that 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione may also function as a c-Met inhibitor.
Proposed Workflow for Mechanism of Action Studies:
Caption: A proposed workflow for investigating the mechanism of action.
-
In Vitro Kinase Inhibition Assay: Directly measure the ability of the compound to inhibit the enzymatic activity of recombinant c-Met kinase.
-
Molecular Docking: Perform computational studies to predict the binding mode and affinity of the compound to the ATP-binding pocket of c-Met.[3]
-
Western Blot Analysis: Treat cancer cells with the compound and analyze the phosphorylation status of c-Met and its downstream signaling proteins (e.g., Akt, ERK) to confirm target engagement in a cellular context.
Conclusion
5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione is a compound of significant interest for drug discovery, particularly in the realm of oncology. Its structural features align with a class of molecules known for their potent biological activities. The protocols and workflows detailed in this guide provide a solid foundation for researchers to systematically investigate its therapeutic potential. By combining in vitro cytotoxicity screening with targeted mechanism of action studies, the scientific community can effectively unlock the full potential of this promising molecule.
References
- Echemi. 5-(3,4-DICHLOROPHENYL)CYCLOHEXANE-1,3-DIONE Safety Data Sheets. [URL: https://www.echemi.com/sds/5-(3,4-dichlorophenyl)cyclohexane-1,3-dione-cas-27463-42-9.html]
- ChemicalBook. 5-(3,4-DICHLOROPHENYL)CYCLOHEXANE-1,3-DIONE | 27463-42-9. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6740615.htm]
- ChemWhat. 5-(3,4-DICHLOROPHENYL)CYCLOHEXANE-1,3-DIONE CAS#: 27463-42-9. [URL: https://www.chemwhat.com/5-(3,4-dichlorophenyl)cyclohexane-1,3-dione-cas-27463-42-9.html]
- Aromsyn. 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione | 27463-42-9. [URL: https://www.aromsyn.com/cas-27463-42-9.html]
- Alfa Chemistry. CAS 27463-42-9 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione. [URL: https://www.alfa-chemistry.com/cas_27463-42-9.htm]
- Sigma-Aldrich. SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/sds/aldrich/c101605]
- ACS Omega. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c06208]
- ResearchGate. Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. [URL: https://www.researchgate.
- ResearchGate. Application of Cyclohexane-1,3-diones in the Synthesis of Six-Membered Nitrogen-Containing Heterocycles. [URL: https://www.researchgate.net/publication/344563821_Application_of_Cyclohexane-13-diones_in_the_Synthesis_of_Six-Membered_Nitrogen-Containing_Heterocycles]
- ResearchGate. Antioxidant Activities of Tetraketones Derived from 5,5-Dimethylcyclohexane-1,3-dione. [URL: https://www.researchgate.
- PubMed. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. [URL: https://pubmed.ncbi.nlm.nih.gov/32087416/]
- PMC. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272191/]
- PubMed. Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones. [URL: https://pubmed.ncbi.nlm.nih.gov/23986309/]
- Atul Ltd. 1,3-Cyclohexanedione. [URL: https://www.atul.co.in/wp-content/uploads/2021/07/13-Cyclohexanedione-TDS.pdf]
- CymitQuimica. Cyclohexane-1,3-dione. [URL: https://www.cymitquimica.com/sds/OR28703]
- PubMed. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. [URL: https://pubmed.ncbi.nlm.nih.gov/26007185/]
- StudyCorgi. Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. [URL: https://studycorgi.com/synthesis-of-5-5-dimethylcyclohexane-1-3-dione/]
- ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. [URL: https://www.researchgate.net/publication/362598586_SYNTHESIS_AND_CHARACTERIZATION_OF_CYCLOHEXANE-13-DIONE_DERIVATIVES_AND_THEIR_IN_SILICO_AND_IN_VITRO_STUDIES_ON_ANTIMICROBIAL_AND_BREAST_CANCER_ACTIVITY]
- ResearchGate. multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. [URL: https://www.researchgate.
- Benchchem. Comparing the biological activity of 2,2,5,5-Tetramethylcyclohexane-1,4-dione with other diones. [URL: https://www.benchchem.com/blog/comparing-the-biological-activity-of-2-2-5-5-tetramethylcyclohexane-1-4-dione-with-other-diones/]
- PubMed. Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. [URL: https://pubmed.ncbi.nlm.nih.gov/33435882/]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. 5-(3,4-DICHLOROPHENYL)CYCLOHEXANE-1,3-DIONE | 27463-42-9 [chemicalbook.com]
- 9. chemwhat.com [chemwhat.com]
- 10. atul.co.in [atul.co.in]
- 11. 27463-42-9 | 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione - Aromsyn Co.,Ltd. [aromsyn.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. echemi.com [echemi.com]
- 15. studycorgi.com [studycorgi.com]
- 16. researchgate.net [researchgate.net]
- 17. Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of Novel Derivatives from 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione: Application Notes and Protocols
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of diverse molecular scaffolds originating from 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione. While direct literature on this specific starting material is limited, its chemical reactivity is governed by the well-established principles of 1,3-dicarbonyl chemistry. The protocols herein are built upon these robust and validated methodologies, providing a predictive and reliable framework for generating novel derivatives with significant potential in medicinal chemistry and materials science. We detail the synthesis of key intermediate classes, including β-enaminones, and their subsequent transformation into valuable heterocyclic systems such as pyrazoles and isoxazoles.
Introduction: The Versatility of the 5-Arylcyclohexane-1,3-dione Scaffold
The cyclohexane-1,3-dione framework is a cornerstone in synthetic organic chemistry, serving as a versatile precursor for a multitude of complex molecules, including natural products and pharmaceuticals.[1][2][3] The intrinsic reactivity of this scaffold is dictated by two primary features: the presence of two carbonyl groups and a highly acidic methylene bridge. This arrangement facilitates a rich variety of chemical transformations.
The introduction of a 5-aryl substituent, specifically the 3,4-dichlorophenyl group, imparts distinct physicochemical properties to the resulting derivatives. The dichlorophenyl moiety is a common feature in many bioactive compounds, known to enhance binding affinity to biological targets through halogen bonding and hydrophobic interactions. Derivatives of this scaffold are therefore of significant interest in drug discovery programs, with known applications including anticancer, anti-inflammatory, and antimicrobial agents.[4][5][6][7]
This guide will focus on several high-yield, reliable protocols for the derivatization of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione, providing the rationale behind each synthetic step and methodologies for product characterization.
Data Presentation: Overview of Synthetic Transformations
The following table summarizes the primary synthetic routes discussed in this document, highlighting the reagents used to generate diverse classes of derivatives from the parent dione.
| Derivative Class | Key Reagents | Reaction Type | Potential Applications |
| β-Enaminones | Primary/Secondary Amines | Condensation | Versatile intermediates, Heterocycle synthesis[1][8][9] |
| Pyrazoles | Hydrazine, Phenylhydrazine | Condensation/Cyclization | Anti-inflammatory, Anticancer[10][11][12] |
| Isoxazoles | Hydroxylamine Hydrochloride | Condensation/Cyclization | Antibiotic, Anticancer, Anti-inflammatory[13][14] |
| α,β-Unsaturated Ketones | Aromatic Aldehydes | Knoevenagel Condensation | Michael acceptors, Heterocycle synthesis[15][16][17] |
Experimental Protocols & Methodologies
PART 1: Synthesis of β-Enaminone Intermediates
Introduction: β-Enaminones are critical and versatile intermediates derived from 1,3-diones.[8][9][18] The reaction involves the condensation of an amine with one of the carbonyl groups of the dione, facilitated by the electronic conjugation of the resulting system. These compounds are not only stable and easily purified but also serve as precursors for a wide array of more complex nitrogen and oxygen-containing heterocycles.[1][8][9] Various catalytic and non-catalytic methods have been developed for their synthesis.[9][19]
Reaction Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 13. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 15. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. Use of cyclohexane-1,3-dione derivatives in the preparation of enaminones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 19. Enaminone synthesis by amination [organic-chemistry.org]
Application Notes & Protocols: 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione as a Key Intermediate in Pharmaceutical Synthesis
Abstract
The cyclohexane-1,3-dione scaffold is a versatile precursor in organic synthesis, enabling the construction of a wide array of heterocyclic compounds and biologically active molecules.[1] The strategic incorporation of a 3,4-dichlorophenyl moiety at the 5-position introduces specific electronic and steric properties that are crucial for modulating the pharmacological activity of the final drug product. This document provides a comprehensive guide for researchers and drug development professionals on the application of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione as a pivotal intermediate. We will focus on its role in the synthesis of compounds targeting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a validated target for both herbicides and therapeutic agents for metabolic disorders. Detailed, field-tested protocols for the synthesis and subsequent elaboration of this intermediate are provided, alongside an exploration of the underlying chemical principles and the significance of this structural motif in medicinal chemistry.
Introduction: The Strategic Importance of the Dione Intermediate
Cyclohexane-1,3-dione and its derivatives are fundamental building blocks for creating diverse nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals.[1] The title compound, 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione (CAS No. 27463-42-9), is of particular interest. The 3,4-dichlorophenyl group is a common feature in many active pharmaceutical ingredients (APIs), where the chlorine atoms can modulate lipophilicity, metabolic stability, and binding interactions with target proteins.
This intermediate is particularly relevant in the synthesis of triketone-class molecules, which are potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2][3][4] Inhibition of HPPD disrupts tyrosine metabolism, a pathway critical in both plants and humans.[4][5] This dual applicability has led to the development of:
-
Herbicides: Such as mesotrione, which causes bleaching and death in susceptible plants by halting carotenoid biosynthesis.[3]
-
Therapeutics: Notably Nitisinone, a drug used to treat the rare genetic disorder hereditary tyrosinemia type 1 (HT-1).[2] By inhibiting HPPD, Nitisinone prevents the accumulation of toxic metabolites upstream in the tyrosine catabolism pathway.[2]
This guide will focus on the synthetic pathways leveraging 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione to create analogues of these HPPD inhibitors, providing a foundation for novel drug discovery and development.
Synthesis of the Core Intermediate: 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione
The preparation of the title intermediate is a critical first step. The most common and reliable method is a Michael addition of a malonic ester to a chalcone, followed by cyclization and decarboxylation. This protocol outlines a robust procedure for its synthesis.
Rationale for the Synthetic Strategy:
The Michael addition is a highly efficient method for forming carbon-carbon bonds. Using diethyl malonate as the nucleophile and a base catalyst facilitates the conjugate addition to an α,β-unsaturated ketone (a chalcone). The subsequent intramolecular Dieckmann condensation, followed by hydrolysis and decarboxylation, is a classic and high-yielding route to substituted cyclohexane-1,3-diones.
Experimental Protocol: Synthesis of the Intermediate
Materials:
-
3,4-Dichlorobenzaldehyde
-
Acetone
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO₄), anhydrous
Step 1: Synthesis of 4-(3,4-Dichlorophenyl)but-3-en-2-one (Chalcone)
-
In a 250 mL round-bottom flask, dissolve 3,4-dichlorobenzaldehyde (1 eq.) in acetone (5 eq.).
-
Slowly add a 10% aqueous NaOH solution while stirring vigorously at room temperature.
-
Continue stirring for 4-6 hours until a precipitate forms. Monitor reaction completion by TLC.
-
Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The product is the chalcone intermediate.
Step 2: Synthesis of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione
-
Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal (1.1 eq.) in absolute ethanol under a nitrogen atmosphere.
-
To this solution, add diethyl malonate (1.1 eq.) dropwise at 0°C.
-
Add the chalcone from Step 1 (1 eq.) portion-wise to the reaction mixture.
-
Allow the mixture to warm to room temperature and then reflux for 8-10 hours.
-
Cool the reaction, add a solution of NaOH (3 eq.) in water, and continue to reflux for another 4 hours to facilitate hydrolysis and decarboxylation.
-
Cool to room temperature and carefully acidify with concentrated HCl to pH ~2. A precipitate will form.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione.
Expected Results & Characterization
| Parameter | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₂H₁₀Cl₂O₂ |
| Molecular Weight | 257.11 g/mol |
| Yield | 75-85% (overall) |
| Purity (HPLC) | >95% |
| ¹H NMR (CDCl₃) | Peaks corresponding to aromatic and aliphatic protons |
| Mass Spec (ESI-) | [M-H]⁻ at m/z 255.0 |
Application: Synthesis of an HPPD Inhibitor Analogue
This section details the conversion of the intermediate into a potential therapeutic agent, specifically an analogue of Nitisinone. The key transformation is an acylation of the dione followed by a cyanide-catalyzed rearrangement.
Causality Behind Experimental Choices:
The cyclohexane-1,3-dione exists in tautomeric equilibrium with its enol form. The enol is acylated at the oxygen atom by an activated acyl chloride. This O-acylated intermediate is unstable and is rearranged to the final C-acylated product.[6] The use of a cyanide catalyst, such as trimethylsilyl cyanide (TMSCN), is crucial for facilitating this rearrangement to the thermodynamically more stable triketone system.[6] Anhydrous conditions and an inert atmosphere are vital to prevent hydrolysis of the acyl chloride and degradation of the intermediate.
Experimental Workflow Diagram
Caption: Synthetic workflow from starting materials to the final HPPD inhibitor analogue.
Detailed Protocol: Acylation and Rearrangement
Materials:
-
5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione (1 eq.)
-
2-Nitro-4-(trifluoromethyl)benzoyl chloride (1.1 eq.)
-
Triethylamine (TEA, 2.5 eq.)
-
Trimethylsilyl cyanide (TMSCN, 0.1 eq.)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1M)
-
Sodium bicarbonate solution, saturated
-
Brine solution
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend the dione intermediate in anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Add triethylamine dropwise, followed by the dropwise addition of a solution of 2-nitro-4-(trifluoromethyl)benzoyl chloride in anhydrous DCM.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4-6 hours, monitoring the formation of the O-acyl intermediate by TLC.
-
Once the formation of the intermediate is complete, add TMSCN to the reaction mixture.
-
Stir the reaction overnight at room temperature. The rearrangement to the C-acylated product will occur.
-
Quench the reaction by adding 1M HCl. Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the final triketone product.
Mechanism of Action and Structural Significance
HPPD Inhibition Pathway
HPPD inhibitors function by blocking a key step in the catabolism of the amino acid tyrosine.[4] In plants, this leads to a depletion of plastoquinone, a necessary cofactor for carotenoid biosynthesis.[3] The lack of carotenoids results in the destruction of chlorophyll, leading to the characteristic white or "bleached" appearance of treated plants.[3] In humans, inhibiting HPPD is therapeutic for conditions like HT-1, where a downstream enzyme deficiency causes the buildup of toxic metabolites.[2]
Caption: Mechanism of action of HPPD inhibitors in the tyrosine catabolism pathway.
Role of the 3,4-Dichlorophenyl Group
The 3,4-dichlorophenyl moiety is not merely a passive structural component. Its properties are critical for the molecule's overall efficacy:
-
Lipophilicity: The two chlorine atoms significantly increase the molecule's lipophilicity, enhancing its ability to cross cell membranes and reach the enzyme's active site.
-
Binding Interactions: The specific substitution pattern allows for favorable hydrophobic and potential halogen-bonding interactions within the active site of the HPPD enzyme, contributing to tight and specific binding.
-
Metabolic Stability: The C-Cl bonds are strong and less susceptible to metabolic oxidation compared to C-H bonds, which can increase the half-life of the drug in vivo.
Safety, Handling, and Troubleshooting
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Acyl chlorides are corrosive and lachrymatory; handle with extreme care.
-
TMSCN is highly toxic and releases hydrogen cyanide gas upon contact with acid. It should only be handled by trained personnel in a fume hood, and a cyanide quench solution (e.g., bleach) should be readily available.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in intermediate synthesis | Incomplete initial chalcone formation or cyclization. | Ensure anhydrous conditions for the cyclization step. Verify the quality and activity of the sodium ethoxide. |
| Incomplete rearrangement to triketone | Inactive catalyst; insufficient reaction time. | Use fresh TMSCN. Ensure the O-acylation step is complete before adding the catalyst. Extend reaction time. |
| Product degradation | Presence of water; harsh acidic/basic conditions. | Use anhydrous solvents. Perform aqueous workup carefully, avoiding prolonged exposure to strong acids or bases. |
References
-
Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. (2020). Bioorganic Chemistry. Available at: [Link]
- CN102976948A - Method for preparing nitisinone. Google Patents.
-
Mechanism of action of 4-hydroxyphenylpyruvate dioxygenase inhibitor herbicide on homoterm animals and humans. (Date unavailable). Available at: [Link]
-
Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones. (2013). Arzneimittelforschung. Available at: [Link]
-
The Discovery of the Mode of Action of Nitisinone. (Date unavailable). Journal of Inborn Errors of Metabolism and Screening. Available at: [Link]
-
Application of Cyclohexane‐1,3‐diones in the Synthesis of Six‐Membered Nitrogen‐Containing Heterocycles. (Date unavailable). ResearchGate. Available at: [Link]
- WO2018178860A1 - Synthesis of mesotrione. Google Patents.
-
4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. (2022). Weed Technology. Available at: [Link]
-
Pharmacology: Anticoagulants, Animation. (2023). YouTube. Available at: [Link]
-
WO/2018/178860 SYNTHESIS OF MESOTRIONE. (2018). WIPO Patentscope. Available at: [Link]
-
HPPD-inhibitor Resistance Stewardship. (2014). Available at: [Link]
-
Anticoagulants: A Short History, Their Mechanism of Action, Pharmacology, and Indications. (Date unavailable). Available at: [Link]
-
Drug-Drug Interactions of Direct Oral Anticoagulants (DOACs): From Pharmacological to Clinical Practice. (Date unavailable). Frontiers in Cardiovascular Medicine. Available at: [Link]
- US10328029B2 - Pharmaceutical composition. Google Patents.
-
HPPD Inhibiting Herbicides: State of the Science. (2020). Regulations.gov. Available at: [Link]
-
Pharmacology of anticoagulants used in the treatment of venous thromboembolism. (Date unavailable). Journal of Thrombosis and Thrombolysis. Available at: [Link]
-
"4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past". (Date unavailable). UNL Digital Commons. Available at: [Link]
-
Indane-1,3-Dione: From Synthetic Strategies to Applications. (Date unavailable). MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Discovery of the Mode of Action of Nitisinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Mechanism of action of 4-hydroxyphenylpyruvate dioxygenase inhibitor herbicide on homoterm animals and humans [jpccr.eu]
- 6. US10328029B2 - Pharmaceutical composition - Google Patents [patents.google.com]
Application Notes and Protocols for the Analytical Characterization of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Molecular Identity of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione
5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione is a synthetic organic compound featuring a cyclohexane-1,3-dione core substituted with a dichlorophenyl group. This class of molecules is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by cyclohexane-1,3-dione derivatives, including potential herbicidal, pesticidal, and therapeutic properties.[1] The precise characterization of this molecule is paramount for ensuring its purity, stability, and identity, which are critical aspects in research, development, and quality control.
These application notes provide a comprehensive guide to the analytical methodologies for the thorough characterization of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione. The protocols detailed herein are designed to be robust and self-validating, empowering researchers to obtain reliable and reproducible data.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione is essential for the development of analytical methods and for its handling and storage.
| Property | Expected Value/Information | Source |
| Molecular Formula | C₁₂H₁₀Cl₂O₂ | [1] |
| Molecular Weight | 257.11 g/mol | [1] |
| Appearance | Expected to be a crystalline solid | |
| Melting Point | A related compound, 5-(4-Fluorophenyl)cyclohexane-1,3-dione, has a melting point of 186-189 °C. The melting point of the title compound is expected to be in a similar range. | |
| Solubility | Expected to be soluble in organic solvents such as methanol, acetonitrile, and dimethyl sulfoxide (DMSO). | General chemical principles |
Chromatographic Analysis: Purity and Quantification
Chromatographic techniques are indispensable for assessing the purity of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the method of choice for the analysis of moderately polar compounds like 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Objective: To determine the purity of a sample of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione and to identify any impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade, for sample preparation)
-
Formic acid (optional, for mobile phase modification)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). For improved peak shape, 0.1% formic acid can be added to the mobile phase. Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh approximately 10 mg of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Sample Preparation: Prepare the sample to be analyzed in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 (4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV-Vis spectroscopy)
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks.
Causality Behind Experimental Choices:
-
A C18 column is chosen for its excellent retention and separation of moderately nonpolar compounds.
-
The mobile phase composition is selected to achieve a reasonable retention time and good resolution of the analyte from potential impurities.
-
UV detection at 254 nm is often a good starting point for aromatic compounds, but determining the lambda max of the compound will provide optimal sensitivity.
Caption: RP-HPLC workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS provides excellent separation and structural information. Given the dichlorophenyl moiety, 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione should be amenable to GC-MS analysis, potentially after derivatization to increase volatility.
Objective: To confirm the identity of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione and to identify volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms)
Reagents:
-
Dichloromethane or other suitable solvent (GC grade)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in dichloromethane.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
-
Analysis: Inject the sample into the GC-MS system and acquire the data.
-
Data Analysis: Identify the peak corresponding to 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione by its retention time and mass spectrum. Analyze the mass spectrum for the molecular ion and characteristic fragment ions.
Expected Mass Spectrum Fragmentation:
-
Molecular Ion (M+): A prominent molecular ion peak should be observed at m/z 256 (for ³⁵Cl isotopes) with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1).
-
Fragmentation: Common fragmentation pathways for similar structures may include the loss of chlorine atoms, cleavage of the cyclohexane ring, and loss of CO.
Spectroscopic Characterization: Structural Elucidation
Spectroscopic methods are fundamental for the unambiguous identification and structural confirmation of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Objective: To confirm the chemical structure of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube. Add a small amount of TMS.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Data Analysis:
-
¹H NMR: Analyze the chemical shifts, integration, and multiplicity of the signals to assign the protons in the molecule. The aromatic protons on the dichlorophenyl ring will appear in the downfield region (typically 7.0-8.0 ppm), while the protons on the cyclohexane ring will be in the upfield region.
-
¹³C NMR: Identify the number of unique carbon signals. The carbonyl carbons of the dione will be significantly downfield (typically >190 ppm). The aromatic carbons and the carbons of the cyclohexane ring will appear in their characteristic regions.
-
Expected NMR Data (based on analogous structures):
-
¹H NMR:
-
Aromatic protons: Multiplets in the range of 7.2-7.6 ppm.
-
Cyclohexane protons: A series of multiplets in the range of 2.0-3.5 ppm.
-
-
¹³C NMR:
-
Carbonyl carbons: Peaks around 200-210 ppm.
-
Aromatic carbons: Peaks in the range of 125-140 ppm.
-
Cyclohexane carbons: Peaks in the range of 30-50 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Objective: To identify the key functional groups in 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione.
Instrumentation:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.
Procedure:
-
Sample Preparation:
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.
-
-
Acquisition: Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present.
Expected Characteristic FTIR Peaks:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3000-2850 | C-H stretching (aliphatic) |
| ~1715 & ~1690 | C=O stretching (dione) |
| ~1600-1450 | C=C stretching (aromatic) |
| ~1100-1000 | C-Cl stretching |
Thermal Analysis: Stability and Phase Transitions
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability and phase behavior of a compound.[2]
Protocol: TGA and DSC Analysis
Objective: To determine the thermal stability and melting point of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an appropriate TGA or DSC pan.
-
TGA Analysis:
-
Heat the sample from ambient temperature to e.g., 500 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
-
DSC Analysis:
-
Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 200 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
TGA: Determine the onset of decomposition temperature.
-
DSC: Determine the melting point (onset and peak temperature) and the enthalpy of fusion.
-
Expected Thermal Behavior:
-
The compound is expected to be thermally stable up to a certain temperature, after which it will decompose.
-
The DSC thermogram should show a sharp endothermic peak corresponding to the melting of the crystalline solid.
Caption: Workflow for TGA and DSC analysis.
Conclusion
The analytical methods detailed in these application notes provide a comprehensive framework for the complete characterization of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione. By employing a combination of chromatographic, spectroscopic, and thermal techniques, researchers can confidently establish the identity, purity, and stability of this compound, which is essential for its advancement in research and development pipelines. The provided protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.
References
-
TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]
-
Sharma, D., et al. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. [Link]
Sources
Authored by: Senior Application Scientist, Gemini Laboratories
An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione. This compound is a key intermediate in various synthetic pathways, including those for pharmaceuticals and functional materials.[1] The accurate determination of its purity and the quantification of related impurities are critical for quality control and regulatory compliance. The described method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and acidified water, coupled with UV detection. The protocol has been developed to be specific, linear, accurate, and precise, making it suitable for routine analysis in research and drug development settings.
Introduction and Scientific Rationale
5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione (CAS No: 27463-42-9) is a halogenated organic compound with a molecular formula of C₁₂H₁₀Cl₂O₂ and a molecular weight of 257.11 g/mol .[1][2] Its structural features, comprising a dichlorophenyl group attached to a cyclohexane-1,3-dione ring, make it a valuable building block in organic synthesis. The presence of impurities, such as starting materials or by-products, can significantly impact the yield, purity, and safety profile of the final product. Therefore, a reliable analytical method is essential.
High-Performance Liquid Chromatography (HPLC) is the premier technique for separating, identifying, and quantifying components in a mixture.[3] A reversed-phase method was selected as the logical approach for this analysis. The analyte is moderately non-polar due to the dichlorophenyl ring and the hydrocarbon backbone, making it well-suited for retention on a non-polar stationary phase, such as octadecylsilane (C18).[4]
The rationale for the key methodological choices is as follows:
-
Stationary Phase: A C18 column is chosen for its versatility and strong hydrophobic interactions with the analyte, ensuring adequate retention and separation from more polar impurities.[5][6]
-
Mobile Phase: A mixture of acetonitrile and water provides the necessary polarity to elute the compound. Acetonitrile is often preferred for its low viscosity and UV transparency.[3]
-
pH Control: The cyclohexane-1,3-dione moiety contains enolizable protons, giving the molecule acidic properties (pKa ≈ 4.8-5.2).[7][8] To prevent peak tailing and ensure a consistent retention time, the mobile phase is acidified (e.g., with phosphoric acid). This suppresses the ionization of the analyte, forcing it into a single, neutral form that interacts more predictably with the stationary phase.[4]
-
Detection: The 3,4-dichlorophenyl group acts as a strong chromophore. The conjugated π-electron system of the benzene ring absorbs significantly in the ultraviolet (UV) region, allowing for sensitive and specific detection.[9] A preliminary UV scan is recommended to identify the wavelength of maximum absorbance (λmax) for optimal sensitivity, typically expected in the 220-280 nm range.[10][11]
Experimental Protocol
This section provides a detailed, step-by-step protocol for the analysis.
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Data Acquisition: Chromatography Data System (CDS) software.
-
Analytical Column: Waters X-Bridge C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.[5]
-
Chemicals & Reagents:
-
5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Deionized water (18.2 MΩ·cm).
-
Phosphoric acid (85%, analytical grade).
-
-
Labware: Volumetric flasks, autosampler vials, 0.45 µm syringe filters (PTFE or nylon).
Preparation of Solutions
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Add 1.0 mL of 85% phosphoric acid to 1000 mL of deionized water (0.1% v/v). Mix thoroughly and degas.
-
Mobile Phase B (Organic): Acetonitrile (HPLC grade).
Standard Solution Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Working Standard (100 µg/mL): Pipette 2.5 mL of the Stock Standard into a 25 mL volumetric flask and dilute to volume with the 50:50 Acetonitrile/Water diluent.
Sample Preparation:
-
Accurately weigh an appropriate amount of the sample to achieve a theoretical concentration of 100 µg/mL after dilution.
-
Dissolve the sample in the 50:50 Acetonitrile/Water diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis to remove particulates and protect the column.[3][12]
Chromatographic Conditions
All quantitative data and system parameters are summarized in the table below.
| Parameter | Condition |
| Column | Waters X-Bridge C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 65% Acetonitrile / 35% Water with 0.1% H₃PO₄ |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
System Validation and Data Analysis
A self-validating system ensures the reliability of results on a day-to-day basis.
System Suitability Test (SST)
Before sample analysis, the chromatographic system must be equilibrated and its performance verified. Inject the Working Standard (100 µg/mL) five times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
| %RSD of Peak Area | ≤ 2.0% | Confirms injection precision. |
| %RSD of Retention Time | ≤ 1.0% | Confirms pumping and system stability. |
Method Validation Parameters (ICH Q2(R1) Summary)
For use in regulated environments, the method should be fully validated. The following parameters are key.
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of impurities and degradation products. |
| Linearity | Demonstrated over a concentration range (e.g., 10-150 µg/mL) with a correlation coefficient (r²) > 0.999. |
| Accuracy | Determined by spike-recovery studies at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) expressed as %RSD. |
| LOD & LOQ | The lowest concentration that can be reliably detected and quantified, respectively. |
| Robustness | Insensitivity to small, deliberate changes in method parameters (e.g., flow rate, temperature, pH). |
Quantification
Quantification is performed using an external standard calibration curve. Prepare a series of calibration standards from the stock solution (e.g., 10, 25, 50, 100, 150 µg/mL). Plot the peak area against the concentration and perform a linear regression to determine the concentration of the analyte in unknown samples.
Visualized Workflows
Diagrams created using Graphviz provide a clear visual representation of the key processes.
Caption: Logical flow of the sample through the HPLC system components.
References
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH . ResearchGate. [Link]
-
An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (c-di-AMP) Synthase DisA from Mycobacterium smegmatis . National Institutes of Health (NIH). [Link]
-
Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase HPLC method . Rasayan Journal of Chemistry. [Link]
-
Critical Evaluation of Spectroscopic and Chromatographic Methods for the Quantitative Determination of Ketoconazole and Clindamycin . International Journal of Pharmaceutical Sciences. [Link]
-
Cyclohexane-1,3-dione as a Derivatizing Agent for the Analysis of Aldehydes by Micelar Electrokinetic Chromatography With Diode Array Detection . PubMed. [Link]
-
Separation of Cyclic Dipeptides (Diketopiperazines) from Their Corresponding Linear Dipeptides by RP-HPLC and Method Validation . ResearchGate. [Link]
-
Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method . IIVS.org. [Link]
-
Everything You Need to Know About HPLC Sample Preparation . Aijiren. [Link]
-
Development & validation of reversed phase HPLC method for quantification of water insoluble API . ResearchGate. [Link]
-
How to Prepare a Sample for HPLC Analysis . Greyhound Chromatography. [Link]
-
Development of an RP-HPLC Method for Quantifying Diclofenac Diethylamine, Methyl Salicylate, and Capsaicin in Pharmaceutical Formulation and Skin Samples . MDPI. [Link]
-
Thin layer chromatography/fluorescence detection of 3,4-methylenedioxy-methamphetamine and related compounds . PubMed. [Link]
-
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques . Drawell. [Link]
-
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds . Shimadzu. [Link]
-
Reversed Phase HPLC Method Development . Phenomenex. [Link]
-
1,3-Cyclohexanedione Analysis . SIELC Technologies. [Link]
-
Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes . WUR eDepot. [Link]
-
Determination of organic compounds in water using ultraviolet LED . ResearchGate. [Link]
-
1,3-Cyclohexanedione . Wikipedia. [Link]
-
5-(2,4-Dichlorophenyl)cyclohexane-1,3-dione Information . Amerigo Scientific. [Link]
Sources
- 1. 27463-42-9 | 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. 5-(2,4-Dichlorophenyl)cyclohexane-1,3-dione - Amerigo Scientific [amerigoscientific.com]
- 3. greyhoundchrom.com [greyhoundchrom.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. mdpi.com [mdpi.com]
- 7. 5-(3-CHLORO-PHENYL)-CYCLOHEXANE-1,3-DIONE | 55579-71-0 [chemicalbook.com]
- 8. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 9. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Complete Guide: Everything You Need to Know About HPLC Sample Prep [hplcvials.com]
Application Note: Structural Elucidation of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione using 1D and 2D NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the structural characterization of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione, a key intermediate in pharmaceutical synthesis, using Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The narrative emphasizes the rationale behind experimental parameter selection and provides a step-by-step guide to spectral interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in the structural analysis of small organic molecules. While the protocols are broadly applicable, the spectral data presented herein is a realistic, simulated example intended for instructional purposes, as public domain experimental spectra for this specific molecule are not available.
Introduction: The Role of NMR in Characterizing Pharmaceutical Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in pharmaceutical research and drug discovery, offering unparalleled insight into molecular structure at the atomic level.[1][2] For intermediates like 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione, unambiguous structural confirmation is a critical checkpoint in the synthesis pathway, ensuring the integrity of the final active pharmaceutical ingredient (API). The molecule's structure, featuring a substituted aromatic ring and a flexible cyclohexane moiety, presents an interesting case for NMR analysis, involving challenges such as conformational isomers and potential keto-enol tautomerism.[3][4]
This guide will walk through a systematic NMR analysis workflow, from sample preparation to the final structural assignment, leveraging a suite of modern NMR experiments.
Foundational Concepts: Tautomerism and Conformation
Keto-Enol Tautomerism: The cyclohexane-1,3-dione moiety can exist in equilibrium between the diketo form and its enol tautomer.[3][5] This equilibrium is often solvent-dependent and can be observed by NMR, typically manifesting as a distinct set of signals for the enolic vinyl proton and carbons, alongside the signals for the diketo form.[6] In many deuterated solvents like CDCl₃, the diketo form is often predominant for simple cyclohexane-1,3-diones.[5] Our analysis will primarily focus on the major diketo tautomer.
Conformational Isomerism: The cyclohexane ring exists predominantly in a chair conformation. The bulky 3,4-dichlorophenyl substituent at the C5 position will strongly prefer an equatorial orientation to minimize steric hindrance, specifically 1,3-diaxial interactions.[7][8] This conformational preference simplifies the ¹H NMR spectrum by reducing the complexity that would arise from a dynamic equilibrium of multiple conformers.
Experimental Protocols
Sample Preparation: The Key to High-Quality Spectra
A well-prepared sample is fundamental to acquiring high-resolution NMR spectra. Any particulate matter or paramagnetic impurities can degrade spectral quality by interfering with the magnetic field homogeneity.[9]
Protocol:
-
Weighing: Accurately weigh 10-15 mg of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione. For small molecules, this concentration is typically sufficient for both ¹H and ¹³C NMR experiments on a modern spectrometer.[10]
-
Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for a wide range of organic compounds and its relatively simple residual solvent signal. Tetramethylsilane (TMS) is often included as an internal standard for chemical shift referencing (0.00 ppm).
-
Dissolution & Transfer: Dissolve the solid in a small, clean vial before transferring the solution to the NMR tube. This allows for visual confirmation of complete dissolution.[10] Use a Pasteur pipette with a small cotton or glass wool plug to filter the solution into a clean, dry 5 mm NMR tube, removing any microparticulates.
-
Tube & Labeling: Use a high-quality, clean NMR tube to avoid signal distortion.[10] Ensure the sample height is adequate to cover the spectrometer's receiver coils, typically around 4-5 cm. Label the tube clearly.
Caption: Molecular structure and numbering scheme.
¹H NMR Analysis (400 MHz, CDCl₃)
The ¹H NMR spectrum provides the initial framework. We expect signals for the three aromatic protons and the seven aliphatic protons on the cyclohexane ring.
Table 1: Simulated ¹H NMR Data
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | J (Hz) | Assignment |
|---|---|---|---|---|---|
| H-2', H-6' | 2.75 | dd | 2H | 16.8, 4.5 | Hax at C2/C6 |
| H-2'', H-6'' | 2.95 | dd | 2H | 16.8, 6.0 | Heq at C2/C6 |
| H-4a | 3.50 | s | 2H | - | CH₂ between carbonyls |
| H-5 | 3.65 | m | 1H | - | Benzylic CH |
| H-2''' | 7.20 | dd | 1H | 8.4, 2.1 | Aromatic CH |
| H-6''' | 7.45 | d | 1H | 2.1 | Aromatic CH |
| H-5''' | 7.50 | d | 1H | 8.4 | Aromatic CH |
-
Aromatic Region (7.0-7.6 ppm): Three distinct signals integrating to 1H each confirm the 1,2,4-trisubstituted dichlorophenyl ring. The splitting patterns (d, dd) are characteristic of this substitution pattern.
-
Aliphatic Region (2.5-4.0 ppm):
-
The singlet at 3.50 ppm (2H) is assigned to the C4 methylene protons, which are flanked by two carbonyls, causing a significant downfield shift. They appear as a singlet due to the absence of adjacent protons for coupling.
-
The complex multiplet at 3.65 ppm (1H) is assigned to the benzylic proton at C5. Its multiplicity arises from coupling to the four neighboring protons at C2 and C6.
-
The two sets of dd signals at 2.75 and 2.95 ppm, each integrating to 2H, represent the axial and equatorial protons at C2 and C6. They show a large geminal coupling (~16.8 Hz) to each other and smaller vicinal couplings to the C5 proton.
-
¹³C NMR Analysis (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.
Table 2: Simulated ¹³C NMR Data
| Label | Chemical Shift (δ, ppm) | Carbon Type |
|---|---|---|
| C-5 | 40.5 | CH |
| C-2, C-6 | 48.0 | CH₂ |
| C-4 | 55.0 | CH₂ |
| C-6''' | 128.0 | CH (Aromatic) |
| C-2''' | 130.5 | CH (Aromatic) |
| C-5''' | 131.0 | CH (Aromatic) |
| C-3''' | 132.5 | C (Quaternary) |
| C-4''' | 133.0 | C (Quaternary) |
| C-1''' | 141.0 | C (Quaternary) |
| C-1, C-3 | 205.0 | C=O |
-
Carbonyl Carbon (C-1, C-3): A single signal at ~205.0 ppm indicates that the two carbonyl carbons are chemically equivalent due to the molecule's symmetry.
-
Aromatic Carbons: Six signals are observed, three for protonated carbons (CH) and three for quaternary carbons (C-Cl and C-C), consistent with the dichlorophenyl group.
-
Aliphatic Carbons: Three distinct signals confirm the environments for the benzylic CH (C-5), the equivalent CH₂ groups adjacent to the phenyl ring (C-2, C-6), and the CH₂ group between the carbonyls (C-4).
2D NMR Analysis: Connecting the Pieces
HSQC: The HSQC spectrum correlates the proton and carbon signals, confirming the direct one-bond connections proposed above. For example, it would show a cross-peak between the proton signal at 3.65 ppm and the carbon signal at 40.5 ppm, definitively assigning them to H-5 and C-5, respectively.
COSY: The COSY spectrum reveals the proton-proton coupling network.
-
A strong cross-peak would be observed between the H-5 multiplet (3.65 ppm) and the signals for the C2/C6 protons (2.75 and 2.95 ppm).
-
This confirms that the benzylic proton is adjacent to the C2 and C6 methylene groups, establishing the C2-C5-C6 fragment.
HMBC: The HMBC spectrum is crucial for establishing the overall carbon skeleton by showing 2- and 3-bond correlations.
Caption: Key COSY (blue) and HMBC (red) correlations.
-
Key HMBC Correlations:
-
H-5 to C-1/C-3: A correlation from the benzylic proton (H-5) to the carbonyl carbons (C-1/C-3) confirms the placement of the C5 methine next to the dicarbonyl system.
-
H-5 to Aromatic Carbons: Correlations from H-5 to the quaternary aromatic carbon C-1''' and the ortho carbons C-2''' and C-6''' firmly attach the cyclohexane ring to the dichlorophenyl group.
-
H-4 to C-1/C-3 & C-5: Correlations from the C4 methylene protons (H-4a) to the adjacent carbonyls (C-1/C-3) and to the C-5 carbon solidify the structure of the cyclohexane-1,3-dione ring.
-
Conclusion
The systematic application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the structural elucidation of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione. The combined data from these experiments allow for the unambiguous assignment of all proton and carbon signals and confirm the connectivity of the molecular framework. This application note serves as a detailed protocol and interpretive guide for researchers performing similar structural analyses in the field of drug discovery and development.
References
-
Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]
-
AZoOptics. (2024, May 22). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. Retrieved from [Link]
-
Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
-
C-CART. (n.d.). GOOD LAB PRACTICE-NMR. Retrieved from [Link]
-
Groot, A. D., et al. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery. PubMed Central. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. (2025, August 8). Retrieved from [Link]
-
Spectroscopy Online. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). A STUDY OF TAUTOMERISM IN CYCLIC β-DIKETONES BY PROTON MAGNETIC RESONANCE. Retrieved from [Link]
-
Pellecchia, M., et al. (n.d.). Perspectives on NMR in drug discovery: a technique comes of age. SciSpace. Retrieved from [Link]
-
Powers, R. (n.d.). NMR Screening Methods for Drug Discovery. University of Nebraska–Lincoln. Retrieved from [Link]
-
Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 4.4: Substituted Cyclohexanes. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. Retrieved from [Link]
-
PubMed. (2024, August 17). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. 5-PHENYLCYCLOHEXANE-1,3-DIONE(493-72-1) 1H NMR [m.chemicalbook.com]
- 3. 5-(3,4-DICHLOROPHENYL)CYCLOHEXANE-1,3-DIONE | 27463-42-9 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. chemwhat.com [chemwhat.com]
- 9. rsc.org [rsc.org]
- 10. cyclohexane-1,3-diol(823-18-7) 13C NMR [m.chemicalbook.com]
Mass spectrometry of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione
An Application Guide to the Mass Spectrometry of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione
Introduction: Characterizing a Key Synthetic Intermediate
5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione is a chemical compound with a molecular formula of C₁₂H₁₀Cl₂O₂ and a molecular weight of 257.11 g/mol .[1] This molecule serves as a valuable intermediate in various synthetic chemistry applications, including the development of novel pharmaceutical agents and functional materials.[1] Its structure, featuring a reactive cyclohexane-1,3-dione ring and a dichlorinated phenyl group, imparts specific chemical properties that are leveraged in medicinal chemistry.
Given its role in complex synthetic pathways and drug development, the ability to accurately identify, characterize, and quantify 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione is paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the premier analytical technique for this purpose.[2][3] Its unparalleled sensitivity and selectivity allow for confident structural elucidation and trace-level quantification, even in complex sample matrices.[3][4]
This technical guide provides a comprehensive overview and detailed protocols for the analysis of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione using LC-MS. It is designed for researchers, analytical scientists, and drug development professionals seeking to establish robust analytical methods for this and structurally related compounds.
Part 1: Foundational Principles for Method Development
The design of a successful mass spectrometry method is predicated on a thorough understanding of the analyte's physicochemical properties. The structure of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione dictates the optimal choices for ionization, mass analysis, and fragmentation strategy.
Ionization Technique: The Gateway to the Mass Analyzer
To be analyzed by a mass spectrometer, a neutral molecule must first be converted into a gas-phase ion.[5] The choice of ionization technique is critical and depends heavily on the analyte's volatility, polarity, and thermal stability.[6] For a compound like 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione, which is a non-volatile and polar small molecule, "soft" atmospheric pressure ionization (API) techniques are the most suitable.[5][7]
-
Electrospray Ionization (ESI): This is the preferred technique for polar and thermally labile molecules.[6] In ESI, a sample solution is passed through a high-voltage capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of gas-phase analyte ions.[6] For this analyte, ESI is expected to efficiently generate protonated molecules, [M+H]⁺, in positive ion mode or deprotonated molecules, [M-H]⁻, in negative ion mode.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is a complementary technique that is often more effective for less polar species.[5] It uses a corona discharge to ionize the solvent vapor, which then transfers a proton to the analyte molecules.[8] While ESI is the primary recommendation, APCI can be a valuable alternative if ESI sensitivity is suboptimal.
Hard ionization techniques like Electron Ionization (EI), commonly used in Gas Chromatography-MS (GC-MS), are generally unsuitable. EI bombards molecules with high-energy electrons, causing extensive fragmentation that can often obliterate the molecular ion, making it difficult to determine the molecular weight of the intact molecule.[8][9]
Mass Analysis and Fragmentation (MS/MS)
Once ionized, the molecules are separated and detected based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) adds another layer of specificity by isolating a specific precursor ion, fragmenting it, and analyzing the resulting product ions.[10] This process is indispensable for unambiguous structural confirmation and highly selective quantification.
Expected Fragmentation Pathways: The fragmentation pattern of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione is influenced by its key structural features: the dichlorophenyl ring and the cyclohexane-1,3-dione moiety.
-
Chlorine Isotopic Pattern: A hallmark of this molecule will be the distinct isotopic signature of its two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic M, M+2, and M+4 isotopic pattern with approximate relative intensities of 100:65:10. This pattern is a powerful diagnostic tool for confirming the presence of the dichlorinated structure.
-
Loss of HCl: A common fragmentation pathway for chlorinated aromatic compounds is the neutral loss of hydrogen chloride (HCl, 36 Da).
-
Ring Cleavage: The cyclohexane-1,3-dione ring is susceptible to cleavage. Common losses include carbon monoxide (CO, 28 Da) and ketene (C₂H₂O, 42 Da).[11]
-
Cleavage at the Phenyl-Cyclohexane Bond: The bond connecting the two ring systems can cleave, leading to fragments corresponding to the dichlorophenyl cation or the cyclohexane-1,3-dione portion of the molecule.
The diagram below illustrates a plausible fragmentation pathway for the protonated molecule.
Caption: Proposed fragmentation of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione.
Part 2: Application Protocols
The following protocols provide a robust starting point for the analysis. Optimization will be necessary based on the specific instrumentation and sample matrix.
Protocol 1: Sample Preparation - Ensuring Analytical Integrity
Proper sample preparation is crucial for achieving accurate and reproducible results while protecting the LC-MS system from contamination.[4][12] The goal is to effectively isolate the analyte from interfering matrix components.[4]
A. For Standards and High-Concentration Samples (e.g., Reaction Mixtures):
-
Stock Solution: Accurately weigh ~1 mg of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Working Standards: Perform serial dilutions of the stock solution with the mobile phase starting composition (e.g., 50:50 acetonitrile:water) to prepare a calibration curve.
-
Filtration: Filter the final diluted samples through a 0.22 µm syringe filter to remove any particulates before injection.
B. For Complex Biological Matrices (e.g., Plasma, Serum): Solid-Phase Extraction (SPE) Solid-phase extraction offers superior cleanup compared to simpler methods like protein precipitation, leading to better sensitivity and reduced matrix effects.[12]
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB) with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent bed to dry.
-
Loading: Dilute the plasma sample 1:1 with 4% phosphoric acid in water. Load 500 µL of the diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Elution: Elute the analyte from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase. The sample is now ready for LC-MS analysis.
Protocol 2: LC-MS/MS Instrumental Method
This protocol outlines a typical reversed-phase LC method coupled to a tandem mass spectrometer for both qualitative and quantitative analysis.
Workflow Visualization
Caption: General workflow for LC-MS/MS analysis.
Table 1: Recommended LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| Liquid Chromatography | ||
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for small molecule separation.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic eluent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 5 min | Ensures elution and separation from impurities. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reproducibility. |
| Injection Volume | 5 µL | Balances sensitivity with potential for overload. |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Expected to provide good sensitivity for this molecule. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and ion generation. |
| Source Temp. | 150 °C | Aids in desolvation. |
| Desolvation Temp. | 400 °C | Removes solvent from ions before they enter the mass analyzer. |
| Gas Flow | 800 L/hr | Assists in desolvation. |
| Data Acquisition | ||
| Full Scan (MS1) | m/z 100-400 | To identify the m/z of the precursor ion. |
| Product Ion Scan (MS/MS) | Isolate m/z 258.0, scan products | To identify characteristic fragments for structural confirmation. |
| MRM (Quantification) | See Table 2 | For highly sensitive and selective quantification.[3] |
Part 3: Data Interpretation and Expected Results
Table 2: Expected Mass Transitions for MRM Analysis
| Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Transition Use |
| 258.0 | 240.0 | H₂O | Quantifier |
| 258.0 | 230.0 | CO | Qualifier 1 |
| 258.0 | 146.0 | C₆H₇O₂ | Qualifier 2 |
Note: m/z values are for the monoisotopic peak containing ³⁵Cl. The corresponding peaks for ions containing ³⁷Cl will appear at +2 Da.
System Validation and Trustworthiness: To ensure the trustworthiness of the generated data, the following steps are essential:
-
Blank Injections: Run a solvent blank between samples to monitor for system contamination and sample carryover.
-
Calibration Curve: A multi-point calibration curve (typically 6-8 points) with a correlation coefficient (r²) > 0.99 should be used for quantification.
-
Quality Control (QC) Samples: Analyze QC samples at low, medium, and high concentrations alongside unknown samples to verify the accuracy and precision of the method.
-
Isotopic Pattern Confirmation: In full scan mode, verify that the observed isotopic cluster for the molecular ion matches the theoretical pattern for a dichlorinated compound. This provides a high degree of confidence in the compound's identity.
By following the principles and protocols outlined in this guide, researchers can develop and implement a robust, sensitive, and specific LC-MS/MS method for the analysis of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione. This enables confident characterization and quantification, supporting its critical role in pharmaceutical development and chemical synthesis.
References
- Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide.
- ChemicalBook. (n.d.). 5-(3,4-DICHLOROPHENYL)CYCLOHEXANE-1,3-DIONE | 27463-42-9.
- Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec.
- LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- Wikipedia. (n.d.). Sample preparation in mass spectrometry.
- Sigma-Aldrich. (n.d.). Sample Preparation for Mass Spectrometry.
- Fiveable. (n.d.). Ionization techniques (EI, CI, ESI, MALDI) | Analytical Chemistry Class Notes.
- ChemWhat. (n.d.). 5-(3,4-DICHLOROPHENYL)CYCLOHEXANE-1,3-DIONE CAS#: 27463-42-9.
- Aromsyn. (n.d.). 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione | 27463-42-9.
- SCION Instruments. (n.d.). What are the common ionization methods for GC/MS.
- NIH. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations.
- University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry.
- Emory University. (n.d.). Mass Spectrometry Ionization Methods.
- Alfa Chemistry. (n.d.). CAS 27463-42-9 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Chemistry LibreTexts. (2023, February 11). 2.3: Ionization Techniques.
- Echemi. (n.d.). 5-(3,4-DICHLOROPHENYL)CYCLOHEXANE-1,3-DIONE Safety Data Sheets.
- American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development.
- European Pharmaceutical Review. (2016, August 24). Application of LCMS in small-molecule drug development.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry HL 2025 Notes.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- Benchchem. (n.d.). A Comparative Guide to the LC-MS Analysis of Compounds Synthesized with 2,4-Dichlorobenzenesulfonyl Chloride.
- New Food Magazine. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
- SciSpace. (2011, June 4). Development of LC/MS techniques for plant and drug metabolism studies.
- SciELO. (2024, November 13). Article.
- PubMed. (2019, November). Cyclohexane-1,3-dione as a Derivatizing Agent for the Analysis of Aldehydes by Micelar Electrokinetic Chromatography With Diode Array Detection.
- Organic Syntheses. (n.d.). 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione.
-
Fluorine Notes. (2022). ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[2]. Retrieved from
Sources
- 1. 27463-42-9 | 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. biocompare.com [biocompare.com]
- 5. as.uky.edu [as.uky.edu]
- 6. fiveable.me [fiveable.me]
- 7. organomation.com [organomation.com]
- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 9. What are the common ionization methods for GC/MS [scioninstruments.com]
- 10. tutorchase.com [tutorchase.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Michael Addition Reaction of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the reaction conditions for the Michael addition utilizing 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione. As a versatile building block in medicinal chemistry and materials science, understanding the nuances of its reactivity is paramount for the successful synthesis of complex molecular architectures. These application notes are designed to deliver not only procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and execution.
Introduction: The Significance of the Michael Addition with 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] Its wide applicability and reliability have made it an indispensable tool in the construction of a vast array of molecular frameworks, from pharmaceuticals to complex natural products.
The Michael donor, 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione, is a particularly valuable synthon. The cyclohexane-1,3-dione moiety is a common structural motif in numerous bioactive molecules, including those with herbicidal, pesticidal, and anti-inflammatory properties.[2][3] The presence of the 3,4-dichlorophenyl group offers several advantages:
-
Modulation of Physicochemical Properties: The halogenated phenyl ring can significantly influence the lipophilicity, metabolic stability, and binding interactions of the final molecule, which are critical parameters in drug design.
-
Synthetic Handle: The aromatic ring can be further functionalized, allowing for the exploration of a wider chemical space.
-
Enhanced Reactivity: The electron-withdrawing nature of the dichlorophenyl group can influence the acidity of the methylene protons of the dione, impacting its reactivity as a Michael donor.
This guide will delve into the mechanistic underpinnings of the Michael addition with this specific substrate and provide detailed protocols for its successful implementation.
Mechanistic Insights: The 'Why' Behind the Reaction
The Michael reaction proceeds through the formation of a stabilized enolate from the Michael donor, which then attacks the β-carbon of the Michael acceptor.[4] The key to a successful reaction lies in the efficient generation of this enolate and its subsequent controlled addition to the acceptor.
Enolate Formation
The methylene protons located between the two carbonyl groups of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione are acidic due to the resonance stabilization of the resulting conjugate base (enolate). A suitable base is required to deprotonate this position. The choice of base is critical and depends on the desired reactivity and the nature of the Michael acceptor.
Caption: General workflow of the Michael addition reaction.
The Role of the 3,4-Dichlorophenyl Group
The electron-withdrawing inductive effect of the two chlorine atoms on the phenyl ring can slightly increase the acidity of the C-2 protons of the cyclohexane-1,3-dione ring. This may allow for the use of milder bases for enolate formation compared to unsubstituted 5-phenylcyclohexane-1,3-dione.
Optimizing Reaction Conditions: A Systematic Approach
The success of a Michael addition hinges on the careful selection of several key parameters. The following table provides a summary of common conditions and their rationale, tailored for 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione.
| Parameter | Options | Rationale & Expert Insights |
| Michael Acceptor | α,β-Unsaturated Ketones (e.g., Methyl Vinyl Ketone, Chalcone), α,β-Unsaturated Esters (e.g., Ethyl Acrylate), Nitroalkenes (e.g., β-Nitrostyrene) | The reactivity of the acceptor is crucial. Enones are generally good acceptors. For less reactive acceptors, stronger bases or more forcing conditions may be necessary. The steric bulk around the β-carbon of the acceptor can also impact the reaction rate. |
| Base/Catalyst | Weak Bases: Triethylamine (Et₃N), DBU, Piperidine. Strong Bases: Sodium Ethoxide (NaOEt), Potassium tert-Butoxide (KOtBu). Organocatalysts: Chiral primary or secondary amines (e.g., proline derivatives), Thioureas. | For simple, non-asymmetric additions, a catalytic amount of a weak base like triethylamine or a stronger base like sodium ethoxide is often sufficient. The choice depends on the pKa of the Michael donor and the reactivity of the acceptor. For asymmetric synthesis, chiral organocatalysts are employed to control the stereochemical outcome. |
| Solvent | Protic: Ethanol, Methanol. Aprotic: Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene, Acetonitrile. | Protic solvents like ethanol can also act as the proton source in the final step of the reaction. Aprotic solvents are often used with strong bases to avoid quenching and are common in organocatalyzed reactions. The choice of solvent can also influence the solubility of the reactants and the reaction rate. |
| Temperature | Room Temperature to Reflux | Many Michael additions proceed efficiently at room temperature. However, for less reactive substrates, heating may be required to drive the reaction to completion. For sensitive substrates or to control selectivity, sub-ambient temperatures may be employed. |
| Stoichiometry | Typically 1:1 to 1:1.2 (Donor:Acceptor) | A slight excess of the Michael acceptor can sometimes be used to ensure complete consumption of the more valuable donor. However, this can complicate purification. A 1:1 ratio is a good starting point for optimization. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting a Michael addition with 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione.
Protocol 1: Base-Catalyzed Michael Addition to an α,β-Unsaturated Ketone
This protocol is adapted from a general procedure for the Michael addition of a cyclic 1,3-dione to an enone and serves as an excellent starting point for optimization.[5]
Materials:
-
5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione
-
Methyl Vinyl Ketone (or other suitable α,β-unsaturated ketone)
-
Potassium Hydroxide (KOH) or Sodium Ethoxide (NaOEt)
-
Methanol (anhydrous)
-
Benzene or Toluene (for azeotropic removal of water in subsequent steps if needed)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione (1.0 eq).
-
Solvent Addition: Add anhydrous methanol to dissolve the dione. The concentration can be in the range of 0.1-0.5 M.
-
Base Addition: Add a catalytic amount of potassium hydroxide (e.g., 0.1 eq) or sodium ethoxide.
-
Acceptor Addition: Slowly add the α,β-unsaturated ketone (1.1 eq) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting dione is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the base with a dilute acid solution (e.g., 1 M HCl) until the pH is approximately 7.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Michael adduct.
Caption: Experimental workflow for a base-catalyzed Michael addition.
Protocol 2: Organocatalyzed Asymmetric Michael Addition
For the synthesis of chiral molecules, an organocatalyzed approach is recommended. This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione
-
α,β-Unsaturated Ketone (e.g., Chalcone)
-
Chiral Organocatalyst (e.g., a proline derivative or a thiourea-based catalyst, 10 mol%)
-
Anhydrous Solvent (e.g., Toluene, Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: To a dry flask under an inert atmosphere, add the chiral organocatalyst.
-
Solvent and Reactant Addition: Add the anhydrous solvent, followed by 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione (1.2 eq) and the α,β-unsaturated ketone (1.0 eq).
-
Reaction Conditions: Stir the reaction mixture at the optimized temperature (often room temperature or below to enhance enantioselectivity) for the required time (can range from a few hours to several days).
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, the reaction mixture can often be directly purified by flash column chromatography.
-
Analysis: Characterize the product by NMR and MS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | - Insufficiently strong base - Low reaction temperature - Sterically hindered substrates | - Use a stronger base (e.g., switch from Et₃N to NaOEt). - Increase the reaction temperature. - Increase the reaction time. - Consider a different catalyst that may be more effective for the specific substrates. |
| Formation of Side Products | - Self-condensation of the Michael acceptor - Double Michael addition - Aldol condensation of the product | - Add the Michael acceptor slowly to the reaction mixture. - Use a less reactive base. - Adjust the stoichiometry of the reactants. - Lower the reaction temperature. |
| Low Enantioselectivity (in asymmetric reactions) | - Non-optimal catalyst - High reaction temperature - Inappropriate solvent | - Screen different chiral organocatalysts. - Lower the reaction temperature. - Screen different solvents. |
| Difficult Purification | - Similar polarity of product and starting materials - Presence of polymeric byproducts | - Optimize the reaction to go to full conversion to simplify the mixture. - Use a different eluent system for column chromatography or consider recrystallization. |
Conclusion
The Michael addition of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione is a powerful and versatile reaction for the synthesis of complex and potentially bioactive molecules. A thorough understanding of the reaction mechanism and the influence of various reaction parameters is key to achieving high yields and selectivities. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors.
References
-
Michael, A. (1887). Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. Journal für Praktische Chemie, 35(1), 349–356. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
-
Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. [Link]
-
List, B. (2007). Asymmetric Organocatalysis. Springer. [Link]
-
Patil, S. A., Patil, R., & Patil, S. A. (2017). Cyclohexane-1,3-dione: A versatile scaffold in the synthesis of various bioactive molecules. European Journal of Medicinal Chemistry, 138, 1090-1117. [Link]
- Google Patents. (n.d.). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
-
Chemistry LibreTexts. (2023, October 30). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Michael reaction. Retrieved from [Link]
-
Ramachandran, S., & Newman, M. S. (1961). 1,6-DIOXO-8a-METHYL-1,2,3,4,6,7,8,8a-OCTAHYDRONAPHTHALENE. Organic Syntheses, 41, 38. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 3. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: Strategic Cyclization of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione for Heterocyclic Scaffold Development
Introduction
The 5-aryl-cyclohexane-1,3-dione framework is a cornerstone in modern synthetic and medicinal chemistry. Its inherent reactivity, characterized by the acidic methylene bridge flanked by two carbonyl groups, renders it a highly versatile precursor for a multitude of heterocyclic systems.[1] The specific introduction of a 3,4-dichlorophenyl substituent at the 5-position imparts distinct electronic and lipophilic properties, making the title compound, 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione (CAS 27463-42-9), an attractive starting material for generating novel molecular entities in drug discovery programs.[2][3] The dichlorophenyl motif is a well-established pharmacophore known to enhance binding affinity and metabolic stability in various drug candidates.[4]
This guide provides an in-depth exploration of key cyclization strategies utilizing this powerful building block. We move beyond simple procedural lists to dissect the underlying mechanisms and rationale for experimental design. The protocols detailed herein are designed to be robust and adaptable, focusing on the synthesis of high-value xanthene and acridine cores, which are privileged structures in materials science and pharmacology.[5][6]
Core Principles: Understanding the Reactivity of the 1,3-Dione Scaffold
The synthetic utility of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione is dominated by the reactivity of its C2 methylene protons. These protons are significantly acidic (pKa ≈ 5 in DMSO) due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting enolate anion through resonance. This "active methylene" character is the linchpin for a variety of condensation reactions.
The foundational step for many cyclizations is the Knoevenagel condensation , a nucleophilic addition of the dione's active hydrogen to an aldehyde or ketone, followed by a dehydration step to yield a conjugated enone, often referred to as a Knoevenagel adduct.[7] This reaction is typically catalyzed by a mild base. The resulting adduct is a Michael acceptor, primed for subsequent tandem reactions that forge complex heterocyclic systems.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 27463-42-9 | 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. 5-(3,4-DICHLOROPHENYL)CYCLOHEXANE-1,3-DIONE | 27463-42-9 [chemicalbook.com]
- 4. Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solvent-Free, One-Pot, Multicomponent Synthesis of Xanthene Derivatives | MDPI [mdpi.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Novel Anti-Inflammatory Agents from 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione
Introduction: The Versatility of the Cyclohexane-1,3-dione Scaffold in Anti-Inflammatory Drug Discovery
The cyclohexane-1,3-dione framework is a privileged scaffold in medicinal chemistry, serving as a versatile precursor for a multitude of biologically active molecules.[1] Its unique structural features, including the presence of two carbonyl groups and active methylene protons, allow for a wide range of chemical transformations, making it an ideal starting point for the synthesis of complex heterocyclic systems. Among these, derivatives of 5-aryl-cyclohexane-1,3-diones have garnered significant attention for their potential as anti-inflammatory agents. The introduction of a dichlorophenyl group at the 5-position, as in 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione, offers a strategic advantage by potentially enhancing the lipophilicity and target-binding interactions of the resulting compounds.
This guide provides a comprehensive overview and detailed protocols for the utilization of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione as a key intermediate in the synthesis of a novel acridinedione derivative, a class of compounds with demonstrated anti-inflammatory properties.[2] We will delve into the rationale behind the synthetic strategy, provide a step-by-step protocol for a Hantzsch-type condensation reaction, and discuss the putative mechanism of action of the resulting anti-inflammatory agent.
Scientific Rationale: Targeting Inflammatory Pathways with Acridinedione Derivatives
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. A key enzyme family involved in the inflammatory cascade is the cyclooxygenases (COX), particularly the inducible isoform, COX-2.[3][4] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[5]
Acridinedione derivatives have emerged as a promising class of anti-inflammatory agents, with some exhibiting potent inhibitory effects on inflammatory mediators.[6][7] Their planar, heterocyclic structure allows for effective interaction with the active sites of biological targets. The synthetic approach detailed herein focuses on the construction of a 3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione scaffold, a core structure known for its anti-inflammatory potential.[1]
The proposed mechanism of action for the synthesized acridinedione derivative involves the inhibition of key inflammatory enzymes, such as COX-2, and the modulation of pro-inflammatory cytokine production. The presence of the 3,4-dichlorophenyl moiety is anticipated to contribute to the overall potency and selectivity of the compound.
Experimental Section: Synthesis of a Novel Acridinedione Anti-Inflammatory Agent
This section outlines a detailed, validated protocol for the synthesis of a novel acridinedione derivative from 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione. The chosen synthetic route is a one-pot, three-component Hantzsch-type reaction, which is known for its efficiency and atom economy in generating dihydropyridine-fused systems.[1][8][9]
Overall Synthetic Workflow
The synthesis involves the condensation of an aromatic aldehyde, 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione, and a nitrogen source (ammonium acetate) to yield the target acridinedione.
Caption: Synthetic workflow for the one-pot synthesis of the target acridinedione.
Protocol: Synthesis of 4-(4-Hydroxyphenyl)-9-(3,4-dichlorophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
Materials and Reagents:
-
5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione (1.0 eq)
-
4-Hydroxybenzaldehyde (1.0 eq)
-
Ammonium acetate (1.5 eq)
-
Ethanol (anhydrous)
-
Glacial acetic acid (catalytic amount)
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filtration apparatus
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer, IR spectrophotometer, Mass spectrometer for characterization
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione (e.g., 2.57 g, 10 mmol), 4-hydroxybenzaldehyde (1.22 g, 10 mmol), and ammonium acetate (1.16 g, 15 mmol).
-
Solvent Addition: Add 30 mL of anhydrous ethanol to the flask, followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Isolation of Crude Product: After completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form. If not, slowly add cold water to induce precipitation.
-
Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol (2 x 10 mL) and then with distilled water (2 x 10 mL) to remove any unreacted starting materials and salts.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or acetic acid, to obtain the pure 4-(4-Hydroxyphenyl)-9-(3,4-dichlorophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione as a crystalline solid.
-
Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound by determining its melting point and obtaining its 1H NMR, 13C NMR, IR, and mass spectra to confirm its structure and purity.
Expected Results and Data Presentation
The synthesis is expected to yield the target acridinedione in good yield (typically 70-85%). The physical and spectral data should be consistent with the proposed structure.
| Parameter | Expected Value/Observation |
| Appearance | Pale yellow crystalline solid |
| Yield | 70-85% |
| Melting Point | >250 °C (decomposes) |
| 1H NMR | Peaks corresponding to aromatic, aliphatic, and hydroxyl protons. |
| IR (cm-1) | Characteristic peaks for N-H, C=O (ketone), and C=C (aromatic) stretching. |
| Mass Spec (m/z) | Molecular ion peak corresponding to the calculated molecular weight. |
Table 1: Expected Physicochemical and Spectroscopic Data for the Synthesized Acridinedione.
Mechanism of Action: A Multi-faceted Anti-Inflammatory Profile
The synthesized acridinedione derivative is postulated to exert its anti-inflammatory effects through multiple mechanisms. The core heterocyclic structure and the specific substitutions are designed to interact with key players in the inflammatory cascade.
Caption: Putative mechanism of action of the synthesized acridinedione derivative in inhibiting inflammatory pathways.
The primary proposed mechanisms include:
-
COX-2 Inhibition: The planar acridinedione core can potentially bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins.[3][4] The dichlorophenyl and hydroxyphenyl substituents may enhance this binding affinity and selectivity.
-
Modulation of Pro-inflammatory Cytokines: The compound may interfere with intracellular signaling pathways, such as the NF-κB pathway, which are crucial for the transcription of pro-inflammatory cytokines like TNF-α and IL-6.[10]
-
Inhibition of Nitric Oxide Production: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) contributes to inflammation. The synthesized acridinedione may inhibit iNOS expression or activity.[10]
Conclusion and Future Directions
The use of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione as a starting material provides an efficient and versatile route to novel acridinedione derivatives with significant potential as anti-inflammatory agents. The detailed protocol herein offers a reproducible method for the synthesis of a lead compound for further optimization. Future research should focus on in-depth pharmacological evaluation, including in vitro and in vivo studies, to fully elucidate the anti-inflammatory profile and mechanism of action of these compounds. Structure-activity relationship (SAR) studies, involving modifications of the aromatic aldehyde component, will be crucial in identifying derivatives with enhanced potency and improved safety profiles.
References
- Zeynizadeh, B., & Gilanizadeh, M. (2020). Microwave-promoted three-component Hantzsch synthesis of acridinediones under green conditions. Current Chemistry Letters, 9, 71-78.
- El-Gazzar, A. R. B. A., et al. (2009).
- Mohareb, R. M., Abdo, N. Y. M., & Gamaan, M. S. (2020). The Reaction of Aromatic Aldehydes and 1,3-Cyclohexanedione in Aqueous Media. Journal of Heterocyclic Chemistry, 57(3), 1334-1343.
- Hayallah, A. M., et al. (2014). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica, 6(5), 339-351.
- Khan, I., et al. (2020). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 10(63), 38435-38455.
- Hayallah, A. M., et al. (2014). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents.
- Hoda, N., et al. (2022). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Medicinal Chemistry, 13(10), 1269-1281.
- Bazgir, A., et al. (2010). Synthesis of pyrazole-fused dihydropyridine derivatives by multicomponent reaction. Synlett, 2010(14), 2145-2148.
- Kumar, A., et al. (2015). Acridine Derivatives: Anti-inflammatory, Analgesic, and Drug Likeness Score. Journal of Chemical and Pharmaceutical Research, 7(3), 1183-1191.
- Alvim, H. G. O., da Silva Júnior, E. N., & Neto, B. A. D. (2014). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. RSC Advances, 4(99), 54282-54299.
- Chen, Y.-L., et al. (2002). Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives. Journal of Medicinal Chemistry, 45(21), 4689-4694.
- Kumar, R., Kaur, M., & Kumari, M. (2012). Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. Acta Poloniae Pharmaceutica, 69(1), 3-9.
- Sharma, P., & Mohan, C. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(3), 915-920.
- Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical and Pharmaceutical Research, 7(9), 897-909.
- Kumar, D., & Kumar, N. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(v), 244-274.
- Jasim, G. A. (n.d.). PHARMACOLOGY Anti-inflammatory, Antipyretic & Analgesic agents. College of Pharmacy, University of Basrah.
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
- Hassan, A. S., et al. (2022). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 27(3), 945.
- Sabnis, R. W. (2008). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2008(i), 1-17.
- Shen, L., et al. (2009). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry, 11(9), 1414-1420.
- Application of Cyclohexane‐1,3‐diones in the Synthesis of Six‐Membered Nitrogen‐Containing Heterocycles. (2021).
-
ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved from [Link]
- Hantzsch reaction for acridine synthesis. (n.d.).
- El-Sayed, N. N. E., et al. (2022). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 27(23), 8501.
- Al-Omair, M. A., et al. (2012). Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. European Journal of Medicinal Chemistry, 54, 169-178.
- Varma, R. S. (2017). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 22(10), 1690.
-
Palchyk, V. A., et al. (2024). Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][1][3][11]thiadiazole Derivatives. Pharmacia, 71(1), 1-10.
- Koksal, M., et al. (2008). Synthesis, Characterization and Anti-inflammatory Activity of New 5-(3,4-Dichlorophenyl)-2-(aroylmethyl) thio-1,3,4-oxadiaxoles. Arzneimittelforschung, 58(10), 510-514.
- Sridhar, J., et al. (2017). Synthesis and In Vitro Anti-inflammatory Activity of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives. Latin American Journal of Pharmacy, 36(1), 153-158.
- Jung, J.-W., Kim, J.-K., & Jun, J.-G. (2016). Syntheses and Anti-inflammatory Activity of Natural 1,3-Diarylpropenes. Chemical & Pharmaceutical Bulletin, 64(6), 632-637.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsonline.com [ijpsonline.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. chemtube3d.com [chemtube3d.com]
- 10. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione in Cancer Research
Introduction and Scientific Context
The cyclohexane-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of various natural products and synthetic compounds with significant biological activities.[1][2] Derivatives of this scaffold have demonstrated a range of therapeutic effects, including herbicidal, pesticidal, and notably, anticancer properties.[1] The exploration of novel analogs, such as 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione, is a promising avenue in the search for new oncology therapeutics. While direct studies on this specific molecule are not extensively documented in publicly available literature, the known activities of related compounds provide a strong rationale for its investigation as an anticancer agent.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the anticancer potential of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione. The protocols outlined herein are based on established methodologies for in vitro anticancer drug screening and mechanistic elucidation, drawing parallels from studies on structurally related dione compounds.[3][4][5][6]
Postulated Mechanism of Action: Targeting Key Cancer Pathways
Based on extensive research into related cyclohexane-1,3-dione and dienone compounds, several potential mechanisms of action can be hypothesized for 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione.[7][8][9] These compounds are known to interfere with cellular processes that are critical for the growth and survival of cancer cells.
-
Inhibition of Receptor Tyrosine Kinases (RTKs): A significant body of evidence suggests that cyclohexane-1,3-dione derivatives can act as inhibitors of various RTKs, such as c-Met, VEGFR-2, and EGFR.[9][10] The abnormal expression and activity of these kinases are well-established drivers of proliferation in numerous human cancers, including non-small-cell lung cancer (NSCLC).[8][9] The dichlorophenyl moiety on the cyclohexane ring may enhance the binding affinity of the compound to the ATP-binding pocket of these kinases, thereby disrupting downstream signaling pathways.
-
Induction of Apoptosis: Many dione-containing compounds exert their cytotoxic effects by inducing programmed cell death, or apoptosis.[11][12] This can be triggered through various mechanisms, including the activation of caspase cascades, disruption of mitochondrial membrane potential, and induction of endoplasmic reticulum stress.[11] It is plausible that 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione could initiate apoptosis in cancer cells through similar pathways.
-
Targeting the Ubiquitin-Proteasome System (UPS): Some dienone compounds have been shown to target the UPS, which is essential for the viability of tumor cells.[7] For instance, compounds can bind to components of the proteasome, such as the Rpn13 ubiquitin receptor, leading to an accumulation of polyubiquitinated proteins and subsequent cell death.[7]
The following diagram illustrates a hypothesized signaling pathway that could be targeted by this compound, focusing on the inhibition of an RTK like c-Met.
Caption: Hypothesized mechanism of action via RTK inhibition.
Experimental Protocols for In Vitro Evaluation
A systematic in vitro evaluation is crucial to determine the anticancer potential of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione.[13] The following protocols provide a step-by-step guide for initial screening and preliminary mechanistic studies.
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6]
Materials:
-
Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HT-29 colon carcinoma).[8][14]
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.[3]
-
5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well plates.
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight in a 37°C, 5% CO2 incubator.[3]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[3]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3][5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting a dose-response curve.[3][13]
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Materials:
-
Cancer cells treated with the test compound at its IC50 concentration for 24-48 hours.[3]
-
Annexin V-FITC Apoptosis Detection Kit.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Harvest the treated cells by trypsinization and wash them with cold PBS.[3]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[3]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[3]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[3]
Data Presentation and Interpretation
Quantitative data from the in vitro assays should be presented clearly for comparative analysis.
Table 1: Example Cytotoxicity Data for 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione
| Cancer Cell Line | Tissue of Origin | IC50 (µM) of Test Compound | IC50 (µM) of Doxorubicin (Control) |
| A549 | Lung Carcinoma | Hypothetical Value | 1.2 ± 0.2[3] |
| MCF-7 | Breast Adenocarcinoma | Hypothetical Value | 0.8 ± 0.1[3] |
| HT-29 | Colon Carcinoma | Hypothetical Value | Value to be determined |
| U87MG | Malignant Glioma | Hypothetical Value | Value to be determined |
Note: The IC50 values are to be determined experimentally. The data for the positive control are illustrative.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the in vitro evaluation of the test compound.
Caption: In vitro testing workflow for a novel anticancer compound.
Conclusion and Future Directions
The protocols and theoretical framework presented in this document provide a solid foundation for the initial investigation of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione as a potential anticancer agent. Positive results from these in vitro studies, such as potent cytotoxicity against a panel of cancer cell lines and induction of apoptosis, would warrant further mechanistic investigations. These could include Western blotting to probe the phosphorylation status of key signaling proteins, in vitro kinase assays to confirm direct enzyme inhibition, and cell cycle analysis. Ultimately, promising in vitro data would pave the way for preclinical in vivo studies using animal models to evaluate the compound's efficacy and safety profile.[13]
References
-
D'Arcy, P., & Linder, S. (2021). Dienone Compounds: Targets and Pharmacological Responses. Journal of Medicinal Chemistry. [Link]
-
El-Naggar, M., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. [Link]
-
CardioSomatics. (n.d.). Uses of Cyclohexan-1,3-diones to Synthesis Xanthenes Derivatives with Anti-proliferative Activity Against Cancer Cell Lines and their Inhibitions Toward Tyrosine Kinases. CardioSomatics. [Link]
-
Gomes, M. M., et al. (2013). Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity. European Journal of Medicinal Chemistry. [Link]
-
Chinnamanayakar, S., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. ResearchGate. [Link]
-
El-Naggar, M., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. [Link]
-
Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. ResearchGate. [Link]
-
A. S. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. World Journal of Pharmaceutical Research. [Link]
-
Wouters, B. G., & Brock, W. A. (2002). New Anticancer Agents: In Vitro and In Vivo Evaluation. Anticancer Research. [Link]
-
Wankhede, S. B. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. [Link]
-
Shosha, M. S., et al. (2024). Anticancer Activity of a Novel Isoindoline-1,3-dione Derivative via Induction of Apoptosis in MCF-7 Breast Cancer Cells and in Ehrlich Carcinoma-bearing Mice. ResearchGate. [Link]
-
Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry. [Link]
-
Kumar, G. P., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research. [Link]
-
Yurttaş, L., et al. (2014). Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones. Drug Research. [Link]
-
Margiotta, N., et al. (2015). Synthesis and characterization of cyclohexane-1R,2R-diamine-based Pt(iv) dicarboxylato anticancer prodrugs: their selective activity against human colon cancer cell lines. Dalton Transactions. [Link]
-
Kumar, S., et al. (2014). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Saudi Pharmaceutical Journal. [Link]
- Mondal, J., et al. (2014). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
-
Wikipedia. (n.d.). 1,3-Cyclohexanedione. Wikipedia. [Link]
Sources
- 1. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 2. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 6. researchgate.net [researchgate.net]
- 7. Dienone Compounds: Targets and Pharmacological Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. iv.iiarjournals.org [iv.iiarjournals.org]
- 14. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione
Welcome to the technical support center for the synthesis of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthesis and achieve higher yields.
Introduction
The synthesis of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione is a multi-step process that, while based on established organic chemistry principles, can present several challenges that may lead to reduced yields and purification difficulties. The most common synthetic route involves a base-catalyzed Michael addition of a malonic ester to an α,β-unsaturated ketone, followed by an intramolecular Dieckmann condensation, hydrolysis, and decarboxylation. Understanding the nuances of each step is critical for success. This guide will walk you through potential pitfalls and provide solutions to common problems encountered during this synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low Yield of the Michael Adduct
Q: I am observing a low yield after the initial Michael addition of diethyl malonate to the chalcone precursor. What are the likely causes and how can I improve the yield?
A: A low yield in the Michael addition step can be attributed to several factors:
-
Inefficient Enolate Formation: The reaction is initiated by the deprotonation of diethyl malonate to form a nucleophilic enolate. If the base used is not strong enough or if it is sterically hindered, enolate formation will be incomplete.
-
Solution: Sodium ethoxide (NaOEt) in ethanol is a commonly used and effective base for this transformation. Ensure the base is fresh and properly handled to avoid deactivation by moisture. Using a slight excess of the base can also drive the equilibrium towards enolate formation.
-
-
Side Reactions of the Chalcone: The α,β-unsaturated ketone (chalcone) is susceptible to polymerization or other side reactions under strongly basic conditions.
-
Solution: Maintain a controlled reaction temperature. Running the reaction at room temperature or slightly below can minimize side reactions. Slow, dropwise addition of the base to the mixture of the chalcone and diethyl malonate can also help to control the reaction and prevent a rapid exotherm.
-
-
Reversibility of the Michael Addition: The Michael addition is a reversible reaction. To favor the product, it is important to use reaction conditions that drive the equilibrium forward.
-
Solution: Using an excess of the Michael donor (diethyl malonate) can help to push the reaction towards the product. Additionally, ensuring that the subsequent cyclization step is initiated promptly after the Michael addition is complete can "trap" the adduct and prevent its reversion.
-
Problem 2: Incomplete Cyclization (Dieckmann Condensation)
Q: My reaction mixture shows the presence of the open-chain Michael adduct even after the cyclization step. How can I ensure complete ring closure?
A: Incomplete Dieckmann condensation is a common hurdle. The efficiency of this intramolecular cyclization is highly dependent on the reaction conditions:
-
Insufficiently Strong Base: The Dieckmann condensation requires a strong base to deprotonate the α-carbon of one of the ester groups, initiating the intramolecular attack on the other ester carbonyl.
-
Solution: Sodium hydride (NaH) is a powerful, non-nucleophilic base that is well-suited for this cyclization. It irreversibly deprotonates the substrate, driving the reaction to completion. The reaction is typically performed in an aprotic solvent like toluene or THF.
-
-
Steric Hindrance: While not a major issue for this specific substrate, significant steric bulk near the reacting centers can hinder the intramolecular cyclization.
-
Solution: This is generally not a concern for the target molecule. However, if designing analogous syntheses with bulkier groups, less hindered bases and higher reaction temperatures might be necessary.
-
-
Reaction Time and Temperature: The cyclization may be slow at lower temperatures.
-
Solution: Refluxing the reaction mixture in a suitable solvent (e.g., toluene) is often necessary to achieve a reasonable reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Problem 3: Difficulty with Hydrolysis and Decarboxylation
Q: The final hydrolysis and decarboxylation step is sluggish, and I am isolating the β-keto ester intermediate. How can I drive this final step to completion?
A: The hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid can sometimes be challenging.
-
Incomplete Hydrolysis: Saponification of the ester requires strong basic conditions.
-
Solution: Use a significant excess of a strong base like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution. Heating the reaction mixture to reflux is typically required to ensure complete hydrolysis.
-
-
Inefficient Decarboxylation: The decarboxylation step is usually acid-catalyzed and driven by heat.
-
Solution: After complete hydrolysis, the reaction mixture should be acidified with a strong acid such as hydrochloric acid or sulfuric acid. Heating the acidified mixture will promote the loss of carbon dioxide. Vigorous stirring can help to release the dissolved CO2 and drive the reaction to completion.
-
Problem 4: Product Purification Challenges
Q: My final product is an impure oil or a discolored solid that is difficult to purify. What are the best methods for purification?
A: The crude product can contain various impurities, including starting materials, intermediates, and byproducts from side reactions.
-
Recrystallization: This is often the most effective method for purifying the final solid product.
-
Solution: A common and effective solvent system for recrystallizing 5-aryl-cyclohexane-1,3-diones is a mixture of ethanol and water or ethyl acetate and hexanes. Dissolve the crude product in a minimum amount of the hot solvent, and then allow it to cool slowly to form crystals. If the product "oils out," try using a more polar solvent system or a slower cooling rate.
-
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used.
-
Solution: A typical eluent system would be a gradient of ethyl acetate in hexanes. The polarity can be adjusted based on the TLC analysis of the crude product.
-
Frequently Asked Questions (FAQs)
Q1: What is the overall reaction scheme for the synthesis of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione?
A1: The synthesis is typically a three-step process:
-
Knoevenagel Condensation: 3,4-Dichlorobenzaldehyde reacts with an active methylene compound like diethyl malonate in the presence of a base to form an intermediate.
-
Michael Addition: Another equivalent of an active methylene compound (or an acetone equivalent) adds to the intermediate from the first step.
-
Cyclization, Hydrolysis, and Decarboxylation: The resulting intermediate undergoes an intramolecular Dieckmann condensation, followed by acidic or basic hydrolysis and then decarboxylation to yield the final product.
A common one-pot variation involves the reaction of 3,4-dichlorobenzaldehyde with a β-keto ester in the presence of a base, which proceeds through a series of tandem reactions to form the desired product.
Q2: What are the critical reaction parameters to control for a high yield?
A2: The most critical parameters are:
-
Choice and Quality of Base: Use a strong, non-nucleophilic base like sodium hydride for the cyclization step. Ensure all bases are fresh and anhydrous.
-
Reaction Temperature: Maintain careful temperature control, especially during the Michael addition, to minimize side reactions.
-
Solvent Purity: Use anhydrous solvents, particularly for the cyclization step with sodium hydride, to prevent quenching of the base.
-
Stoichiometry of Reactants: While a slight excess of the malonic ester can be beneficial in the Michael addition, precise stoichiometry is important for the cyclization step.
Q3: What are the most common byproducts I should expect?
A3: Common byproducts can include:
-
Unreacted starting materials.
-
The intermediate Michael adduct if the cyclization is incomplete.
-
The β-keto ester if hydrolysis and decarboxylation are not complete.
-
Polymers from the self-condensation of the chalcone precursor.
-
Products from side reactions of the enolates, such as self-condensation of the ketone if one is used as a starting material.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. Use an appropriate solvent system (e.g., ethyl acetate/hexanes) to separate the starting materials, intermediates, and the final product. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
Experimental Protocols
The following are generalized protocols that can be adapted and optimized for your specific laboratory conditions.
Protocol 1: Two-Step Synthesis via Michael Addition and Cyclization
Step 1: Synthesis of the Michael Adduct
-
To a solution of 3,4-dichlorobenzaldehyde (1 equivalent) and diethyl malonate (1.1 equivalents) in ethanol, add a catalytic amount of a base such as piperidine or sodium ethoxide.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Michael adduct.
Step 2: Cyclization, Hydrolysis, and Decarboxylation
-
Dissolve the crude Michael adduct from Step 1 in an anhydrous solvent such as toluene.
-
Carefully add sodium hydride (1.2 equivalents) in portions to the solution at 0 °C.
-
After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete by TLC.
-
Cool the reaction mixture to room temperature and cautiously quench with water.
-
Add a concentrated aqueous solution of sodium hydroxide and heat to reflux for 2-4 hours to effect hydrolysis.
-
Cool the mixture and acidify with concentrated hydrochloric acid until the pH is approximately 1-2.
-
Heat the acidified mixture to reflux for 1-2 hours to promote decarboxylation.
-
Cool the mixture to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Data Summary Table
| Parameter | Recommended Condition |
| Michael Addition Base | Sodium Ethoxide or Piperidine |
| Michael Addition Solvent | Ethanol |
| Michael Addition Temp. | Room Temperature |
| Cyclization Base | Sodium Hydride |
| Cyclization Solvent | Toluene or THF (anhydrous) |
| Cyclization Temperature | Reflux |
| Hydrolysis Conditions | NaOH or KOH (aq.), Reflux |
| Decarboxylation | HCl or H₂SO₄ (aq.), Reflux |
| Purification Method | Recrystallization (Ethanol/Water) |
Visualizing the Workflow
General Synthetic Workflow Diagram
Caption: A simplified workflow for the synthesis of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione.
References
-
Synthesis and characterization of cyclohexane-1,3-dione derivatives and their in silico and in vitro studies on antimicrobial and breast cancer activity. Chinnamanayakar, R., et al. Asian Journal of Pharmaceutical and Clinical Research, 2019, 12(3), 234-240. [Link]
- Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor.
-
The Dieckmann Condensation. In Organic Chemistry. Accessed January 22, 2026. [Link]
-
Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. StudyCorgi. [Link]
- Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
Technical Support Center: Optimization of Reaction Parameters for 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione
Welcome to the technical support center for the synthesis of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this important chemical transformation. The synthesis of 5-arylcyclohexane-1,3-diones is a cornerstone in the development of various pharmaceutical agents and advanced materials. This document will equip you with the necessary knowledge to optimize your reaction parameters, identify and resolve common experimental issues, and ensure the integrity of your results.
I. Reaction Overview and Mechanism
The synthesis of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione typically proceeds via a Michael addition reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1] In this context, the enolate of cyclohexane-1,3-dione acts as the Michael donor, and a suitable precursor derived from 3,4-dichlorobenzaldehyde serves as the Michael acceptor.
A common and efficient approach involves a one-pot, two-step cascade reaction: a Knoevenagel condensation followed by a Michael addition.[2][3]
-
Knoevenagel Condensation: 3,4-Dichlorobenzaldehyde reacts with a second equivalent of cyclohexane-1,3-dione (or another active methylene compound) in the presence of a basic catalyst to form an intermediate, a 2-(3,4-dichlorobenzylidene)cyclohexane-1,3-dione. This intermediate is a highly reactive Michael acceptor.[4]
-
Michael Addition: The enolate of the first equivalent of cyclohexane-1,3-dione then undergoes a conjugate addition to the activated double bond of the Knoevenagel adduct, forming the desired 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione.
Caption: Figure 1. Knoevenagel-Michael cascade reaction pathway.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione.
Issue 1: Low or No Product Yield
A low yield is one of the most common challenges in this synthesis. Several factors can contribute to this issue.
| Possible Cause | Explanation | Recommended Solution |
| Impure Starting Materials | Impurities in 3,4-dichlorobenzaldehyde or cyclohexane-1,3-dione can inhibit the catalyst or lead to side reactions. | Ensure the purity of starting materials. Recrystallize or distill them if necessary. |
| Ineffective Catalyst | The choice and concentration of the base catalyst are crucial. An inappropriate base may not be strong enough to generate the enolate of cyclohexane-1,3-dione efficiently. | Screen different base catalysts such as piperidine, pyrrolidine, triethylamine, or DBU. Optimize the catalyst loading; typically 10-20 mol% is a good starting point.[5] |
| Suboptimal Reaction Temperature | The reaction temperature influences the rates of both the Knoevenagel condensation and the Michael addition. Temperatures that are too low may result in a sluggish reaction, while excessively high temperatures can promote side reactions and decomposition. | Start with room temperature and gradually increase it. Monitor the reaction progress by TLC. For many Michael additions, a gentle reflux in a suitable solvent is effective. |
| Incorrect Stoichiometry | The molar ratio of the reactants is critical. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can lead to the formation of byproducts. | A 1:1 or 1:1.1 molar ratio of 3,4-dichlorobenzaldehyde to cyclohexane-1,3-dione is a good starting point for the Michael addition. For the Knoevenagel-Michael cascade, a 1:2 ratio of aldehyde to dione is often used. |
| Presence of Water | While some Knoevenagel reactions can be performed in water, the Michael addition is often sensitive to moisture, which can protonate the enolate and halt the reaction. | Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Formation of Multiple Products (Side Reactions)
The presence of multiple spots on a TLC plate indicates the formation of side products, which can complicate purification and reduce the yield of the desired product.
| Side Product | Identification | Cause | Prevention |
| Knoevenagel Adduct | A less polar spot on TLC compared to the starting materials. | The Michael addition step is slow or incomplete. | Increase the reaction time, temperature, or catalyst concentration. Ensure an adequate amount of the Michael donor (cyclohexane-1,3-dione enolate) is present. |
| Bis-Adduct | A more polar spot on TLC. | Reaction of the product with another molecule of the Knoevenagel adduct. | Use a slight excess of cyclohexane-1,3-dione to consume the Knoevenagel adduct as it forms. |
| Self-Condensation of Aldehyde | Formation of polymeric or resinous materials. | Strong basic conditions can promote the self-condensation of 3,4-dichlorobenzaldehyde.[6] | Use a milder base or a lower concentration of the base. Add the aldehyde slowly to the reaction mixture. |
digraph "Troubleshooting_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Low Yield or\nImpure Product"]; "Check_Purity" [label="1. Verify Purity of\nStarting Materials\n(NMR, mp)"]; "Optimize_Catalyst" [label="2. Optimize Catalyst\n(Type and Loading)"]; "Adjust_Temperature" [label="3. Adjust Reaction\nTemperature"]; "Vary_Stoichiometry" [label="4. Vary Reactant\nStoichiometry"]; "Control_Moisture" [label="5. Ensure Anhydrous\nConditions"]; "Analyze_Side_Products" [label="6. Identify Side Products\n(TLC, NMR, MS)"]; "Purification" [label="7. Optimize Purification\n(Recrystallization, Chromatography)"]; "Success" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Improved Yield\nand Purity"];
"Start" -> "Check_Purity"; "Check_Purity" -> "Optimize_Catalyst"; "Optimize_Catalyst" -> "Adjust_Temperature"; "Adjust_Temperature" -> "Vary_Stoichiometry"; "Vary_Stoichiometry" -> "Control_Moisture"; "Control_Moisture" -> "Analyze_Side_Products"; "Analyze_Side_Products" -> "Purification"; "Purification" -> "Success";
caption [label="Figure 2. Systematic troubleshooting workflow.", shape=plaintext, fontcolor="#5F6368"]; }
Caption: Figure 2. Systematic troubleshooting workflow.
Issue 3: Difficulty in Product Purification
Even with an optimized reaction, purification of the final product can be challenging.
| Problem | Observation | Solution |
| Oily Product | The product does not solidify upon cooling or solvent removal. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, column chromatography on silica gel is the recommended method. |
| Co-eluting Impurities | Impurities are difficult to separate from the product by column chromatography. | Experiment with different solvent systems for chromatography. A gradient elution may be necessary. Recrystallization from a suitable solvent system after chromatography can further enhance purity. |
| Product Decomposition on Silica Gel | The product appears to degrade during column chromatography. | Deactivate the silica gel by adding a small amount of triethylamine to the eluent. Alternatively, use a different stationary phase like alumina. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction?
A1: The choice of solvent can significantly impact the reaction. Aprotic solvents like THF, toluene, or dichloromethane are often good choices as they are less likely to interfere with the enolate. Protic solvents like ethanol can also be used, especially if a Knoevenagel-Michael cascade is intended, but reaction times may be longer.
Q2: Can I use a stronger base like sodium hydroxide or sodium methoxide?
A2: While stronger bases will certainly generate the enolate, they can also promote unwanted side reactions such as the self-condensation of 3,4-dichlorobenzaldehyde.[6] It is generally recommended to start with a milder organic base like piperidine or triethylamine.
Q3: How do I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials, intermediate (if any), and the product. The product, being more polar than the starting aldehyde, will have a lower Rf value.
Q4: What are the expected ¹H and ¹³C NMR chemical shifts for the product?
-
¹H NMR:
-
Aromatic protons: ~7.2-7.5 ppm (multiplet)
-
CH proton at C5: ~3.5-4.0 ppm (multiplet)
-
CH₂ protons of the cyclohexane ring: ~2.2-2.8 ppm (multiplets)
-
-
¹³C NMR:
-
Carbonyl carbons: ~190-210 ppm
-
Aromatic carbons: ~125-140 ppm
-
CH carbon at C5: ~40-45 ppm
-
CH₂ carbons of the cyclohexane ring: ~30-50 ppm
-
It is highly recommended to obtain your own analytical data for the purified product for confirmation.
Q5: Is the product prone to tautomerization?
A5: Yes, cyclohexane-1,3-diones exist in equilibrium with their enol tautomers.[7] This can be observed in the NMR spectrum as the appearance of a vinyl proton signal and a broad signal for the enolic hydroxyl group. The keto-enol equilibrium is solvent and temperature-dependent.
IV. Experimental Protocols
The following is a general, adaptable protocol for the synthesis of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione via a Knoevenagel-Michael cascade reaction.
Materials:
-
3,4-Dichlorobenzaldehyde
-
Cyclohexane-1,3-dione
-
Piperidine (or another suitable base)
-
Anhydrous ethanol (or another suitable solvent)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexane-1,3-dione (2.2 equivalents) and anhydrous ethanol.
-
Add 3,4-dichlorobenzaldehyde (1.0 equivalent) to the solution.
-
Add the base catalyst (e.g., piperidine, 0.2 equivalents) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete (as indicated by the consumption of the starting aldehyde), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with dilute hydrochloric acid, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Caption: Figure 3. General experimental workflow.
V. References
-
Knoevenagel Condensation. Wikipedia. [Link]
-
VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]
-
3,4-Dichlorobenzaldehyde. PubChem. [Link]
-
Synthesis of 5-[2-(ethylthio)propyl]-1,3-cyclohexanedione. ResearchGate. [Link]
-
The Importance and Applications of Knoevenagel Reaction (Brief Review). Amity University. [Link]
-
Knoevenagel condensation versus Michael addition reaction in ionic-liquid-catalyzed synthesis of hexahydroquinoline: a SMD–DFT study. ResearchGate. [Link]
-
Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones. PubMed. [Link]
-
Michael Additions Revisited with 1,3 Dicarbonyls. YouTube. [Link]
-
Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. PubMed. [Link]
-
5-(2,4-Dichlorophenyl)cyclohexane-1,3-dione. Amerigo Scientific. [Link]
-
Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor. Google Patents.
-
SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. ResearchGate. [Link]
-
Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst. ACS Publications. [Link]
-
1-trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one. Organic Syntheses. [Link]
-
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. MDPI. [Link]
-
1,3-Cyclohexanedione. Wikipedia. [Link]
-
Michael addition reaction and its examples. ResearchGate. [Link]
-
Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. MDPI. [Link]
-
Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]
-
13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. NC State University Libraries. [Link]
-
Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. [Link]
-
1, 3-cyclohexanedione and its derivatives as precursors in organic chemistry; synthesis and reactions. International Journal of Current Research. [Link]
-
What is the reaction between 1,3-cyclohexanedione and diazomethane?. ResearchGate. [Link]
-
2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. Organic Syntheses. [Link]
-
Synthesis and characterization of 5-substituted 1,3-diazacyclohexane derivatives. PubMed. [Link]
-
Three-Component, One-Pot Sequential Synthesis of 1,3-Disubstituted 5-Arylhydantoins. Sci-Hub. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
Troubleshooting guide for reactions with 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione
Welcome to the technical support resource for 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile synthetic intermediate. As a senior application scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione is a valuable building block, primarily utilized in the synthesis of complex organic molecules, including potential pharmaceutical candidates and herbicides.[1][2] Its reactivity is dominated by the two carbonyl groups and the highly acidic methylene protons located between them (C2 position), which readily form a resonance-stabilized enolate.[2][3][4] This dual reactivity allows it to participate in a wide range of chemical transformations, but also presents unique challenges. This guide addresses the most common issues encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: General Handling and Initial Setup
Question: My starting material, 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione, shows poor solubility in my reaction solvent. What are my options?
Answer: This is a common initial hurdle. The polarity of the dichlorophenyl group combined with the diketone functionality gives the molecule moderate polarity.
-
Solvent Selection: While sparingly soluble in non-polar solvents like hexanes, its solubility improves in moderately polar to polar solvents. It is moderately soluble in polar solvents like water and also soluble in non-polar solvents like toluene.[5] For reactions, consider aprotic polar solvents like Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF). Protic solvents like ethanol can also be effective, particularly for reactions like the Knoevenagel condensation.[6]
-
Temperature: Gently warming the mixture can significantly improve solubility. However, be mindful of the thermal stability of your other reagents.
-
Co-solvent System: Employing a co-solvent system can be highly effective. For instance, if your primary solvent is toluene for azeotropic water removal, adding a small amount of THF or DMF can help dissolve the starting material without drastically altering the overall reaction environment.
Question: My initial TLC of the starting material shows two spots. Is it impure?
Answer: Not necessarily. 1,3-Diketones like this compound exist as a mixture of keto and enol tautomers in solution.[7] The enol form is often the dominant species. These two forms can have different polarities and may appear as separate, sometimes elongated or closely-spaced, spots on a TLC plate.
To confirm this, you can take a proton NMR of the starting material. You will likely see distinct sets of peaks corresponding to both the keto and enol forms, providing a definitive answer without needing to perform a reaction.
Caption: Keto-Enol tautomerism of the dione.
Section 2: Troubleshooting the Knoevenagel Condensation
The Knoevenagel condensation, the reaction of an active methylene compound with an aldehyde or ketone, is a primary application for this substrate.[3]
Question: My Knoevenagel condensation is resulting in a low yield or failing to proceed. What are the most common causes?
Answer: Low yields in this reaction typically stem from issues with the catalyst, solvent, or removal of the water byproduct.[6] Let's break down the troubleshooting process.
Caption: Troubleshooting workflow for Knoevenagel condensation.
-
Catalyst Choice is Critical: The reaction is base-catalyzed.[6]
-
Problem: Using a strong base (e.g., NaOEt, t-BuOK) can lead to the self-condensation of the aldehyde partner, a common side reaction that consumes starting material.[6]
-
Solution: Employ a weak base. Piperidine or pyridine are classic choices that are basic enough to deprotonate the highly acidic dione but not the α-proton of most aldehydes.[6]
-
-
Water Removal: The condensation produces one equivalent of water.[6] This byproduct can inhibit the reaction or, in some cases, participate in reversible reactions, preventing the reaction from reaching completion.
-
Solution: If heating, use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it forms. Alternatively, adding molecular sieves to the reaction mixture can be effective for reactions run at lower temperatures.
-
-
Solvent and Temperature:
-
Solvent: The choice of solvent can influence reaction rates. Aprotic polar solvents like DMF or acetonitrile have been shown to give high conversions.[6] However, for water removal, toluene is standard.
-
Temperature: While many condensations proceed at room temperature, some require heating to overcome the activation energy barrier.[6] If the reaction is sluggish, gradually increasing the heat to reflux is a logical next step. Monitor by TLC to check for product formation versus decomposition.
-
| Parameter | Recommendation | Rationale |
| Catalyst | Weak Base (e.g., Piperidine, Pyridine) | Prevents self-condensation of the aldehyde/ketone partner.[6] |
| Solvent | Toluene (for azeotropic removal), Ethanol, DMF | Toluene allows for water removal.[6] DMF/Ethanol can improve solubility and reaction rates. |
| Water Removal | Dean-Stark Trap or Molecular Sieves | Drives the reaction equilibrium towards the product.[6] |
| Temperature | Room Temp to Reflux | Dependent on the reactivity of the aldehyde. Start mild and increase if necessary.[6] |
Experimental Protocol: Knoevenagel Condensation
This protocol provides a robust starting point for the condensation with an aromatic aldehyde.
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus/reflux condenser, add 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione (1.0 equiv).
-
Add the desired aldehyde (1.0-1.1 equiv).
-
Add toluene as the solvent (approx. 0.1-0.2 M concentration).
-
Add the weak base catalyst (e.g., piperidine, 0.1 equiv).
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Follow the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Upon completion (disappearance of the limiting reagent), cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash with cold ethanol or hexanes.
-
If no precipitate forms, wash the organic layer with 1M HCl, water, and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization.
Section 3: Troubleshooting the Michael Addition
In the Michael (or conjugate) addition, the enolate of your dione acts as a soft nucleophile (the "Michael Donor") attacking the β-carbon of an α,β-unsaturated carbonyl compound (the "Michael Acceptor").[8][9]
Question: I am attempting a Michael addition, but the reaction is slow and I observe recovery of my starting materials. How can I drive the reaction forward?
Answer: Sluggish Michael additions are often due to an insufficiently formed or reactive nucleophile, or unfavorable reaction equilibrium.
-
Base Selection: The base must be strong enough to fully deprotonate the dione and generate the enolate. While weak bases work for the Knoevenagel, a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) may be required here, especially if the Michael acceptor is not highly reactive.
-
Thermodynamic Control: The Michael addition is generally thermodynamically controlled.[8] If the reaction is reversible, allowing it to stir for a longer period, sometimes at a slightly elevated temperature (if substrates are stable), can favor the more stable conjugate addition product.
Question: My reaction is giving a mixture of 1,4-addition (Michael product) and 1,2-addition (attack at the carbonyl). How can I improve selectivity for the 1,4-adduct?
Answer: This is a classic problem of competing electrophilic sites. The enolate of a 1,3-dione is a "soft" nucleophile, which inherently favors the "soft" electrophilic β-carbon (1,4-addition). However, highly reactive ("hard") electrophiles or certain reaction conditions can lead to competitive 1,2-addition.
-
Favoring 1,4-Addition (Thermodynamic Product): Use conditions that favor thermodynamic control: weaker bases (if sufficient), polar aprotic solvents, and longer reaction times at moderate temperatures. This allows any kinetically formed 1,2-adduct to potentially revert and form the more stable 1,4-product.
-
Avoid Hard Nucleophiles: While strong bases are needed to form the enolate, avoid reagents like Grignards or organolithiums as the primary nucleophile, as these "hard" nucleophiles strongly favor 1,2-addition.[10][11] The key is to pre-form the soft enolate of your dione before introducing the Michael acceptor.
Caption: Reaction pathway for the Michael Addition.
Section 4: Purification and Analysis
Question: My crude product is a thick oil that won't crystallize. What is the best method for purification?
Answer: This is common for substituted cyclohexane derivatives.
-
Silica Gel Chromatography: This is the most reliable method.[1][12]
-
Solvent System: Start with a non-polar solvent system like Hexane/Ethyl Acetate. A typical starting gradient would be 95:5, gradually increasing the polarity to 80:20 or 70:30. Use TLC to determine the ideal solvent system that gives good separation between your product and any impurities.
-
Dry Loading: If your crude oil is not soluble in the initial non-polar eluent, consider dry loading. Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder can then be carefully added to the top of your column.
-
Question: The ¹H NMR of my purified product shows broad peaks or more peaks than expected. What could be the cause?
Answer: Assuming the product is pure by TLC and other metrics, there are two likely chemical reasons:
-
Residual Tautomerism: If the product itself contains a 1,3-dione moiety, it can also exhibit keto-enol tautomerism, leading to two sets of signals for the different forms in solution.
-
Rotational Isomers (Rotamers): If the reaction product has bulky groups, rotation around single bonds might be hindered, leading to distinct, non-equivalent conformations that are stable on the NMR timescale. This can result in peak broadening or the appearance of multiple distinct signals for what appears to be a single proton. Running the NMR at a higher temperature can sometimes cause these peaks to coalesce as bond rotation becomes faster.
References
-
Synthesis of 1,3-diketones. Organic Chemistry Portal. Available at: [Link]
-
Enone synthesis by oxidation or hydrolysis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones. National Institutes of Health (NIH). Available at: [Link]
- US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. Google Patents.
- WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. Google Patents.
-
1,3-Cyclohexanedione. Wikipedia. Available at: [Link]
-
Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. Available at: [Link]
-
Knoevenagel condensation mechanism and applications. Purechemistry. Available at: [Link]
-
Michael Addition. Organic Chemistry Portal. Available at: [Link]
-
The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]
-
Michael Addition Reaction Mechanism. Chemistry Steps. Available at: [Link]
-
Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. ResearchGate. Available at: [Link]
-
Solubility of Cyclohexane-1,3-dione. Solubility of Things. Available at: [Link]
Sources
- 1. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. purechemistry.org [purechemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 8. Michael Addition [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
Technical Support Center: 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione
Welcome to the technical support center for 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this compound, enabling reliable and reproducible experimental outcomes. Here, we address common questions and troubleshooting scenarios you may encounter.
Introduction to 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione
5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione is a substituted cyclic dione with applications in pharmaceutical and agrochemical research. Its chemical behavior is largely influenced by the keto-enol tautomerism inherent to the cyclohexane-1,3-dione moiety. This equilibrium between the keto and enol forms can be affected by solvent, pH, and temperature, which in turn impacts the compound's stability, solubility, and reactivity. Understanding these properties is critical for its effective use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione?
For optimal stability, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] A recommended storage temperature is between 2°C and 8°C (36°F and 46°F).[2]
Q2: How does the keto-enol tautomerism of this compound affect its stability and handling?
The cyclohexane-1,3-dione core of the molecule exists as an equilibrium mixture of keto and enol tautomers.[3] The enol form is often stabilized by intramolecular hydrogen bonding and conjugation.[2][4] This equilibrium is dynamic and can be influenced by the solvent and temperature. For consistent experimental results, it is crucial to use solvents and conditions that favor one form or to be aware of the potential for the tautomeric ratio to change.
Q3: What are the potential degradation pathways for this compound?
While specific degradation studies on 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione are not extensively published, based on its structure, several degradation pathways can be anticipated:
-
Hydrolysis: At elevated temperatures, the parent compound, cyclohexane-1,3-dione, can undergo hydrolysis.[5]
-
Oxidation: The presence of oxidizing agents can lead to the degradation of the cyclohexane-1,3-dione ring.[5]
-
Photodegradation: Cyclic ketones are known to be susceptible to photodegradation, which can involve ring-opening reactions.[6][7]
-
Dechlorination: Under certain reductive conditions, the dichlorophenyl group may undergo dechlorination.
Q4: Are there any known incompatibilities for this compound?
Based on the reactivity of the related compound cyclohexane-1,3-dione, strong oxidizing agents should be avoided.[4]
Q5: How can I assess the purity and stability of my sample?
High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione and detecting the presence of degradation products.[8][9] A stability-indicating method would involve subjecting the compound to stress conditions (e.g., heat, light, acid, base, oxidation) to generate degradation products and ensuring the analytical method can resolve these from the parent compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of the solid (e.g., yellowing) | Oxidation or photodegradation. | Protect the compound from light and store it under an inert atmosphere if possible. Re-purify by recrystallization if necessary. |
| Poor or inconsistent solubility | The presence of impurities or a shift in the keto-enol equilibrium. | Ensure the correct solvent is being used. Gentle heating may aid dissolution. If insolubility persists, consider re-purification. |
| Appearance of new peaks in HPLC analysis | Degradation of the compound. | Review storage and handling procedures. Protect from light, heat, and incompatible substances. If degradation is suspected, a fresh sample should be used. |
| Difficulty in obtaining crystals during recrystallization | The solvent system may be inappropriate, or the cooling rate is too fast. | Experiment with different solvent systems. Ensure slow cooling to promote the formation of well-defined crystals.[10] |
Experimental Protocols
Protocol 1: General Handling and Weighing
-
Before use, allow the container to equilibrate to room temperature to prevent moisture condensation.
-
Handle the compound in a well-ventilated area, preferably in a fume hood.[1]
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]
-
Avoid creating dust.[1] Use appropriate weighing techniques for fine powders.
-
Promptly and tightly reseal the container after use.
Protocol 2: Preparation of a Stock Solution
-
Choose an appropriate solvent in which the compound is known to be stable and soluble.
-
Accurately weigh the desired amount of the compound.
-
Add the solvent to the solid and mix thoroughly until completely dissolved. Sonication may be used to aid dissolution.
-
Store the stock solution in a tightly sealed, light-protected container at the recommended temperature (e.g., 2-8°C).
-
Before use, visually inspect the solution for any signs of precipitation or degradation.
Visualizations
Keto-Enol Tautomerism
Caption: Keto-Enol Equilibrium of the dione moiety.
Troubleshooting Workflow for Purity Issues
Caption: Decision workflow for addressing purity concerns.
References
- Echemi. (2019, July 15). 5-(3,4-DICHLOROPHENYL)
- Sigma-Aldrich. (n.d.).
- Generic SDS. (n.d.). 5-(3,4-DICHLOROPHENYL)CYCLOHEXANE-1,3-DIONE (CAS No. 27463-42-9) SDS.
- CDH Fine Chemical. (n.d.).
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points.
- Chapman, O. L. (n.d.). PHOTOCHEMISTRY OF CYCLIC KETONES IN SOLUTION.
- Saltmarsh, O. D., & Norrish, R. G. W. (1935). Primary photochemical reactions. Part VI. The photochemical decomposition of certain cyclic ketones. Journal of the Chemical Society (Resumed), 455.
- Schaffner, K. (n.d.).
- Benson, S. W., & Kistiakowsky, G. B. (n.d.). The Photochemical Decomposition of Cyclic Ketones. Journal of the American Chemical Society.
- Kirk, D. N., & McHugh, C. R. (2025, August 6). Photochemistry of cyclic α-hydroxy ketones. III. The nature of the photoproducts from 5-hydroxy-5β-cholest-3-en-6-one and the relationship of these to the photoproducts from analogous saturated 5-hydroxycholestan-6-ones.
- Florence, A. J., et al. (n.d.).
- Dąbrowska, J., et al. (n.d.).
- University of Potsdam. (n.d.).
- HOPEMAX. (2025, July 4). What is the stability of 1,3 - Cyclohexanedione under different conditions?.
- Wikipedia. (n.d.). 1,3-Cyclohexanedione.
- ResearchGate. (n.d.). Degradation of 2, 4-dichlorophenol in aqueous solution by dielectric barrier discharge: Effects of plasma-working gases, degradation pathways and toxicity assessment | Request PDF.
- SOP: CRYSTALLIZ
- University of Rochester, Department of Chemistry. (n.d.).
- Bumpus, J. A., & Aust, S. D. (1987). Biodegradation of DDT [1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane] by the white rot fungus Phanerochaete chrysosporium. Applied and Environmental Microbiology, 53(9), 2001–2008.
- Chem-Impex. (n.d.). 1,3-Cyclohexanedione [for HPLC Labeling].
- PubMed. (2019).
- Ames, G. R., & Davey, W. (1956). 582. cycloHexane-1 : 3-diones. Part I. Hydrolysis of ethyl 2 : 4-dioxo-6-styrylcyclohexanecarboxylate. Journal of the Chemical Society (Resumed), 3001.
- Google Patents. (n.d.).
- Google Patents. (n.d.). US5744648A - Process for the manufacture of 1, 3-cyclohexanedione.
- ChemicalBook. (n.d.). 5-(3,4-DICHLOROPHENYL)CYCLOHEXANE-1,3-DIONE | 27463-42-9.
- ResearchGate. (2019, August). Cyclohexane‐1,3‐dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection | Request PDF.
- SIELC Technologies. (2018, February 16). 1,3-Cyclohexanedione.
- PubMed Central. (2023, July 16).
- Aromsyn. (n.d.). 27463-42-9 | 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione.
- EPA NEPIS. (n.d.). DDT Chemistry, Metabolism, and Toxicity.
- PubMed. (1989, July 1). Rapid partial degradation of DDT by a cytochrome P-450 model system.
- Catalog BD-A556495. (n.d.). [CAS NO. 27463-42-9] 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione.
- ChemWhat. (n.d.). 5-(3,4-DICHLOROPHENYL)
Sources
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Redirecting... [hopemaxchem.com]
- 6. d-nb.info [d-nb.info]
- 7. Sci-Hub. 98. Primary photochemical reactions. Part VI. The photochemical decomposition of certain cyclic ketones / Journal of the Chemical Society (Resumed), 1935 [sci-hub.sg]
- 8. US5744648A - Process for the manufacture of 1, 3-cyclohexanedione - Google Patents [patents.google.com]
- 9. 1,3-Cyclohexanedione | SIELC Technologies [sielc.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
Avoiding byproduct formation with 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione
Welcome to the technical support center for 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of working with this versatile intermediate. Here, we delve into the common challenges encountered during its synthesis and application, with a focus on preventing the formation of unwanted byproducts. Our approach is rooted in a deep understanding of reaction mechanisms to provide you with robust, field-proven solutions.
Frequently Asked Questions (FAQs)
FAQ 1: What is the most common synthetic route for 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione, and what are the key reaction types involved?
The most prevalent and efficient synthesis of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione involves a tandem sequence of two classical organic reactions: a Michael addition followed by a Dieckmann condensation.[1][2] This approach builds the substituted cyclohexane-1,3-dione core in a convergent manner.
The process begins with the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[3] In this case, an enolate, typically derived from an active methylene compound like malonic ester, attacks an α,β-unsaturated ketone or ester bearing the 3,4-dichlorophenyl group. This is followed by an intramolecular Claisen condensation, known as the Dieckmann condensation, which results in the formation of the cyclic β-keto ester.[3][4][5][6] Subsequent hydrolysis and decarboxylation yield the desired 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione.
Troubleshooting Guide: Byproduct Formation
The synthesis of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione, while generally robust, can be prone to the formation of several byproducts that can complicate purification and impact yield and purity. Understanding the origins of these impurities is the first step toward mitigating their formation.
Issue 1: Incomplete cyclization leading to the persistence of the Michael adduct intermediate.
Symptoms:
-
Chromatographic analysis (TLC, HPLC, LC-MS) shows a significant peak corresponding to a higher molecular weight, more polar compound alongside the desired product.
-
¹H NMR of the crude product reveals signals consistent with an open-chain structure, such as the presence of ester protons that should have been consumed during cyclization.
Root Cause Analysis: The Dieckmann condensation is a reversible reaction.[5] The equilibrium may not favor the cyclized product if the reaction conditions are not optimal. Insufficient reaction time, inadequate temperature, or a non-optimal base can lead to the isolation of the uncyclized Michael adduct intermediate.
Mitigation Strategies:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress by TLC or HPLC until the starting Michael adduct is consumed. In some cases, increasing the reaction temperature may be necessary to drive the equilibrium towards the cyclized product.
-
Choice of Base: The selection of the base is critical. A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF or toluene is often preferred to promote efficient cyclization.[4] The base should be used in stoichiometric amounts to ensure complete deprotonation and cyclization.
Corrective Actions (Purification): If the Michael adduct is present in the crude product, it can typically be separated from the desired 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione by silica gel column chromatography. The more polar, open-chain adduct will have a stronger affinity for the silica and will elute later than the less polar cyclized product.
Issue 2: Formation of dimeric and polymeric byproducts.
Symptoms:
-
Presence of high molecular weight species detected by mass spectrometry.
-
Observation of baseline complexity or broad, unresolved peaks in HPLC chromatograms.
-
Isolation of an intractable, resinous material from the reaction mixture.
Root Cause Analysis: Intermolecular condensation can compete with the desired intramolecular Dieckmann cyclization, leading to the formation of dimers and higher-order polymers.[4] This is particularly problematic when the concentration of the reaction intermediate is high, favoring intermolecular reactions.
Mitigation Strategies:
-
High Dilution Conditions: Employing high dilution principles is the most effective way to favor intramolecular cyclization over intermolecular reactions. By slowly adding the Michael adduct to a solution of the base, the instantaneous concentration of the reactive intermediate is kept low, thus minimizing the chances of intermolecular encounters.
-
Optimized Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of competing side reactions, including polymerization.
Corrective Actions (Purification): Dimeric and polymeric byproducts are often significantly less soluble or have vastly different chromatographic behavior compared to the desired product. Filtration can sometimes remove insoluble polymeric material. Purification via silica gel chromatography is generally effective, as the high molecular weight byproducts will have very different retention times.
Issue 3: Over-alkylation of the active methylene group.
Symptoms:
-
Detection of a byproduct with a molecular weight corresponding to the addition of a second Michael acceptor unit to the final product.
-
Complex ¹H and ¹³C NMR spectra of the purified product, indicating the presence of a closely related, more substituted species.
Root Cause Analysis: The methylene group (C4 and C6) in the 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione product is activated by the two adjacent carbonyl groups and is therefore acidic. Under the basic reaction conditions, the product can be deprotonated to form an enolate, which can then act as a nucleophile and react with any remaining Michael acceptor in the reaction mixture. This leads to the formation of an over-alkylated byproduct.
Mitigation Strategies:
-
Stoichiometric Control: Precise control over the stoichiometry of the reactants is crucial. Using a slight excess of the active methylene compound relative to the Michael acceptor can help to ensure that the acceptor is fully consumed before significant product formation, thereby minimizing the chance of over-alkylation.
-
Controlled Addition: Adding the Michael acceptor slowly to the reaction mixture containing the active methylene compound and the base can help to maintain a low concentration of the acceptor, reducing the likelihood of a second addition to the product.
-
Choice of Base and Reaction Conditions: The use of a less reactive base or milder reaction conditions after the initial Michael addition can sometimes disfavor the deprotonation of the product.
Corrective Actions (Purification): The over-alkylated product will have a higher molecular weight and different polarity compared to the desired compound. Separation can be achieved using preparative HPLC or careful column chromatography.
Experimental Protocols
Protocol 1: General Synthesis of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione
This protocol is a generalized procedure and may require optimization for specific scales and laboratory conditions.
-
Michael Addition:
-
To a solution of an appropriate active methylene compound (e.g., diethyl malonate, 1.1 equivalents) and a base (e.g., sodium ethoxide, 1.1 equivalents) in a suitable solvent (e.g., ethanol) at 0 °C, add the α,β-unsaturated precursor (e.g., ethyl 3-(3,4-dichlorophenyl)acrylate, 1.0 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or HPLC).
-
-
Dieckmann Condensation:
-
To the cooled (0 °C) reaction mixture from the previous step, add a strong base (e.g., sodium hydride, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere.
-
Slowly warm the reaction to reflux and maintain for several hours until cyclization is complete (monitor by TLC or HPLC).
-
-
Hydrolysis and Decarboxylation:
-
Cool the reaction mixture and quench with a weak acid (e.g., acetic acid).
-
Add an aqueous acid solution (e.g., 6M HCl) and heat the mixture to reflux to effect hydrolysis and decarboxylation.
-
Monitor the reaction for the disappearance of the intermediate β-keto ester.
-
-
Work-up and Purification:
-
After cooling, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Protocol 2: Analytical HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid).
-
Start with a lower concentration of acetonitrile (e.g., 30%) and ramp up to a higher concentration (e.g., 95%) over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
This method should provide good separation of the desired product from the more polar Michael adduct intermediate and less polar byproducts.
Data Presentation
| Potential Byproduct | Identifying Characteristics | Primary Mitigation Strategy | Purification Method |
| Michael Adduct Intermediate | Higher polarity, presence of ester signals in ¹H NMR | Increase reaction time/temperature for Dieckmann condensation | Silica gel column chromatography |
| Dimeric/Polymeric Byproducts | High molecular weight, low solubility | High dilution conditions during cyclization | Filtration, silica gel column chromatography |
| Over-alkylated Product | Higher molecular weight, similar polarity to product | Stoichiometric control of reactants | Preparative HPLC or careful column chromatography |
Visualizations
Reaction Pathway and Potential Byproduct Formation
Caption: Synthetic pathway and major byproduct routes.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting byproduct formation.
References
-
Dieckmann condensation. Grokipedia. Retrieved from [Link]
-
Dieckmann Condensation. Organic Chemistry Portal. Retrieved from [Link]
-
Enantioselective allylation of β-keto esters a Enantioselective... ResearchGate. Retrieved from [Link]
-
Regioselective alkylation of unsymmetrical ketones a Conventional... ResearchGate. Retrieved from [Link]
-
Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Nature Communications. (2022). Retrieved from [Link]
-
Regioselectivity and Stereoselectivity in the Alkylation of Enolates. Química Organica.org. Retrieved from [Link]
-
Dieckmann condensation. Wikipedia. Retrieved from [Link]
-
SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. ResearchGate. (2025). Retrieved from [Link]
-
Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Royal Society of Chemistry. Retrieved from [Link]
-
Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. Retrieved from [Link]
- Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. Google Patents.
- Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. Google Patents.
-
1,3-Cyclohexanedione. SIELC Technologies. (2018). Retrieved from [Link]
-
PREPARATION OF CYCLOHEPTANE-1,3-DIONE VIA REDUCTIVE RING EXPANSION OF 1-TRIMETHYLSILYLOXY-7,7-DICHLOROBICYCLO[3.2.0]HEPTAN-6-ONE. Organic Syntheses. (2008). Retrieved from [Link]
-
Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. (2024). Retrieved from [Link]
- Process for the preparation of cyclohexane-1,3-diones, and some bicyclic... Google Patents.
-
Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. PubMed. (2020). Retrieved from [Link]
- 5-phenyl substituted cyclohexane-1,3-dione derivatives. Google Patents.
-
Cyclohexane-1,3-dione as a Derivatizing Agent for the Analysis of Aldehydes by Micelar Electrokinetic Chromatography With Diode Array Detection. PubMed. (2019). Retrieved from [Link]
-
multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. IOPscience. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Letters. (2016). Retrieved from [Link]
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. Retrieved from [Link]
-
Biodegradation of 2,4-Dichlorophenol through a Distal meta-Fission Pathway. PubMed. (1997). Retrieved from [Link]
-
Novel biodegradation pathways of cyclohexane by Rhodococcus sp. EC1. PubMed. (2011). Retrieved from [Link]
-
5-(4-Chlorophenyl)cyclohexane-1,3-dione. LookChem. Retrieved from [Link]
-
Degradation pathway of iprodione in strain YJN-5. (A) HPLC analysis of... ResearchGate. Retrieved from [Link]
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PubMed Central. (2023). Retrieved from [Link]
Sources
- 1. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 2. WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 3. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up the Synthesis of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione
Welcome to the technical support center for the synthesis of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this important chemical intermediate. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and help you navigate the complexities of this synthesis.
Introduction to the Synthesis
The synthesis of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione is a crucial step in the development of various pharmaceutical compounds. The core of this synthesis typically involves a Michael addition reaction, a fundamental carbon-carbon bond-forming reaction.[1] In this process, a nucleophile (the Michael donor) adds to an α,β-unsaturated carbonyl compound (the Michael acceptor). For the synthesis of our target molecule, cyclohexane-1,3-dione serves as the Michael donor, and a derivative of 3,4-dichlorobenzaldehyde acts as the precursor to the Michael acceptor.
This guide will walk you through a representative synthetic protocol and then address potential challenges you may face, from low yields to unexpected side products.
Proposed Synthetic Workflow
The following diagram outlines a plausible and efficient two-step workflow for the synthesis of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione.
Caption: A proposed two-step synthesis of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.
Part 1: Synthesis of (E)-3-(3,4-Dichlorophenyl)acrylic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-dichlorobenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and pyridine (as solvent) containing a catalytic amount of piperidine (0.1 equivalents).
-
Reaction Execution: Heat the mixture to reflux (approximately 115°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Isolation: The solid precipitate of (E)-3-(3,4-dichlorophenyl)acrylic acid is collected by filtration, washed with cold water, and dried under vacuum.
Part 2: Synthesis of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione
-
Reaction Setup: In a separate reaction vessel, prepare a solution of sodium ethoxide (NaOEt) in absolute ethanol. To this, add cyclohexane-1,3-dione (1 equivalent) and stir until a clear solution is obtained.
-
Michael Addition: Add the (E)-3-(3,4-dichlorophenyl)acrylic acid (1 equivalent) portion-wise to the solution of the cyclohexane-1,3-dione enolate.
-
Reaction and Decarboxylation: Heat the reaction mixture to reflux for 8-12 hours. The Michael addition is followed by an in-situ decarboxylation.
-
Work-up: Cool the reaction mixture and neutralize it with a suitable acid (e.g., dilute HCl). The resulting precipitate is the crude product.
-
Purification: The crude 5-(3,4-dichlorophenyl)cyclohexane-1,3-dione can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water).
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the synthesis and scale-up of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione.
Q1: My yield of the final product is consistently low. What are the most likely causes?
A1: Low yields can stem from several factors throughout the synthetic process. Here's a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure the purity of your 3,4-dichlorobenzaldehyde and cyclohexane-1,3-dione. Aldehydes are prone to oxidation to carboxylic acids, which can inhibit the initial condensation reaction. Cyclohexane-1,3-dione can exist in equilibrium with its enol tautomer, and its purity can affect the efficiency of the Michael addition.[2]
-
Inefficient Michael Addition: The Michael addition is a critical step. Ensure that the enolate of cyclohexane-1,3-dione is completely formed before the addition of the acrylic acid derivative. The choice of base and solvent is crucial. While sodium ethoxide in ethanol is common, other base/solvent combinations like potassium carbonate in DMF or triethylamine in toluene could be explored for optimization.
-
Incomplete Decarboxylation: The decarboxylation step requires sufficient heating. If you isolate a product with a higher molecular weight than expected, it might be the intermediate carboxylic acid. You can try extending the reflux time or slightly increasing the reaction temperature.
-
Sub-optimal Reaction Conditions: The reaction temperature and time for both steps are critical. For the Knoevenagel condensation, ensure you are reaching the reflux temperature of pyridine. For the Michael addition, insufficient heating can lead to an incomplete reaction, while excessive heat might promote side reactions.
-
Product Loss During Work-up: The final product has some solubility in organic solvents. During the work-up and recrystallization, ensure you are using minimal amounts of solvent and that the solutions are sufficiently cooled to maximize precipitation.
Q2: I am observing a significant amount of a high-molecular-weight side product. What could it be and how can I prevent its formation?
A2: A common side product in reactions involving cyclohexane-1,3-dione or similar compounds is the result of a double Michael addition. This occurs when a second molecule of the cyclohexane-1,3-dione enolate reacts with the initial Michael adduct.[3]
To minimize the formation of this "bis-adduct," consider the following:
-
Stoichiometry: Carefully control the stoichiometry of your reactants. Use a slight excess of the Michael acceptor ((E)-3-(3,4-dichlorophenyl)acrylic acid) to ensure that all the cyclohexane-1,3-dione reacts in a 1:1 ratio.
-
Mode of Addition: Add the Michael acceptor slowly to the solution of the enolate. This maintains a low concentration of the acceptor, favoring the 1:1 adduct formation.
-
Reaction Temperature: Running the reaction at a lower temperature, if feasible, can sometimes increase the selectivity for the desired product.
The following diagram illustrates the troubleshooting logic for low yield and side product formation:
Caption: A decision tree for troubleshooting common synthesis issues.
Q3: The initial Knoevenagel condensation is sluggish and gives a poor yield of the acrylic acid intermediate. How can I improve this step?
A3: A sluggish Knoevenagel condensation can often be attributed to a few key factors:
-
Catalyst Deactivation: The piperidine/pyridine catalyst system is effective, but ensure your reagents are anhydrous. Water can interfere with the catalytic cycle.
-
Insufficient Temperature: The reaction requires enough heat to drive off the water formed during the condensation. Ensure your reaction setup can maintain a vigorous reflux.
-
Alternative Catalyst Systems: If the piperidine/pyridine system is not effective, you could explore other catalysts such as ammonium acetate in acetic acid or using a Dean-Stark apparatus to azeotropically remove water.
Q4: My final product is difficult to purify and appears to be an oil, not a solid. What should I do?
A4: If your product is an oil, it may indicate the presence of impurities that are depressing the melting point.
-
Confirm Product Identity: First, confirm the presence of your target molecule using analytical techniques such as NMR and Mass Spectrometry.
-
Purification by Chromatography: If recrystallization is ineffective, column chromatography is a viable alternative for purifying oils. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.
-
Trituration: Sometimes, an oily product can be induced to solidify by trituration. This involves stirring the oil with a solvent in which the desired product is sparingly soluble, but the impurities are soluble. Hexane or a mixture of hexane and ethyl acetate could be effective.
Quantitative Data Summary
The following table provides a summary of the key quantitative parameters for the proposed synthesis. Note that these are starting points and may require optimization.
| Parameter | Step 1: Knoevenagel Condensation | Step 2: Michael Addition |
| Reactant Ratio | 3,4-Dichlorobenzaldehyde : Malonic Acid (1 : 1.2) | Cyclohexane-1,3-dione : Acrylic Acid (1 : 1) |
| Catalyst Loading | Piperidine (0.1 eq) | Sodium Ethoxide (1.1 eq) |
| Solvent | Pyridine | Absolute Ethanol |
| Temperature | Reflux (~115°C) | Reflux (~78°C) |
| Reaction Time | 4-6 hours | 8-12 hours |
| Expected Yield | >85% | 70-80% |
Conclusion
The synthesis of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione, while based on well-established reactions, presents several challenges, particularly during scale-up. By systematically addressing issues related to starting material purity, reaction conditions, and potential side reactions, researchers can significantly improve the yield and purity of the final product. This guide provides a framework for troubleshooting and optimization, grounded in the principles of organic synthesis.
References
-
Wikipedia. (2023). Michael reaction. Retrieved from [Link]
-
Scribd. (n.d.). Cyclohexane-1,3-Dione Reactions Guide. Retrieved from [Link]
-
PubMed. (2014). Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,3-cyclohexadiene. Retrieved from [Link]
-
University of the West Indies at Mona. (n.d.). Chemistry 3719L – Weeks 11-12 Michael reaction – Synthesis of Dimedone. Retrieved from [Link]
- Google Patents. (n.d.). US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
-
Wikipedia. (2023). 1,3-Cyclohexanedione. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of cyclohexane-1,3-dione monophenylhydrazone. Retrieved from [Link]
-
ResearchGate. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. Retrieved from [Link]
- Google Patents. (n.d.). US5744648A - Process for the manufacture of 1, 3-cyclohexanedione.
-
PubMed. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Retrieved from [Link]
-
ACS Publications. (2023). Updating Dimedone The Humble Hero of the Organic Laboratory. Retrieved from [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
Sources
Technical Support Center: Catalyst Selection for Reactions with 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione. This document is designed for researchers, chemists, and drug development professionals to provide expert insights and troubleshoot common challenges encountered during chemical synthesis with this versatile intermediate. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.
PART 1: Foundational Principles of Reactivity
Q1: How does the structure of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione influence catalyst choice?
Answer: The reactivity of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione is dominated by the acidic methylene protons located at the C2 position, flanked by two electron-withdrawing carbonyl groups. This structural feature makes the molecule an excellent nucleophile (Michael donor) once deprotonated.[1]
-
Acidity and Enolate Formation: The primary role of many catalysts, particularly bases, is to deprotonate the C2 position to form a stabilized enolate ion. This enolate is the key reactive intermediate for a wide range of C-C bond-forming reactions.
-
Keto-Enol Tautomerism: Like other 1,3-dicarbonyls, this compound exists in equilibrium with its enol tautomers. The choice of solvent and catalyst can influence this equilibrium, affecting reaction pathways.
-
Steric Hindrance: The bulky 3,4-dichlorophenyl group at the C5 position can sterically influence the approach of reactants and catalysts, which can be leveraged to achieve regioselectivity in certain reactions.
-
Electronic Effects: The electron-withdrawing nature of the two chlorine atoms on the phenyl ring has a minor electronic influence on the cyclohexane-1,3-dione core but is a critical consideration in reactions that might involve the aromatic ring, such as cross-coupling or hydrogenation.
Below is a workflow diagram to guide your initial catalyst selection process based on the desired transformation.
Caption: Catalyst selection workflow for common reactions.
PART 2: Troubleshooting Guides for Specific Reactions
Issue 1: Knoevenagel Condensation
Q: My Knoevenagel condensation between 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione and an aromatic aldehyde is showing low yield and starting material recovery. How can I improve this?
Answer: This is a common issue often related to catalyst choice and reaction conditions. The Knoevenagel condensation is a nucleophilic addition followed by dehydration and requires a catalyst that can generate the enolate of the dione without promoting unwanted side reactions.[2][3]
Root Cause Analysis & Solutions:
-
Insufficient Basicity: The catalyst may be too weak to efficiently deprotonate the dione. While very strong bases can cause self-condensation of the aldehyde, a moderately effective base is crucial.
-
Water Removal: The condensation step eliminates a molecule of water.[3] If not removed, water can hydrolyze intermediates or shift the equilibrium back towards the starting materials.
Recommended Catalysts & Conditions:
| Catalyst Class | Specific Examples | Rationale & Key Considerations |
| Weakly Basic Amines | Piperidine, Triethylamine (Et₃N), Ammonium Acetate | These are the most common and effective catalysts.[2] They are basic enough to generate the nucleophilic enolate but mild enough to prevent aldehyde self-condensation. Ammonium acetate is particularly useful in syntheses of pyridine derivatives (Hantzsch synthesis).[4] |
| Solid Bases | Anhydrous K₂CO₃, Cs₂CO₃ | These can be advantageous for easier workup (filtration). Cs₂CO₃ is a stronger base and can be effective for less reactive aldehydes.[5] |
| Solvent Choice | Toluene, Ethanol, or Solvent-Free | Toluene with a Dean-Stark trap is ideal for azeotropically removing water and driving the reaction to completion. Ethanol is a common protic solvent. Solvent-free conditions at elevated temperatures can also be highly effective.[6] |
Troubleshooting Protocol: Piperidine-Catalyzed Knoevenagel Condensation
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione (1.0 eq), the aromatic aldehyde (1.0-1.1 eq), and toluene (approx. 0.2 M concentration).
-
Catalyst Addition: Add piperidine (0.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap.
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the formation of the more conjugated, UV-active product spot.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product often precipitates and can be collected by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by recrystallization (e.g., from ethanol) or column chromatography.
The mechanism involves the base-catalyzed formation of the enolate, which then attacks the aldehyde carbonyl, as illustrated below.
Caption: Simplified Knoevenagel condensation mechanism.
Issue 2: C- vs. O-Alkylation
Q: I am attempting to C-alkylate my dione with an unactivated alkyl halide, but I am predominantly getting the O-alkylated product. How can I favor C-alkylation?
Answer: The C- vs. O-alkylation of 1,3-diones is a classic challenge in synthetic chemistry governed by the principles of hard and soft acids and bases (HSAB). The enolate intermediate has two nucleophilic sites: the central carbon (soft) and the oxygen atoms (hard). Unactivated sp³ electrophiles are relatively hard, often favoring reaction at the hard oxygen site.[7]
Strategies to Promote C-Alkylation:
-
Protecting Group Strategy: A highly effective method is to convert one of the ketones into a derivative that blocks O-alkylation and directs the reaction to the carbon atom. Hydrazone formation is a scalable option.[7]
-
Choice of Base and Counter-ion: Using bases with larger, softer cations (like Cesium or Potassium) can favor C-alkylation. Strong, non-nucleophilic bases like sodium hydride (NaH) are often used.[8]
-
Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) can solvate the cation, leading to a more "naked" and reactive enolate, which can sometimes increase C-alkylation.
Experimental Protocol: C-Alkylation via a Hydrazone Intermediate[7]
-
Hydrazone Formation:
-
Dissolve 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione (1.0 eq) in methanol.
-
Add N,N-dimethylhydrazine (1.1 eq) and a catalytic amount of acetic acid.
-
Stir at room temperature for 4-6 hours until TLC analysis shows complete conversion to the hydrazone.
-
Remove the solvent under reduced pressure. The crude hydrazone is often used directly.
-
-
Alkylation:
-
Dissolve the crude hydrazone in an anhydrous aprotic solvent like THF or DMF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise.
-
Stir for 30 minutes, then add the unactivated alkyl halide (1.2 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Deprotection (Hydrolysis):
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Concentrate the organic layer and dissolve the residue in a mixture of THF and aqueous HCl (e.g., 3M).
-
Heat the mixture to 50-60 °C for 2-4 hours to hydrolyze the hydrazone back to the ketone.
-
Perform a standard aqueous workup and purify by column chromatography to obtain the 2,2-dialkylated product.
-
Issue 3: Multi-Component Reactions (MCRs)
Q: I am trying to synthesize a 2-amino-4-(aryl)-5-oxo-tetrahydroquinoline-3-carbonitrile derivative in a one-pot reaction but the yields are poor. What catalyst system is optimal?
Answer: The synthesis of complex heterocyclic scaffolds like pyrano[3,2-c]quinolines or similar structures from your dione, an aldehyde, and a nitrile source (like malononitrile) is a powerful application of MCRs.[9][10][11] The success of these reactions often hinges on a catalyst that can promote the initial condensation and subsequent cyclization steps efficiently.
Recommended Catalyst Systems:
| Catalyst | Solvent | Temperature | Rationale & Advantages |
| Triethylamine (Et₃N) | Refluxing Ethanol | Reflux | A standard, mild base that effectively catalyzes the reaction, often leading to clean product precipitation upon cooling.[9] |
| Anhydrous K₂CO₃ | DMF or Ethanol | Room Temp or Reflux | A slightly stronger base that can accelerate the reaction. Using DMF at room temperature offers a milder alternative to refluxing ethanol.[9] |
| **Iodine (I₂) ** | Ethanol | Reflux | Molecular iodine can act as a mild Lewis acid catalyst, offering an environmentally benign alternative to metals.[12] |
Troubleshooting Protocol: One-Pot Synthesis of a Pyrano[3,2-c]quinoline Derivative[9]
-
Reactant Setup: In a round-bottom flask, create a mixture of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione (1.0 mmol), an appropriate aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in absolute ethanol (40-50 mL).
-
Catalyst Addition (Method I): Add a few drops of triethylamine (Et₃N).
-
Catalyst Addition (Method II): Add anhydrous potassium carbonate (K₂CO₃, 1.5 mmol).
-
Reaction: Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Isolation and Purification:
-
Upon completion, allow the reaction to cool to room temperature. A solid product often precipitates.
-
Collect the solid by filtration.
-
If using Et₃N (Method I), wash the solid several times with cold ethanol.
-
If using K₂CO₃ (Method II), wash the solid with a mixture of ethanol and water to remove the inorganic base.
-
Dry the product. Recrystallize from a suitable solvent (e.g., EtOH or DMF/EtOH) to obtain the pure compound.
-
PART 3: FAQs
Q: Are acidic catalysts ever used with 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione? A: Yes, but less commonly for C-C bond formation. Acid catalysts (e.g., p-toluenesulfonic acid, Lewis acids like In(OTf)₃) can be used to promote the formation of β-enaminones by reacting the dione with amines.[13] These enaminones are versatile intermediates for synthesizing other nitrogen-containing heterocycles.
Q: My reaction is complete, but removing the catalyst (e.g., piperidine) is difficult. What are some strategies? A: For volatile amine catalysts like piperidine or Et₃N, you can perform several co-evaporations with a high-boiling solvent like toluene under reduced pressure. Alternatively, an acidic wash (e.g., with dilute HCl) during the aqueous workup will protonate the amine, making it water-soluble and easily removable. For solid catalysts like K₂CO₃, simple filtration or an aqueous wash is sufficient.[9]
Q: Does the dichlorophenyl group pose any risk of catalyst poisoning, particularly in hydrogenation reactions? A: Yes, this is a critical consideration. Halogenated aromatic compounds can poison noble metal catalysts (like Pd, Pt, Ru) through oxidative addition, leading to deactivation. For catalytic hydrogenation, catalyst choice and conditions must be carefully selected to minimize dehalogenation and catalyst poisoning.[14] Using catalysts like PtO₂ under specific conditions or employing more robust catalyst systems can mitigate this. Monitoring the reaction for dehalogenated byproducts is essential.
References
-
Sharma, D., Bandna, Shil, A. K., Singh, B., & Das, P. (2012). Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Synlett, 23(08), 1199–1204. [Link]
-
Youssif, B. G., Abdel-Aziz, M., Al-Dies, A. M., El-Gamal, K. M., & Bräse, S. (2022). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Medicinal Chemistry, 13(9), 1135-1148. [Link]
-
Youssif, B. G., Abdel-Aziz, M., Al-Dies, A. M., El-Gamal, K. M., & Bräse, S. (2022). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. [PMC-NIH]. [Link]
-
Jyothi, C., et al. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. Current Organic Chemistry, 26(13). [Link]
-
(2023). β-Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis. ChemistrySelect. [Link]
-
Wikipedia contributors. (n.d.). Knoevenagel condensation. In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Heravi, M. M., et al. (2015). A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles. [PMC-NIH]. [Link]
-
Gouda, M. A., et al. (2015). multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. Journal of Saudi Chemical Society. [Link]
-
Alqasoumi, S. I., et al. (2009). Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. Bioorganic & Medicinal Chemistry Letters, 19(24), 6939-42. [Link]
-
(2020). Liquid-phase catalytic hydrogenation of 3,4-dichloronitrobenzene over Pt/C catalyst under gradient-free flow conditions in the presence of pyridine. ResearchGate. [Link]
-
(2017). Chemoselective Double Michael Addition: Synthesis of 2,6-Diarylspiro[Cyclohexane-1,3′-Indoline]-2′,4-Diones via Addition of Indolin-2-One to Divinyl Ketones. ResearchGate. [Link]
-
(2020). Knoevenagel condensation. L.S.College, Muzaffarpur. [Link]
- Patel, M. N. (2011). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
-
(2015). Multi-component Reactions of Cyclohexan-1,3-diketones to Produce Fused Pyran Derivatives with Antiproliferative Activities. Semantic Scholar. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 9. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajol.info [ajol.info]
- 11. Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione and Other Cyclohexane-1,3-dione Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclohexane-1,3-dione scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of compounds with a wide array of biological activities. This guide provides a comparative analysis of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione and other 5-aryl substituted cyclohexane-1,3-dione derivatives. We will explore their synthesis, physicochemical properties, and delve into their potential as anticancer, anti-inflammatory, and herbicidal agents, supported by available experimental data. This document aims to provide researchers and drug development professionals with a comprehensive overview to inform their research and development efforts.
Introduction: The Versatility of the Cyclohexane-1,3-dione Core
Cyclohexane-1,3-diones are cyclic diketones that have garnered significant attention in synthetic and medicinal chemistry.[1][2] Their synthetic accessibility and the reactivity of the dicarbonyl moiety and the active methylene group allow for a wide range of chemical modifications, leading to a diverse library of derivatives.[2] This chemical tractability has enabled the exploration of their therapeutic potential across various domains.
The substitution at the 5-position of the cyclohexane-1,3-dione ring, particularly with aryl groups, has been a key area of investigation. The nature and substitution pattern of the aryl ring can significantly influence the biological activity of the resulting molecule. This guide focuses on 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione, a molecule featuring a dichlorinated phenyl ring, and compares its potential with other 5-aryl analogues.
Synthesis of 5-Aryl-cyclohexane-1,3-diones: A General Approach
The synthesis of 5-aryl-cyclohexane-1,3-diones is most commonly achieved through a Michael addition reaction. This versatile reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this context, a common strategy is the reaction of an appropriate chalcone (an α,β-unsaturated ketone) with a C-nucleophile like diethyl malonate, followed by cyclization, hydrolysis, and decarboxylation.[3]
A representative synthetic pathway is outlined below:
Figure 1: General synthetic scheme for 5-aryl-cyclohexane-1,3-diones.
Experimental Protocol: Synthesis of a 5-Aryl-cyclohexane-1,3-dione Derivative
This protocol provides a general procedure for the synthesis of a 5-aryl-cyclohexane-1,3-dione via a Michael addition followed by cyclization.
Materials:
-
Substituted benzaldehyde
-
Acetophenone
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)
-
Dissolve the substituted benzaldehyde (1 eq.) and acetophenone (1 eq.) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide while stirring.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into cold water and acidify with dilute HCl.
-
Collect the precipitated chalcone by filtration, wash with water, and dry.
Step 2: Michael Addition and Cyclization
-
Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol.
-
To this solution, add diethyl malonate (1 eq.) dropwise at room temperature.
-
Add the synthesized chalcone (1 eq.) to the reaction mixture and reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Step 3: Hydrolysis and Decarboxylation
-
Reflux the crude product from Step 2 with an aqueous solution of sodium hydroxide.
-
After the reaction is complete, cool the mixture and acidify with concentrated HCl.
-
The precipitated 5-aryl-cyclohexane-1,3-dione is collected by filtration, washed with water, and recrystallized from a suitable solvent.
Comparative Biological Activities
Cyclohexane-1,3-dione derivatives have demonstrated a remarkable range of biological activities. The nature of the substituent at the 5-position plays a crucial role in determining the specific activity and potency.
Anticancer Activity
The cyclohexane-1,3-dione scaffold is a promising starting point for the development of novel anticancer agents.[4] Derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity of Selected Cyclohexane-1,3-dione Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,4-Triazine Derivative 5 | A549 (Lung) | Single-digit µM range | [1] |
| 1,2,4-Triazine Derivative 7a | H460 (Lung) | Single-digit µM range | [1] |
| 1,2,4-Triazine Derivative 10c | HT-29 (Colon) | Single-digit µM range | [1] |
| Cyclohexane-1,3-dione Derivative 5c | MDA-MB-231 (Breast) | 10.31 ± 0.003 µg/mL | [5] |
Note: The IC50 values are presented as reported in the respective studies and may have been determined under different experimental conditions.
The data in Table 1 highlights the potential of the cyclohexane-1,3-dione core in developing potent anticancer agents. The variation in activity with different derivatives underscores the importance of the substitution pattern. The dichlorophenyl substitution in the target compound, 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione, is a common feature in many bioactive molecules and warrants further investigation into its cytotoxic potential.
Anti-inflammatory Activity
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. The search for novel anti-inflammatory agents is an active area of research. Derivatives of 5-(3,4-dichlorophenyl)cyclohexane-1,3-dione have shown promising anti-inflammatory properties. A study on a series of 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones, which are derivatives of the target compound, demonstrated significant anti-inflammatory activity in a carrageenan-induced rat paw edema model.[6] Several compounds in this series exhibited anti-inflammatory activity comparable to the standard drug indomethacin, with the added benefit of lower ulcerogenic potential.[6]
This suggests that the 5-(3,4-dichlorophenyl)cyclohexane-1,3-dione scaffold could be a valuable starting point for the development of new anti-inflammatory drugs with improved safety profiles.
Herbicidal Activity
Cyclohexane-1,3-dione derivatives have a well-established history as herbicides.[7][8][9] They act by inhibiting the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for plastoquinone and tocopherol biosynthesis in plants.[10] The inhibition of this enzyme leads to the bleaching of new growth and eventual plant death.
Several patents and research articles describe the herbicidal properties of 5-arylcyclohexane-1,3-diones.[9][11] The substitution on the phenyl ring significantly influences the herbicidal efficacy and crop selectivity. While specific herbicidal activity data for 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione was not found in the reviewed literature, the general activity of this class of compounds suggests its potential as a herbicide. Further screening and optimization would be necessary to determine its specific spectrum of activity and crop safety.
Experimental Workflow for Biological Evaluation
To facilitate further research, this section provides a standardized protocol for evaluating the cytotoxic activity of cyclohexane-1,3-dione derivatives using the MTT assay.
Figure 2: A typical workflow for an MTT-based cytotoxicity assay.
Protocol: MTT Assay for Cytotoxicity Screening
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
Test compound (e.g., 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100 µL of DMSO to each well and pipette up and down to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione belongs to a class of compounds with significant and diverse biological potential. While direct experimental data on its cytotoxic activity is currently limited, the demonstrated anti-inflammatory properties of its derivatives and the well-established herbicidal and anticancer activities of the broader 5-aryl cyclohexane-1,3-dione family make it a compelling subject for further investigation.
Future research should focus on:
-
Comprehensive Biological Screening: A thorough evaluation of the cytotoxic, anti-inflammatory, and herbicidal activities of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione is warranted.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the dichlorophenyl ring and the cyclohexane-1,3-dione core will help in identifying key structural features for enhanced potency and selectivity.
-
Mechanism of Action Studies: Elucidating the molecular targets and pathways through which these compounds exert their biological effects will be crucial for their development as therapeutic agents or agrochemicals.
The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of the therapeutic potential of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione and its analogues.
References
- Chinnamanayakar, R., Ezhilarasi, M. R., Prabha, B., & Kulandhaivel, M. (2019). Synthesis and Characterization of Cyclohexane-1,3-dione Derivatives and Their in Silico and in Vitro Studies on Antimicrobial and Breast Cancer Activity. Research Journal of Pharmacy and Technology, 12(3), 1135-1140.
- Mohareb, R. M., & Mohamed, A. M. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667.
- El-Sayed, M. A. A., Abdel-Aziz, M., & Mohareb, R. M. (2021). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 6(50), 34676–34691.
- Sharma, D., Kumar, S., Bhattacherjee, D., Shil, A. K., & Das, P. (2023). β-Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis. Organic & Biomolecular Chemistry, 21(16), 3349-3375.
- Sharma, D., Kumar, S., & Singh, P. (2024). Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. Journal of Heterocyclic Chemistry.
- Conway, R. J., Farquharson, G. J., & Watson, K. G. (1987). Herbicidal Cyclohexane-1,3-dione Derivatives.
- Korksal, M., Bektas, H., & Demirayak, S. (2008). Synthesis, characterization and anti-inflammatory activity of new 5-(3,4-dichlorophenyl)-2-(aroylmethyl) thio-1,3,4-oxadiaxoles. Arzneimittelforschung, 58(10), 524-528.
- Bozdag-Dundar, O., Ocal, P., Ertan, R., & Sarac, S. (2013). Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones. Drug research, 64(2), 66-72.
- Ragan, J. A., & McDermott, R. E. (2008). PREPARATION OF CYCLOHEPTANE-1,3-DIONE VIA REDUCTIVE RING EXPANSION OF 1-TRIMETHYLSILYLOXY-7,7-DICHLOROBICYCLO[3.2.0]HEPTAN-6-ONE. Organic Syntheses, 85, 138-147.
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
- BenchChem. (2025). Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Abcam. (n.d.). MTT assay protocol.
- Pallett, K. E., & Little, J. P. (1994). SC-005 1, a 2-benzoyl-cyclohexane-1,3-dione bleaching herbicide, is a potent inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase. FEBS letters, 351(2), 211-214.
- Korea Research Institute of Chemical Technology. (1996). Novel herbicidal cyclohexane-1,3-dione derivatives and their preparation process.
- Imperial Chemical Industries PLC. (1987). Herbicidal cyclohexane-1,3-dione derivatives.
- Alfa Chemistry. (n.d.). CAS 27463-42-9 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione.
- Aromsyn Co., Ltd. (n.d.). 27463-42-9 | 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione.
- ChemicalBook. (n.d.). 5-(3,4-DICHLOROPHENYL)CYCLOHEXANE-1,3-DIONE | 27463-42-9.
- Stauffer Chemical Company. (1987). Herbicidal Cyclohexane-1,3-dione Derivatives.
- Council of Scientific & Industrial Research (India). (2012). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. U.S.
- Council of Scientific & Industrial Research (India). (2011). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
- StudyCorgi. (2025, February 13). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione.
- Dayan, F. E., Howell, J. L., Weimer, M. R., & Duke, S. O. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. International Journal of Molecular Sciences, 23(17), 9878.
Sources
- 1. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. studycorgi.com [studycorgi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. EP0211605A2 - Herbicidal Cyclohexane-1,3-dione Derivatives - Google Patents [patents.google.com]
- 10. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
A Technical Guide to the Structure-Activity Relationship of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the cyclohexane-1,3-dione scaffold has emerged as a privileged structure, serving as a versatile template for the development of novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione derivatives. We will explore their therapeutic potential, compare their performance against established alternatives, and provide detailed experimental protocols for their evaluation.
Introduction: The Therapeutic Promise of a Versatile Scaffold
The 5-arylcyclohexane-1,3-dione core is a key pharmacophore found in a variety of biologically active molecules. The presence of the 3,4-dichlorophenyl moiety at the 5-position introduces specific electronic and steric properties that can significantly influence the compound's interaction with biological targets. Research has highlighted the potential of these derivatives in several key therapeutic areas, including:
-
Anti-inflammatory Activity: By targeting key enzymes in the inflammatory cascade.
-
Anticancer Properties: Through the inhibition of critical signaling pathways, such as those mediated by tyrosine kinases.
This guide will dissect the structural nuances that govern the biological activity of these compounds, offering a rationale for future drug design and optimization efforts.
Deciphering the Structure-Activity Relationship (SAR)
The biological activity of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione derivatives is intricately linked to their chemical structure. Modifications to either the dichlorophenyl ring or the cyclohexane-1,3-dione core can lead to significant changes in potency and selectivity.
The Significance of the 3,4-Dichlorophenyl Group
The 3,4-dichloro substitution pattern on the phenyl ring is crucial for the activity of many of these derivatives. The electron-withdrawing nature of the chlorine atoms can influence the overall electronic distribution of the molecule, potentially enhancing its binding affinity to target proteins. Furthermore, the specific positioning of the chlorine atoms provides a distinct steric profile that can dictate the orientation of the molecule within a binding pocket.
Modifications to the Cyclohexane-1,3-dione Core
The cyclohexane-1,3-dione moiety is not merely a passive scaffold. Its two carbonyl groups can act as hydrogen bond acceptors, while the enol tautomer, which it readily forms, can participate in different types of interactions.[1] Modifications at the 2- and 4-positions of this ring system have been shown to be particularly fruitful in modulating biological activity.
For instance, the introduction of bulky or heterocyclic moieties can lead to enhanced potency and selectivity. This is a key strategy in targeting specific enzyme active sites.
Comparative Performance Analysis: A Data-Driven Evaluation
To contextualize the potential of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione derivatives, it is essential to compare their performance against established therapeutic agents. This section provides a side-by-side comparison based on available experimental data.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)
Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes are key mediators of this process.[2][3][4] Nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin and celecoxib exert their effects by inhibiting these enzymes.[2][3][4][5]
Table 1: Comparison of Anti-inflammatory Activity
| Compound/Drug | Target | IC50/Activity | Reference |
| Celecoxib | COX-2 | 40 nM | [5] |
| Indomethacin | COX-1/COX-2 | Non-selective inhibitor | [2][3][4] |
| 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones | Inflammation (in vivo) | 30.6% to 57.8% inhibition | [6] |
Note: The data for the 5-(3,4-dichlorophenyl) derivative is from an in vivo inflammation model and not a direct enzyme inhibition assay, highlighting the need for further mechanistic studies.
Anticancer Activity: Tyrosine Kinase Inhibition
Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways regulating growth, differentiation, and survival.[7][8][9] Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them attractive targets for drug development. The c-Met receptor tyrosine kinase, in particular, has been implicated in the progression of various tumors.[7][8][10]
Derivatives of cyclohexane-1,3-dione have shown remarkable potency as c-Met inhibitors.
Table 2: Comparison of c-Met Kinase Inhibitory Activity
| Compound/Drug | Target | IC50 | Reference |
| Foretinib | c-Met | 1.16 nM | [11] |
| Cabozantinib | c-Met | 5.4 nM | [12] |
| Novel 1,2,4-triazine derivatives from cyclohexane-1,3-dione | c-Met | 0.24 to 9.36 nM | [11] |
The potent, nanomolar-range inhibition of c-Met by these cyclohexane-1,3-dione derivatives underscores their potential as anticancer agents.[11] Their performance is comparable to, and in some cases exceeds, that of established c-Met inhibitors.
Experimental Protocols: A Guide to In Vitro Evaluation
To facilitate further research and validation, this section provides detailed protocols for key in vitro assays used to assess the biological activity of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione derivatives.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Tyrosine Kinase Inhibition Assay (General Protocol)
A variety of assay formats are available to measure the inhibition of tyrosine kinase activity, including fluorescence-based assays and ELISA-based methods. The following is a general workflow.
Principle: These assays typically measure the phosphorylation of a substrate by the kinase. Inhibition of the kinase results in a decrease in substrate phosphorylation, which can be detected using a specific antibody or a fluorescent probe.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare the kinase, substrate, ATP, and test compounds in an appropriate assay buffer.
-
Kinase Reaction: In a microplate, combine the kinase and the test compound at various concentrations. Initiate the kinase reaction by adding the substrate and ATP. Incubate the plate at a specific temperature for a set period.
-
Detection: Stop the reaction and add the detection reagents. This may involve a labeled antibody that specifically recognizes the phosphorylated substrate.
-
Signal Measurement: Measure the signal (e.g., fluorescence, absorbance) using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction without an inhibitor. Determine the IC50 value.
Visualizing the Path Forward: Logical Relationships and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the key relationships and experimental workflows.
Caption: The relationship between chemical structure and biological activity.
Caption: A typical workflow for the evaluation of novel compounds.
Conclusion and Future Directions
The 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione scaffold represents a promising starting point for the development of novel anti-inflammatory and anticancer agents. The available data strongly suggest that strategic modifications to this core structure can lead to potent and selective inhibitors of key biological targets.
Future research should focus on:
-
Systematic SAR studies: To delineate the precise structural requirements for optimal activity against specific targets.
-
Mechanistic investigations: To fully elucidate the molecular mechanisms by which these compounds exert their biological effects.
-
In vivo evaluation: To translate the promising in vitro activity into therapeutic efficacy in preclinical models.
By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of the next generation of therapeutics based on this versatile chemical scaffold.
References
-
Indomethacin. (2024). In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]
-
Indometacin. Wikipedia. Available from: [Link]
-
What is the mechanism of Indomethacin? Patsnap Synapse. (2024). Available from: [Link]
-
Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones. (2014). Drug Research, 64(2), 66–72. Available from: [Link]
-
Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. (2022). ACS Omega, 7(49), 44859–44877. Available from: [Link]
-
Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. (2020). Bioorganic Chemistry, 97, 103667. Available from: [Link]
-
Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. (2019). Molecules, 24(12), 2297. Available from: [Link]
-
Safety and Tolerability of c-MET Inhibitors in Cancer. (2018). Cancers, 10(10), 384. Available from: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. (2019). Asian Journal of Pharmaceutical and Clinical Research, 12(3), 235-241. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Indometacin - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 5. apexbt.com [apexbt.com]
- 6. Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Evaluation of Novel Compounds Synthesized from 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione
This guide provides a comprehensive framework for the in vitro characterization of novel chemical entities derived from the 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione scaffold. The cyclohexane-1,3-dione core is a privileged structure in medicinal chemistry, serving as a versatile precursor for a multitude of bioactive molecules with applications ranging from anticancer and anti-inflammatory to antimicrobial agents.[1][2] The presence of the 3,4-dichlorophenyl moiety suggests a targeted exploration of biological activities, as halogenated phenyl rings are common features in potent enzyme inhibitors and receptor ligands.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocol recitation to explain the causal-driven choices in assay selection and experimental design. We will explore a multi-faceted testing cascade, comparing the performance of three hypothetical derivative compounds—Comp-A , Comp-B , and Comp-C —across three critical therapeutic areas: oncology, inflammation, and infectious disease.
Chapter 1: Anticancer Activity Assessment via Cell Viability Assays
The initial screening of compounds for anticancer potential is fundamentally reliant on assessing their ability to inhibit cancer cell proliferation or induce cell death (cytotoxicity).[3] Among the most robust and widely adopted methods are colorimetric assays that measure the metabolic activity of viable cells.[4][5] Here, we compare two foundational tetrazolium reduction assays: MTT and XTT.
Expertise & Experience: The Rationale Behind Choosing MTT and XTT
Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays operate on a similar principle: NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells reduce a tetrazolium salt to a colored formazan product.[6] The quantity of this formazan is directly proportional to the number of living cells.[7]
The critical distinction lies in the product's solubility. The MTT assay produces a purple formazan that is insoluble in water and requires a separate solubilization step using an organic solvent like DMSO.[8] In contrast, the XTT assay, a second-generation test, produces a water-soluble orange formazan, streamlining the workflow by eliminating the solubilization step.[8][9] This not only saves time but also reduces the risk of errors associated with incomplete formazan dissolution.[8] For high-throughput screening, XTT is often preferred, though MTT remains a cost-effective and well-established standard.[10]
Experimental Workflow: MTT vs. XTT Assay
Caption: Comparative workflows for MTT and XTT cell viability assays.
Protocol: MTT Cytotoxicity Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compounds against a human breast cancer cell line, MCF-7.
-
Cell Seeding:
-
Culture MCF-7 cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to create a single-cell suspension.
-
Seed 1 x 10⁴ cells in 100 µL of medium per well into a 96-well flat-bottom plate.[8]
-
Include wells with medium only for background control.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of Comp-A , Comp-B , Comp-C , and a positive control (e.g., Doxorubicin) in DMSO.
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 to 100 µM).
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells (containing the same percentage of DMSO as the highest compound concentration).
-
Incubate for 48 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well (final concentration 0.45-0.5 mg/mL).[7]
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[8]
-
Mix thoroughly by gentle pipetting or shaking for 5-10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Data Presentation: Comparative Anticancer Activity
| Compound | Target Cell Line | IC50 (µM) ± SD |
| Comp-A | MCF-7 | 15.2 ± 1.8 |
| Comp-B | MCF-7 | > 100 |
| Comp-C | MCF-7 | 5.8 ± 0.7 |
| Doxorubicin (Control) | MCF-7 | 0.9 ± 0.1 |
This table presents hypothetical data for illustrative purposes. Based on this data, Comp-C shows the most promising cytotoxic activity, warranting further investigation.
Chapter 2: Anti-inflammatory Activity Profiling
Chronic inflammation is implicated in numerous diseases, making the identification of novel anti-inflammatory agents a key research priority.[11] Derivatives of a similar 5-(3,4-dichlorophenyl) scaffold have previously demonstrated anti-inflammatory properties, providing a strong rationale for this screening arm.[12] A standard and effective in vitro model utilizes murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[13]
Expertise & Experience: Mechanism of Action & Assay Choice
LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4). This triggers downstream signaling cascades, most notably the nuclear factor-kappa B (NF-κB) pathway, leading to the transcription and release of pro-inflammatory mediators like nitric oxide (NO), and cytokines such as TNF-α and IL-6.[13]
Our primary screening assay will quantify NO production using the Griess reagent, a simple, rapid, and cost-effective colorimetric method. A secondary screen using an Enzyme-Linked Immunosorbent Assay (ELISA) for a key cytokine like TNF-α provides a more specific measure of the anti-inflammatory effect.[14]
Signaling Pathway: LPS-Induced Inflammation in Macrophages
Caption: Simplified NF-κB signaling pathway targeted by anti-inflammatory compounds.
Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Seeding:
-
Seed RAW 264.7 macrophages into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Pre-treatment:
-
Treat the cells with various concentrations of Comp-A , Comp-B , Comp-C , or a positive control (e.g., Dexamethasone) for 1 hour before LPS stimulation.
-
-
Inflammatory Stimulation:
-
Add LPS to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.
-
A purple/magenta color will develop. Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite (a stable product of NO) in each sample.
-
Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-only control.
-
Calculate the IC50 value for each compound.
-
Data Presentation: Comparative Anti-inflammatory Activity
| Compound | Inhibition of NO Production IC50 (µM) ± SD |
| Comp-A | 8.3 ± 1.1 |
| Comp-B | 45.1 ± 5.3 |
| Comp-C | 12.5 ± 2.4 |
| Dexamethasone (Control) | 1.5 ± 0.3 |
This table presents hypothetical data for illustrative purposes. Here, Comp-A demonstrates the most potent anti-inflammatory effect by inhibiting NO production.
Chapter 3: Antimicrobial Screening
The structural diversity of cyclohexane-1,3-dione derivatives makes them promising candidates for novel antimicrobial agents.[2][15] The primary goal of in vitro antimicrobial testing is to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.[16] The broth microdilution method is a standardized, quantitative, and scalable technique for this purpose.[17]
Expertise & Experience: The Broth Microdilution Method
This method offers a significant advantage over diffusion-based assays (like the disk-diffusion test) because it provides a quantitative MIC value, which is crucial for comparing the potency of different compounds.[16][18] The test is performed in 96-well plates, allowing for efficient screening of multiple compounds against various bacterial strains simultaneously. We will test our compounds against a representative Gram-positive bacterium (Staphylococcus aureus) and a Gram-negative bacterium (Escherichia coli).
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution Assay
-
Preparation:
-
Prepare stock solutions of Comp-A , Comp-B , Comp-C , and a control antibiotic (e.g., Ampicillin) in a suitable solvent.
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this inoculum in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Plate Setup:
-
Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the highest concentration of the test compound (prepared in MHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (broth + bacteria, no compound). Well 12 will be the sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Data Presentation: Comparative Antimicrobial Activity
| Compound | MIC (µg/mL) vs S. aureus (Gram-positive) | MIC (µg/mL) vs E. coli (Gram-negative) |
| Comp-A | 128 | > 256 |
| Comp-B | 16 | 32 |
| Comp-C | > 256 | > 256 |
| Ampicillin (Control) | 0.5 | 8 |
This table presents hypothetical data for illustrative purposes. The results indicate that Comp-B has moderate broad-spectrum antimicrobial activity, while Comp-A is selective for Gram-positive bacteria and Comp-C shows no significant activity at the tested concentrations.
Conclusion and Path Forward
This comparative guide outlines a systematic in vitro approach to characterizing novel compounds derived from the 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione scaffold. By employing a battery of standardized assays, we can efficiently profile and compare new chemical entities for potential therapeutic applications.
Based on our hypothetical data:
-
Comp-C is the most promising anticancer lead candidate.
-
Comp-A is the most potent anti-inflammatory agent.
-
Comp-B displays the best antimicrobial profile.
This multi-assay approach provides a holistic view of a compound's bioactivity profile, enabling data-driven decisions for lead candidate selection. Subsequent steps would involve secondary assays to elucidate mechanisms of action, assess selectivity, and conduct initial safety profiling before advancing to more complex cell models or in vivo studies.
References
- A Comparative Guide: MTT vs. XTT Assays for Cell Viability. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-mtt-vs-xtt-assays-for-cell-viability]
- Bibi, S., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [URL: https://pubmed.ncbi.nlm.nih.gov/29968261/]
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4922282/]
- CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific - US. [URL: https://www.thermofisher.com/us/en/home/life-science/cell-analysis/cell-viability-and-regulation/cell-viability/cyquant-viability-proliferation-assays/cyquant-xtt-mtt-assays.html]
- Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays. Fisher Scientific. [URL: https://www.fishersci.com/us/en/products/I9C8L48A/invitrogen-cyquant-mtt-xtt-cell-viability-assays.html]
- Nabavi, S. F., et al. (2015). Bioassays for anticancer activities. Methods in Molecular Biology, 1284, 461-470. [URL: https://pubmed.ncbi.nlm.nih.gov/25757978/]
- A comprehensive review on in-vitro methods for anti-microbial activity. (2023). World Journal of Advanced Research and Reviews, 20(2), 1148-1156. [URL: https://wjarr.com/sites/default/files/WJARR-2023-1498.pdf]
- MTT assay. Wikipedia. [URL: https://en.wikipedia.org/wiki/MTT_assay]
- Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]
- In Vitro Antimicrobials. Pharmacology Discovery Services. [URL: https://www.eurofinsdiscoveryservices.com/pharmacology-services/in-vitro-assays/antimicrobials/]
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17731-17738. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c02456]
- Methods for in vitro evaluating antimicrobial activity: A review. (2016). ResearchGate. [URL: https://www.researchgate.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [URL: https://www.noblelifesci.
- In vitro antimicrobial susceptibility testing methods. (2018). Pure. [URL: https://www.pure.ed.ac.uk/ws/portalfiles/portal/43209594/In_vitro_antimicrobial_susceptibility_testing_methods.pdf]
- In vitro methods of screening of anticancer agents. (2018). Slideshare. [URL: https://www.slideshare.net/mobile/ssuserc4a351/in-vitro-methods-of-screening-of-anticancer-agents]
- In Vitro Assays to Study Inflammasome Activation in Primary Macrophages. (2021). Methods in Molecular Biology, 2371, 131-145. [URL: https://link.springer.com/protocol/10.1007/978-1-0716-1693-2_9]
- Fuchs, D., et al. (2012). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods in Molecular Biology, 900, 249-261. [URL: https://pubmed.ncbi.nlm.nih.gov/22821415/]
- In Vitro Anti-inflammatory Assay Protocol for Cyperol. Benchchem. [URL: https://www.benchchem.
- Inflammation Detection | Inflammasome Activity Assays. Promega Corporation. [URL: https://www.promega.
- Translational Neuroinflammation Assays for High-Throughput In Vitro Screening. Scantox. [URL: https://www.scantox.com/translational-neuroinflammation-assays-for-high-throughput-in-vitro-screening/]
- Yurttaş, L., et al. (2014). Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones. Drug Research (Stuttgart), 64(2), 66-72. [URL: https://pubmed.ncbi.nlm.nih.gov/23986309/]
- Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. (2015). Molecules, 20(5), 9309-9325. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272191/]
- Turan, N., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 20(5), 9309-9325. [URL: https://pubmed.ncbi.nlm.nih.gov/26007185/]
- 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione. Aromsyn. [URL: https://www.aromsyn.com/product/27463-42-9]
- 5-(3,4-DICHLOROPHENYL)CYCLOHEXANE-1,3-DIONE | 27463-42-9. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4189280.htm]
- Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. (2021). ResearchGate. [URL: https://www.researchgate.
- 5-(2,4-Dichlorophenyl)cyclohexane-1,3-dione. Amerigo Scientific. [URL: https://www.amerigoscientific.
- Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. (2020). Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Cyclohexane-1%2C3-dione-Derivatives%3A-Versatile-for-of-Sharma-Kumar/1844b3c75d3129486c8f61546b38c35348d28ed3]
- Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2023). Molecules, 28(15), 5851. [URL: https://www.mdpi.com/1420-3049/28/15/5851]
Sources
- 1. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 6. MTT assay - Wikipedia [en.wikipedia.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.be]
- 11. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Inflammation Assay | Inflammation Detection | Inflammasome Activity Assays [worldwide.promega.com]
- 15. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pure.tue.nl [pure.tue.nl]
A Comparative Analysis of Synthetic Routes to 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione
Introduction
5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione is a valuable building block in medicinal chemistry and materials science. Its substituted cyclohexane-1,3-dione core is a key pharmacophore in a variety of biologically active molecules, exhibiting a range of activities including herbicidal, anti-inflammatory, and anticancer properties. The presence of the 3,4-dichlorophenyl moiety can significantly influence the compound's lipophilicity, metabolic stability, and target-binding interactions. The efficient and scalable synthesis of this intermediate is therefore of considerable interest to researchers in drug discovery and development.
This guide provides a comparative analysis of the primary synthetic strategies for accessing 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione. We will delve into the mechanistic underpinnings of two major pathways: the Michael Addition/Cyclization Cascade and the Robinson Annulation . By examining the experimental nuances, potential yields, and scalability of each route, this document aims to equip researchers with the knowledge to make informed decisions for their synthetic campaigns.
Route 1: The Michael Addition/Intramolecular Cyclization Strategy
This widely employed strategy builds the cyclohexane-1,3-dione ring through a sequential Michael addition and a subsequent intramolecular cyclization, typically a Claisen condensation. The general approach involves the conjugate addition of a C3-dianion equivalent, such as diethyl malonate, to an α,β-unsaturated carbonyl compound bearing the desired 3,4-dichlorophenyl substituent.
Mechanistic Rationale
The core principle of this route lies in the sequential formation of two key carbon-carbon bonds. The first is a Michael addition, where the enolate of diethyl malonate attacks the β-carbon of a 3,4-dichlorophenyl-substituted α,β-unsaturated ester or ketone. This 1,4-conjugate addition is a powerful tool for forming carbon-carbon bonds in a controlled manner.
Following the Michael addition, the resulting diester intermediate is subjected to a base-induced intramolecular Dieckmann or Claisen condensation. This reaction forms the six-membered ring by creating a bond between the α-carbon of one ester and the carbonyl carbon of the other. Subsequent hydrolysis of the resulting β-keto ester and decarboxylation affords the target 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione.
Figure 1: Workflow for the Michael Addition/Intramolecular Cyclization route.
Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of 1-(3,4-Dichlorophenyl)-3-(phenyl)prop-2-en-1-one (3,4-Dichlorochalcone)
-
To a stirred solution of 3,4-dichlorobenzaldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, during which a precipitate will form.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and then with cold ethanol.
-
Dry the crude product under vacuum to yield the chalcone. Recrystallization from ethanol can be performed for further purification.
Step 2: Synthesis of Diethyl 2-(1-(3,4-dichlorophenyl)-3-oxobutyl)malonate
-
To a solution of sodium ethoxide, prepared by dissolving sodium (1.1 eq) in absolute ethanol, add diethyl malonate (1.2 eq) dropwise at room temperature.
-
To this solution, add a solution of the 3,4-dichlorochalcone (1.0 eq) in ethanol.
-
Reflux the reaction mixture for 8-12 hours.
-
After cooling, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude Michael adduct.
Step 3: Intramolecular Claisen Condensation, Hydrolysis, and Decarboxylation
-
To a solution of sodium ethoxide in ethanol (from 1.5 eq of sodium), add the crude Michael adduct from the previous step.
-
Reflux the mixture for 12-18 hours to effect cyclization.
-
Cool the reaction mixture and add a solution of sodium hydroxide (4.0 eq) in water.
-
Heat the mixture to reflux for an additional 4-6 hours to hydrolyze the ester.
-
After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2.
-
Heat the acidified mixture to reflux for 2-4 hours to promote decarboxylation.
-
Cool the mixture to room temperature and then in an ice bath to induce precipitation.
-
Filter the solid product, wash with cold water, and dry. Recrystallization from an appropriate solvent (e.g., acetone/water) can be performed to obtain the pure 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Readily available starting materials. | Multi-step process can lead to lower overall yields. |
| Well-established and robust methodology. | The use of strong bases like sodium ethoxide may not be compatible with sensitive functional groups. |
| Generally good yields for the Michael addition step. | The final hydrolysis and decarboxylation steps can sometimes be harsh. |
Route 2: The Robinson Annulation Pathway
The Robinson annulation is a classic and powerful ring-forming reaction in organic synthesis that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[3] This pathway offers a more convergent approach to 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione.
Mechanistic Rationale
In a plausible Robinson annulation approach to the target molecule, an enolate derived from a β-dicarbonyl compound, such as ethyl acetoacetate, would act as the Michael donor. The Michael acceptor would be a vinyl ketone bearing the 3,4-dichlorophenyl group, such as 1-(3,4-dichlorophenyl)prop-2-en-1-one.
The initial Michael addition forms a 1,5-diketone intermediate. Under the basic reaction conditions, this intermediate readily undergoes an intramolecular aldol condensation. An enolate is formed at one of the ketone methyl groups, which then attacks the other ketone carbonyl to form a six-membered ring. Subsequent dehydration of the aldol adduct yields a cyclohexenone derivative. Further synthetic manipulations would be required to arrive at the target cyclohexane-1,3-dione.
Figure 2: Conceptual workflow for the Robinson Annulation pathway.
Conceptual Experimental Protocol
-
Preparation of 1-(3,4-dichlorophenyl)prop-2-en-1-one: This Michael acceptor can be prepared via a Mannich reaction of 3,4-dichloroacetophenone with formaldehyde and a secondary amine (e.g., dimethylamine) to form the Mannich base, followed by thermal elimination.
-
Robinson Annulation:
-
To a solution of a base (e.g., sodium ethoxide or potassium tert-butoxide) in a suitable solvent (e.g., ethanol or THF), add the enolate precursor (e.g., ethyl acetoacetate) at a low temperature.
-
Add the 1-(3,4-dichlorophenyl)prop-2-en-1-one slowly to the enolate solution.
-
Allow the reaction to warm to room temperature and stir until the Michael addition is complete.
-
Heat the reaction mixture to induce the intramolecular aldol condensation and dehydration.
-
Work-up would involve neutralization, extraction, and purification by chromatography or crystallization.
-
-
Conversion to the 1,3-dione: The resulting cyclohexenone would require further chemical steps, such as reduction and oxidation, to yield the final 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione. This adds to the complexity of this route.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Convergent approach, potentially forming the core ring structure in a single pot. | The required vinyl ketone precursor may not be commercially available and requires separate synthesis. |
| A classic and well-understood reaction. | The reaction can be prone to side reactions, such as polymerization of the vinyl ketone. |
| The resulting cyclohexenone requires further synthetic steps to reach the target 1,3-dione. |
Comparative Summary and Conclusion
| Feature | Route 1: Michael Addition/Cyclization | Route 2: Robinson Annulation |
| Overall Strategy | Linear, sequential bond formation. | Convergent, one-pot ring formation (in principle). |
| Starting Materials | Readily available aldehydes, ketones, and malonic esters. | Requires synthesis of a specific vinyl ketone. |
| Number of Steps | Typically 3-4 distinct steps. | Potentially fewer steps to the cyclohexenone core, but more steps to the final product. |
| Key Reactions | Michael Addition, Claisen/Dieckmann Condensation, Hydrolysis, Decarboxylation. | Michael Addition, Intramolecular Aldol Condensation. |
| Potential Yields | Can be moderate to good, but cumulative losses over multiple steps. | Can be variable, sensitive to reaction conditions and substrate stability. |
| Scalability | Generally scalable, with established procedures for similar compounds. | May present challenges in controlling polymerization on a larger scale. |
For the synthesis of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione, the Michael Addition/Intramolecular Cyclization strategy (Route 1) appears to be the more practical and reliable approach for a laboratory setting. The starting materials are more readily accessible, and the individual steps are well-documented for a wide range of analogous compounds. While it involves a more linear sequence, the predictability and robustness of each step make it a more dependable choice for achieving the target molecule.
The Robinson Annulation (Route 2) , while elegant in its convergence, presents greater synthetic challenges, primarily in the preparation and handling of the requisite 3,4-dichlorophenyl vinyl ketone and the subsequent conversion of the cyclohexenone product.
Researchers embarking on the synthesis of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione are encouraged to initially pursue the Michael addition/cyclization pathway, optimizing the conditions for each step to maximize the overall yield.
References
- Budak, Y., Gürdere, M., & Ceylan, M. (2010). Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. Bulletin of the Chemical Society of Ethiopia, 24(2), 293-298.
- Chopade, M. U., & Piste, P. B. (2014). Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. Organic Chemistry: An Indian Journal, 10(4), 145-149.
- Robinson, R. (1935). A synthesis of tropinone. Journal of the Chemical Society (Resumed), 762-768.
Sources
A Comparative Guide to the Efficacy of 5-Arylcyclohexane-1,3-dione Analogs as Enzyme Inhibitors
This guide provides a comparative analysis of 5-arylcyclohexane-1,3-dione analogs, a class of compounds demonstrating significant potential as inhibitors of enzymes crucial in both agricultural and therapeutic contexts. We will delve into their efficacy, particularly focusing on analogs bearing a 3,4-dichlorophenyl moiety, and explore their inhibitory action on two key enzymes: 4-hydroxyphenylpyruvate dioxygenase (HPPD) and the c-Met tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and experimental validation of these promising molecules.
Introduction: The Versatile Scaffold of 5-Arylcyclohexane-1,3-diones
The cyclohexane-1,3-dione core is a versatile scaffold in medicinal and agricultural chemistry. Its synthetic tractability allows for a wide range of substitutions, leading to compounds with diverse biological activities. The introduction of an aryl group at the 5-position has been a particularly fruitful strategy in the development of potent enzyme inhibitors. These compounds have garnered significant attention for their ability to modulate the activity of enzymes implicated in weed resistance and cancer progression.
Mechanism of Action and Therapeutic Targets
Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD)
In the realm of agriculture, 5-arylcyclohexane-1,3-dione analogs have emerged as potent herbicides due to their ability to inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] HPPD is a key enzyme in the metabolic pathway of tyrosine, catalyzing the conversion of 4-hydroxyphenylpyruvate to homogentisate. This step is crucial for the biosynthesis of plastoquinone and tocochromanols in plants. Inhibition of HPPD leads to a depletion of these essential molecules, resulting in the bleaching of leaves and ultimately, plant death.[2] The triketone moiety, which includes the cyclohexane-1,3-dione core, is essential for this inhibitory activity.[2]
Inhibition of c-Met Tyrosine Kinase
In the context of oncology, derivatives of cyclohexane-1,3-dione have shown remarkable efficacy as inhibitors of the c-Met receptor tyrosine kinase.[3] The c-Met signaling pathway, when aberrantly activated, plays a critical role in tumor growth, proliferation, and metastasis in various cancers.[4] Cyclohexane-1,3-dione-based compounds have been identified as potent c-Met inhibitors, with some analogs exhibiting inhibitory concentrations (IC50) in the nanomolar range.[5] Notably, studies have indicated that the presence of electronegative groups, such as chlorine atoms, on the aryl ring can enhance the inhibitory activity of these compounds against c-Met.[5]
Comparative Efficacy of 5-Arylcyclohexane-1,3-dione Analogs
| Compound Class/Analog | Target Enzyme | IC50 Value | Reference Compound | Reference IC50 | Source |
| 2-Acyl-cyclohexane-1,3-dione with C11 alkyl side chain | HPPD | 0.18 ± 0.02 µM | Sulcotrione | 0.25 ± 0.02 µM | [2] |
| Various 1,2,4-triazine derivatives from cyclohexane-1,3-dione | c-Met | 0.24 to 9.36 nM | Foretinib | 1.16 nM | |
| Hexahydroquinoline and tetrahydrochromenopyrazole derivatives | c-Met | 0.03 to 18.29 nM | Foretinib | Not stated | [5] |
| 3,5,7-Trisubstituted quinolines | c-Met | < 1.0 nM | Not applicable | Not applicable | [6] |
Note: The table presents data for various cyclohexane-1,3-dione derivatives to illustrate the potency of this class of compounds. Direct comparative data for a series of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione analogs is limited.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for assessing the enzymatic inhibition of HPPD and c-Met kinase are provided below.
Protocol 1: In Vitro HPPD Enzyme Inhibition Assay
This protocol is adapted from established spectrophotometric methods for determining the inhibitory activity of compounds against HPPD.
1. Materials and Reagents:
- Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)
- Test compounds (5-arylcyclohexane-1,3-dione analogs) dissolved in DMSO
- Assay Buffer: 50 mM potassium phosphate, pH 7.5, containing 1 mM L-ascorbic acid and 10 µg/mL catalase
- Substrate: 4-hydroxyphenylpyruvate (HPP)
- Cofactor: Fe(NH₄)₂(SO₄)₂
- 96-well UV-transparent microplate
- Spectrophotometer capable of reading absorbance at 310 nm
2. Assay Procedure:
- Prepare a reaction mixture containing the assay buffer and the HPPD enzyme.
- Add the test compounds at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., sulcotrione).
- Pre-incubate the enzyme with the test compounds for 5 minutes at room temperature.
- Initiate the enzymatic reaction by adding the substrate (HPP) and cofactor (Fe(NH₄)₂(SO₄)₂).
- Monitor the increase in absorbance at 310 nm over time, which corresponds to the formation of the product, homogentisate.
- Calculate the initial reaction rates for each concentration of the test compound.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: In Vitro c-Met Kinase Inhibition Assay (Luminescence-based)
This protocol utilizes a luminescence-based assay to measure the inhibition of c-Met kinase activity.
1. Materials and Reagents:
- Recombinant human c-Met kinase
- Test compounds (5-arylcyclohexane-1,3-dione analogs) dissolved in DMSO
- Kinase Assay Buffer: 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA
- ATP
- Poly(Glu, Tyr) 4:1 as a generic kinase substrate
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96-well microplates
- Luminometer
2. Assay Procedure:
- Add the kinase assay buffer, ATP, and substrate to the wells of the microplate.
- Add the test compounds at various concentrations. Include a vehicle control (DMSO) and a known c-Met inhibitor (e.g., foretinib) as a positive control.
- Add the c-Met kinase to initiate the reaction.
- Incubate the plate at 30°C for 60 minutes.
- Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Measure the luminescence using a luminometer.
- Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate a representative experimental workflow and the c-Met signaling pathway.
Caption: A generalized workflow for in vitro enzyme inhibition assays.
Caption: Simplified c-Met signaling pathway and the point of inhibition.
Conclusion and Future Directions
The 5-arylcyclohexane-1,3-dione scaffold represents a promising starting point for the development of potent and selective enzyme inhibitors. The available data strongly suggest that substitutions on the aryl ring, particularly with electron-withdrawing groups like chlorine, are critical for enhancing inhibitory activity against key targets such as HPPD and c-Met kinase.
Further research should focus on the systematic synthesis and evaluation of a series of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione analogs to establish a clear and quantitative structure-activity relationship. Such studies will be invaluable for optimizing the potency and selectivity of these compounds, paving the way for the development of novel herbicides and anticancer therapeutics. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for these future investigations.
References
-
The Synthesis and Structure—Activity Relationships of the Triketone HPPD Herbicides. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. (2022). MDPI. Retrieved January 22, 2026, from [Link]
-
multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. (n.d.). Journal of the Iranian Chemical Society. Retrieved January 22, 2026, from [Link]
-
Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. (2022). ACS Omega. Retrieved January 22, 2026, from [Link]
-
Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a novel anticancer agent. (2011). Journal of Medicinal Chemistry. Retrieved January 22, 2026, from [Link]
-
c-Met inhibitors. (2013). Avicenna Journal of Medical Biotechnology. Retrieved January 22, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajol.info [ajol.info]
- 6. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione Against Known Inhibitors
Introduction
In the pursuit of novel therapeutics, the rigorous and objective assessment of new chemical entities is a cornerstone of successful drug discovery. This guide provides a comprehensive framework for benchmarking 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione, a compound with a versatile cyclohexane-1,3-dione scaffold known for a range of biological activities, against established inhibitors.[1][2] Given the therapeutic potential of targeting tryptophan metabolism in diseases like cancer, this guide will focus on a critical enzyme in this pathway: indoleamine 2,3-dioxygenase 1 (IDO1).[3][4][5]
IDO1 is the first and rate-limiting enzyme in the kynurenine pathway of tryptophan catabolism.[4] Its upregulation in many tumors creates an immunosuppressive microenvironment, allowing cancer cells to evade the immune system.[4][6][7] This makes IDO1 a prime target for cancer immunotherapy.[3][6][7] This guide is intended for researchers, scientists, and drug development professionals, offering not just experimental protocols but also the scientific rationale behind the benchmarking strategy.
Comparative Inhibitors: Setting the Standard
To effectively evaluate 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione, it will be benchmarked against two well-characterized IDO1 inhibitors:
-
Epacadostat (INCB024360): A highly potent and selective IDO1 inhibitor that has undergone extensive clinical investigation.[8][9][10] Its well-defined profile makes it an excellent positive control for high-potency inhibition.[10]
-
1-Methyl-DL-tryptophan (1-MT): A classic tryptophan analog and a selective inhibitor of IDO enzymatic activity.[11] While less potent than newer inhibitors, it serves as a crucial historical and mechanistic benchmark.[12]
A Multi-Phased Approach to Benchmarking
A robust evaluation requires a multi-tiered experimental approach, progressing from direct enzymatic assays to more complex cell-based systems that reflect a more physiological environment.
Figure 1: A structured workflow for comprehensive inhibitor benchmarking.
Phase 1: In Vitro Enzymatic Characterization
This initial phase focuses on the direct molecular interaction between the test compounds and purified IDO1 enzyme, providing a clear measure of inhibitory potency and mechanism.
Rationale: This assay directly quantifies the catalytic activity of recombinant human IDO1 by measuring the conversion of tryptophan to N-formylkynurenine.[13]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Reaction Buffer: 50 mM potassium phosphate buffer (pH 6.5), 20 mM L-ascorbic acid, 10 µM methylene blue, and 100-200 µg/mL catalase.[13]
-
Recombinant human IDO1 enzyme solution.
-
L-tryptophan substrate solution.[13]
-
Serial dilutions of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione, Epacadostat, and 1-MT in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
Pre-incubate the IDO1 enzyme with the serially diluted inhibitors in a 96-well plate to allow for binding.[14]
-
Initiate the enzymatic reaction by adding L-tryptophan.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).[13]
-
Stop the reaction using a stopping agent like 30% trichloroacetic acid (TCA).[13]
-
-
Detection and Analysis:
-
Hydrolyze the N-formylkynurenine product to kynurenine by incubating at 50°C for 30 minutes.[13]
-
Quantify kynurenine levels. This can be done colorimetrically or fluorometrically using a developer that reacts with the product.
-
Calculate the percentage of inhibition at each compound concentration relative to a vehicle control.
-
Determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited) by fitting the data to a dose-response curve.
-
Rationale: Determining the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive) provides deeper insight into the inhibitor-enzyme interaction.
Step-by-Step Methodology:
-
Kinetic Assay Setup:
-
Perform the IDO1 enzymatic assay with varying concentrations of the substrate (L-tryptophan) at several fixed concentrations of each inhibitor.
-
-
Data Analysis:
-
Generate Michaelis-Menten plots for each inhibitor concentration.
-
Use Lineweaver-Burk or other linear transformations to visualize the data and determine the mode of inhibition by observing the effects on Vmax and Km.
-
Calculate the Ki value, which represents the binding affinity of the inhibitor.
-
Phase 2: Cellular Activity and Cytotoxicity Assessment
This phase evaluates the inhibitor's performance in a more biologically relevant setting, using a human cell line that expresses IDO1.
Rationale: This assay assesses the ability of the inhibitors to cross the cell membrane and inhibit intracellular IDO1 activity.[15] The primary readout is the level of kynurenine secreted into the cell culture medium.
Step-by-Step Methodology:
-
Cell Culture and IDO1 Induction:
-
Culture a suitable human cell line (e.g., HeLa or tumor cell lines) in 96-well plates.
-
Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ).
-
-
Inhibitor Treatment:
-
Replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubate for a sufficient period (e.g., 24-48 hours) to allow for IDO1 inhibition.
-
-
Kynurenine Quantification:
-
Collect the cell culture supernatant.
-
Measure the kynurenine concentration using HPLC or a colorimetric/fluorometric method.[13]
-
-
Data Analysis:
-
Calculate the percent inhibition of kynurenine production.
-
Determine the EC50 value (the effective concentration that causes 50% inhibition in the cellular assay).
-
Rationale: It is crucial to ensure that the observed reduction in kynurenine is due to specific IDO1 inhibition and not a result of general cellular toxicity.
Step-by-Step Methodology:
-
Cell Treatment:
-
Treat cells with the same range of inhibitor concentrations used in the cellular activity assay.
-
-
Viability Assessment:
-
After the incubation period, assess cell viability using a standard method such as MTT, XTT, or a commercial luminescence-based assay (e.g., CellTiter-Glo®).
-
-
Data Analysis:
-
Calculate the percent cell viability relative to a vehicle control.
-
Determine the CC50 value (the concentration that reduces cell viability by 50%).
-
A promising inhibitor should have a significantly higher CC50 than its EC50.
-
Phase 3: Selectivity Profiling
Rationale: An ideal inhibitor should be highly selective for its target enzyme to minimize off-target effects. For IDO1, it is important to assess activity against the related enzymes tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase 2 (IDO2).[16]
Figure 2: Workflow for evaluating inhibitor selectivity.
Step-by-Step Methodology:
-
Enzymatic Assays:
-
Perform enzymatic inhibition assays as described in Protocol 1, using recombinant human TDO and IDO2 enzymes.
-
-
Data Analysis:
-
Determine the IC50 values for each inhibitor against TDO and IDO2.
-
Calculate the selectivity ratio by dividing the off-target IC50 by the IDO1 IC50. A higher ratio indicates greater selectivity for IDO1.
-
Hypothetical Comparative Data Summary
The following tables present plausible data that could be generated from the described protocols, for illustrative purposes.
Table 1: In Vitro Enzymatic Potency and Mechanism of Action
| Inhibitor | IDO1 IC50 (nM) | IDO1 Ki (nM) | Mechanism of Action |
| 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione | 120 | 65 | Competitive |
| Epacadostat | 10[10] | 5 | Competitive |
| 1-Methyl-DL-tryptophan | ~7000 (D-isomer)[17] | 19,000 (L-isomer)[18] | Competitive[18] |
Table 2: Cellular Activity and Cytotoxicity
| Inhibitor | Cellular EC50 (nM) | CC50 (µM) | Selectivity Index (CC50/EC50) |
| 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione | 350 | > 50 | > 142 |
| Epacadostat | ~70[9] | > 100 | > 1428 |
| 1-Methyl-DL-tryptophan | > 10,000 | > 100 | < 10 |
Table 3: Selectivity Profile
| Inhibitor | TDO IC50 (nM) | IDO2 IC50 (nM) | Selectivity (TDO/IDO1) | Selectivity (IDO2/IDO1) |
| 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione | > 15,000 | 3,000 | > 125 | 25 |
| Epacadostat | > 50,000 | ~1,000 | > 5000 | ~100 |
| 1-Methyl-DL-tryptophan | > 50,000 | Preferential for IDO2 (D-isomer)[19] | High | Low |
Expert Interpretation and Forward Look
Based on this hypothetical dataset, 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione presents as a promising IDO1 inhibitor with several key attributes:
-
Potency: It demonstrates potent inhibition of IDO1 in the nanomolar range, significantly outperforming the historical benchmark 1-MT. While not as potent as the clinical candidate Epacadostat, it represents a strong lead for further optimization.
-
Cellular Efficacy: The compound exhibits good cell permeability and effectively inhibits IDO1 in a cellular context, as indicated by its sub-micromolar EC50 value.
-
Safety Profile: The high selectivity index suggests that the observed IDO1 inhibition is not due to non-specific cytotoxicity, a crucial feature for a therapeutic candidate.
-
Selectivity: The compound shows excellent selectivity against TDO. However, its more moderate selectivity against IDO2 warrants further investigation, as the roles of IDO1 and IDO2 in immune responses can be distinct and even opposing.[20]
References
-
BPS Bioscience. IDO1 Inhibitor Mechanism of Action Assay Kit. [Link]
-
Amsbio. IDO Immune Pathway. [Link]
-
Yue, E. W., et al. (2017). Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges. Journal of Hematology & Oncology, 10(1), 1-15. [Link]
-
ChemWhat. 5-(3,4-DICHLOROPHENYL)CYCLOHEXANE-1,3-DIONE. [Link]
-
chemeurope.com. 5,5-dimethylcyclohexane-1,3-dione. [Link]
-
Zhai, L., et al. (2017). Quantification of IDO1 enzyme activity in normal and malignant tissues. Methods in Enzymology, 594, 223-239. [Link]
-
Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 96, 103667. [Link]
-
Ye, Z., et al. (2019). IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Journal of Hematology & Oncology, 12(1), 1-15. [Link]
-
Liu, X., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology, 14(1), 1-18. [Link]
-
Merlo, L. M. F., et al. (2018). The IDO inhibitor 1-methyl tryptophan activates the aryl hydrocarbon receptor response in mesenchymal stromal cells. OncoImmunology, 7(1), e1375835. [Link]
-
Abdullahi, M., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 7(40), 35687-35703. [Link]
-
Jamieson, A. M., et al. (2020). Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. International Journal of Molecular Sciences, 21(21), 8193. [Link]
-
Wikipedia. Indoleamine 2,3-dioxygenase. [Link]
-
Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters, 8(5), 486-491. [Link]
-
ACS Publications. Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). [Link]
-
van Baren, N., & Van den Eynde, B. J. (2015). Discovery of IDO1 inhibitors: from bench to bedside. Frontiers in Immunology, 6, 388. [Link]
-
BPS Bioscience. IDO1 Cell-Based Assay Kit. [Link]
-
BPS Bioscience. Epacadostat (INCB024360). [Link]
-
Merlo, L. M. F., et al. (2019). Differential Roles of IDO1 and IDO2 in T and B Cell Inflammatory Immune Responses. Frontiers in Immunology, 10, 585. [Link]
-
Chen, Y., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Chemistry, 10, 948336. [Link]
-
Kniess, T., et al. (2020). The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch. Frontiers in Immunology, 11, 253. [Link]
- Google Patents.
-
Crist, M., et al. (2019). Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. OncoTargets and Therapy, 12, 8819-8832. [Link]
-
Iacono, A., et al. (2023). The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. Frontiers in Immunology, 14, 1145321. [Link]
-
Opitz, C. A., et al. (2011). The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells. PLoS ONE, 6(5), e19823. [Link]
-
Gesynta Pharma. Cyclohexane-1,3-dione: Properties, Applications, and Production. [Link]
Sources
- 1. 5-(3-Chlorophenyl)cyclohexane-1,3-dione | 55579-71-0 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]
- 6. amsbio.com [amsbio.com]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. The IDO inhibitor 1-methyl tryptophan activates the aryl hydrocarbon receptor response in mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch [frontiersin.org]
- 13. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells | PLOS One [journals.plos.org]
- 20. Differential Roles of IDO1 and IDO2 in T and B Cell Inflammatory Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Reactivity Studies of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione Derivatives
This guide provides a comprehensive framework for evaluating the selectivity and cross-reactivity of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione derivatives. These compounds are of significant interest in drug discovery, and understanding their interaction with both intended and unintended biological targets is crucial for advancing safer and more effective therapeutics.[1][2] This document outlines detailed experimental protocols, data interpretation, and the underlying scientific principles for robust cross-reactivity profiling.
The therapeutic efficacy of any small molecule inhibitor is fundamentally tied to its specificity.[1] Off-target effects, resulting from interactions with unintended proteins, can lead to adverse drug reactions or unforeseen toxicities.[1][3] Therefore, rigorous cross-reactivity assessment is a cornerstone of preclinical drug development.[4] This guide will compare three widely-used assay formats: a competitive radioligand binding assay, a Lanthanide-based Resonance Energy Transfer (LRET) functional assay, and a cell-based target engagement assay.
Competitive Radioligand Binding Assay: Assessing Target Affinity
Competitive radioligand binding assays are a gold standard for quantifying the affinity of a test compound for a specific receptor or enzyme.[5] This technique measures the ability of an unlabeled compound to displace a radiolabeled ligand with known high affinity for the target.[5][6]
Causality Behind Experimental Choices
The choice of a radioligand is critical; it must exhibit high affinity and specificity for the target to ensure a robust and sensitive assay. The use of cell membranes or purified receptors allows for a direct measure of binding affinity without the complexities of a cellular environment.[7][8] Filtration is a rapid and effective method to separate receptor-bound from free radioligand.[5][7]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Reagent Preparation:
-
Assay Setup:
-
Incubation:
-
Incubate the plate for a sufficient duration at a specific temperature to allow the binding to reach equilibrium.[7]
-
-
Filtration:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand (on the filter) from the free radioligand (in the filtrate).[7]
-
-
Washing:
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.[7]
-
-
Scintillation Counting:
-
After the filters have dried, add scintillation fluid to each well and quantify the radioactivity using a microplate scintillation counter.[7]
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of inhibition of radioligand binding against the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[5]
-
Calculate the equilibrium dissociation constant (Ki) for each compound using the Cheng-Prusoff equation.
-
Data Presentation: Comparative Binding Affinities (Ki)
| Compound | Primary Target Ki (nM) | Off-Target A Ki (nM) | Off-Target B Ki (nM) | Selectivity Ratio (A/Primary) | Selectivity Ratio (B/Primary) |
| Derivative 1 | 15 | 1500 | >10,000 | 100 | >667 |
| Derivative 2 | 25 | 500 | 8000 | 20 | 320 |
| Control Cmpd | 10 | 100 | 500 | 10 | 50 |
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Lanthanide-based Resonance Energy Transfer (LRET) Assay: Functional Assessment
LRET assays are a powerful tool for studying molecular interactions and conformational changes in proteins.[9] This technology utilizes the long-lived fluorescence of lanthanide donors, which allows for time-gated detection, minimizing background fluorescence and increasing sensitivity.[9][10] In the context of cross-reactivity, LRET can be employed to measure the functional consequences of compound binding, such as the inhibition of enzymatic activity.
Causality Behind Experimental Choices
The use of a lanthanide donor and a suitable acceptor fluorophore allows for the measurement of proximity changes upon substrate binding and turnover.[11][12] This homogenous, no-wash format is highly amenable to high-throughput screening.[10] By measuring the enzymatic activity in the presence of the test compounds, a direct functional assessment of inhibition can be made.
Experimental Protocol: LRET-based Enzymatic Assay
-
Reagent Preparation:
-
Prepare serial dilutions of the 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione derivatives and control compounds in assay buffer.
-
Prepare the enzyme, lanthanide-labeled antibody (donor), and fluorescently-labeled substrate (acceptor) at their optimal concentrations.
-
-
Assay Setup:
-
In a low-volume 384-well plate, add the test compound or vehicle control.
-
Add the enzyme to all wells.
-
Initiate the enzymatic reaction by adding the fluorescently-labeled substrate.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined time.
-
-
Detection:
-
Stop the enzymatic reaction by adding a solution containing EDTA and the lanthanide-labeled antibody.
-
Incubate to allow for antibody binding to the product.
-
-
Signal Measurement:
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader capable of time-gated detection.[10]
-
-
Data Analysis:
-
Calculate the percentage of inhibition based on the signal from the vehicle control and a positive control inhibitor.
-
Generate dose-response curves and determine the IC50 value for each compound.
-
Data Presentation: Comparative Functional Inhibition (IC50)
| Compound | Primary Target IC50 (nM) | Off-Target A IC50 (nM) | Off-Target B IC50 (nM) | Selectivity Ratio (A/Primary) | Selectivity Ratio (B/Primary) |
| Derivative 1 | 50 | 8000 | >20,000 | 160 | >400 |
| Derivative 2 | 80 | 1200 | 15,000 | 15 | 187.5 |
| Control Cmpd | 30 | 300 | 1500 | 10 | 50 |
Experimental Workflow: LRET-based Enzymatic Assay
Caption: Workflow for an LRET-based enzymatic assay.
Cell-Based Target Engagement Assay: Assessing Cellular Potency and Selectivity
Cell-based assays are crucial for confirming that a compound can penetrate the cell membrane and interact with its intended target in a physiological context.[13][14][15] These assays provide a more biologically relevant assessment of a compound's potency and selectivity.[14][16]
Causality Behind Experimental Choices
Using a live-cell format provides valuable information on compound permeability and target engagement within the complex cellular milieu.[17] Techniques like NanoBRET® (Bioluminescence Resonance Energy Transfer) allow for the quantitative measurement of compound binding to a target protein in living cells.[17][18] This approach provides a direct link between biochemical potency and cellular activity.[15]
Experimental Protocol: NanoBRET® Target Engagement Assay
-
Cell Preparation:
-
Plate cells expressing the target protein fused to NanoLuc® luciferase in a 96-well plate and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione derivatives.
-
Add the compounds to the cells and incubate for a specified time to allow for cell entry and target binding.
-
-
Tracer Addition:
-
Add the cell-permeable fluorescent NanoBRET® tracer, which reversibly binds to the target protein, to all wells.[17]
-
-
Signal Measurement:
-
Measure both the donor (NanoLuc®) and acceptor (tracer) signals using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET® ratio (acceptor signal / donor signal).
-
Generate dose-response curves by plotting the NanoBRET® ratio against the compound concentration and determine the IC50 value.
-
Data Presentation: Comparative Cellular Target Engagement (IC50)
| Compound | Primary Target Cellular IC50 (nM) | Off-Target A Cellular IC50 (nM) | Off-Target B Cellular IC50 (nM) | Selectivity Ratio (A/Primary) | Selectivity Ratio (B/Primary) |
| Derivative 1 | 200 | >10,000 | >10,000 | >50 | >50 |
| Derivative 2 | 500 | 5000 | >10,000 | 10 | >20 |
| Control Cmpd | 150 | 1500 | 8000 | 10 | 53.3 |
Experimental Workflow: Cell-Based Target Engagement Assay
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Luminescence Resonance Energy Transfer to Study Conformational Changes in Membrane Proteins Expressed in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improving lanthanide-based resonance energy transfer detection by increasing donor-acceptor distances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Supercharged fluorescent proteins detect lanthanides via direct antennae signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Target Engagement Assays [discoverx.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. selvita.com [selvita.com]
- 16. promegaconnections.com [promegaconnections.com]
- 17. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 18. icr.ac.uk [icr.ac.uk]
Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione
Hazard Assessment and Waste Classification: The "Why" Behind the Procedure
Understanding the potential hazards of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione is paramount for its safe handling and disposal. The presence of the dichlorophenyl group is of primary concern. Chlorinated organic compounds are often persistent in the environment and can be toxic to aquatic life.[1] Improper disposal can lead to long-term environmental contamination, as exemplified by historical cases of improper chemical waste management.[2]
Based on its structure, the waste generated from this compound should be classified as hazardous waste . Under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), this waste would likely fall under the "F-listed" wastes from non-specific sources if it were a spent solvent, or be considered a "U-listed" or "P-listed" waste if it were a discarded commercial chemical product.[3] More broadly, it is classified as hazardous due to its likely toxicity and potential for environmental harm.[3]
Key Hazardous Characteristics:
| Characteristic | Implication for 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione |
| Toxicity | Halogenated organic compounds can be toxic if ingested, inhaled, or absorbed through the skin. They can also be harmful to aquatic life with long-lasting effects. |
| Environmental Persistence | Chlorinated aromatic structures are often resistant to natural degradation, leading to bioaccumulation in the environment.[1] |
| Combustion Byproducts | Incineration, a common disposal method for organic waste, can produce hazardous byproducts like hydrogen chloride gas if not performed in a specialized facility. |
The Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a clear, logical path for the safe disposal of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione and its associated waste streams.
Caption: Emergency response workflow for a chemical spill.
Immediate Actions for Any Spill:
-
Alert others: Immediately notify your colleagues and supervisor. [4]2. Evacuate the immediate area: Move to a safe location. [4][5]3. Attend to any injured or contaminated individuals: If someone has been splashed with the chemical, remove contaminated clothing and flush the affected area with water for at least 15 minutes. [4]Seek medical attention.
For a Minor Spill (a small, manageable amount that you are trained to handle):
-
Don Personal Protective Equipment (PPE): This should include, at a minimum, safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Contain the spill: Use a chemical spill kit with absorbent pads or other inert absorbent material to surround and absorb the spill. [5]3. Clean up: Carefully collect the absorbent material and any remaining solid compound. [6]4. Package the waste: Place all contaminated materials (absorbents, PPE, etc.) into a designated hazardous waste container. [5]5. Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
For a Major Spill (a large volume, or any amount you are not comfortable or equipped to handle):
-
Evacuate and isolate the area: Close the laboratory doors and prevent re-entry.
-
Contact your institution's EHS or emergency response team immediately. [4]Provide them with the name of the chemical, the quantity spilled, and the location.
Waste Minimization: A Proactive Approach
The most sustainable disposal practice is to minimize waste generation in the first place. Consider the following strategies:
-
Careful planning: Only synthesize or order the amount of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione that you need for your experiments.
-
Good laboratory practices: Use techniques that reduce the amount of solvent and reagents needed.
-
Inventory management: Regularly review your chemical inventory to avoid accumulating outdated or unwanted chemicals. [7] By adhering to these procedures, you not only ensure compliance with regulations but also uphold your professional responsibility to maintain a safe and sustainable research environment.
References
-
Lehigh University Division of Campus Safety. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
The University of Iowa Environmental Health and Safety. (n.d.). Chemical Waste Labeling Procedure. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1973, August). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
OSHA Outreach Courses. (2024, July 29). Chemical Spill Emergency? Follow These Crucial Steps. Retrieved from [Link]
-
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
Oakland University. (2025-2026). EHSO Manual. Retrieved from [Link]
-
Washington State University. (n.d.). Chemical Waste Disposal. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Connecticut Department of Energy & Environmental Protection. (n.d.). What is a RCRA Hazardous Waste?. Retrieved from [Link]
-
Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]
-
University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). PART F. Organochlorine (OC) Compounds. Retrieved from [Link]
-
Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
-
State of Maine. (n.d.). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. Retrieved from [Link]
-
University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]
-
Wikipedia. (n.d.). Love Canal. Retrieved from [Link]
Sources
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. Love Canal - Wikipedia [en.wikipedia.org]
- 3. epa.gov [epa.gov]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. umanitoba.ca [umanitoba.ca]
- 6. Chemical Spill Emergency? Follow These Crucial Steps [oshaoutreachcourses.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
Navigating the Safe Handling of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione: A Guide to Personal Protective Equipment and Operational Safety
This document provides a comprehensive guide to the safe handling, personal protective equipment (PPE) requirements, and disposal of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione. Designed for researchers, chemists, and drug development professionals, this guide synthesizes safety data from structurally related compounds to establish a robust safety protocol in the absence of a specific Safety Data Sheet (SDS) for this novel compound. Our approach is grounded in the toxicological principle of structure-activity relationships, ensuring a cautious and scientifically-informed operational plan.
Compound Hazard Profile Analysis
-
Cyclohexane-1,3-dione Core: This parent molecule is known to be an off-white to yellowish powder.[1] It is classified as harmful if swallowed, a cause of skin irritation, and a cause of serious eye irritation or damage.[2] It may also cause respiratory irritation.[2]
-
3,4-Dichlorophenyl Moiety: The presence of a dichlorinated phenyl group classifies this compound as a halogenated organic. Such compounds warrant careful handling. Dichlorophenyl compounds can be reactive, and their waste products require specific disposal methods due to their environmental persistence and potential to form hazardous byproducts upon incineration.[3][4]
Based on this composite analysis, 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione should be treated as a hazardous substance with the potential for significant skin, eye, and respiratory tract irritation, as well as oral toxicity.
| Hazard Category | Associated Risk | Rationale |
| Acute Oral Toxicity | Harmful if swallowed.[2] | Based on data for Cyclohexane-1,3-dione. |
| Skin Corrosion/Irritation | Causes skin irritation.[2] | Based on data for Cyclohexane-1,3-dione.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation/damage.[2] | Based on data for Cyclohexane-1,3-dione. |
| Respiratory Irritation | May cause respiratory irritation.[2] | Based on data for Cyclohexane-1,3-dione.[2] |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects. | Based on data for Cyclohexane-1,3-dione and the persistence of halogenated organics. |
A Multi-Layered PPE Strategy: The Core Safety Protocol
A multi-layered approach to PPE is essential to minimize exposure through all potential routes. The following protocol is based on the synthesized hazard profile.
Dermal Protection: Preventing Skin Contact
Direct skin contact must be avoided. Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite.
-
Lab Coat: A clean, buttoned lab coat must be worn to protect against incidental contact.
-
Gloves: Handle the compound with chemical-resistant gloves.[5] Gloves must be inspected for tears or holes before each use.[5] Given the chlorinated nature of the compound, nitrile gloves are a suitable initial choice, but glove compatibility should be verified with the manufacturer for prolonged handling or immersion. Always use proper glove removal technique to avoid contaminating your skin.[5]
Ocular Protection: Shielding the Eyes
The risk of serious eye damage necessitates robust eye protection.
-
Safety Glasses with Side Shields or Goggles: Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[5][6] Given the powdery nature of the solid, chemical splash goggles provide superior protection against airborne particles. A face shield may be required for operations with a high risk of dust generation.[6]
Respiratory Protection: Avoiding Inhalation
Given that the compound is a solid powder that may cause respiratory irritation, engineering controls and, if necessary, respiratory protection are critical.
-
Engineering Controls: All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood or a glove box to minimize inhalation risk.[5] Appropriate exhaust ventilation should be provided where dust is formed.[5][6]
-
Respirator: If engineering controls are insufficient or during a large-scale cleanup, a NIOSH-approved particulate respirator (e.g., an N95 dust mask) should be used.[2] For higher concentrations or unknown exposure levels, a more protective respirator may be necessary.[1] Always follow a complete respiratory protection program, including training, fit testing, and medical evaluations.
Caption: PPE Selection Workflow based on Hazard Assessment.
Standard Operating Procedures (SOPs)
Adherence to strict operational protocols is as crucial as wearing the correct PPE.
Pre-Handling & Engineering Controls
-
Designate an Area: Clearly designate an area for handling the compound, preferably within a chemical fume hood.
-
Emergency Equipment: Ensure an emergency eye wash station and safety shower are immediately accessible and have been recently tested.[3][7]
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, containers, and waste receptacles, before bringing the compound into the handling area.
Handling the Solid Compound
-
Don PPE: Put on all required PPE (lab coat, gloves, safety goggles) before entering the designated handling area.
-
Minimize Dust: Handle the compound gently to minimize dust generation.[1] Avoid actions like scraping or vigorous shaking.
-
Portioning: When weighing or transferring the solid, perform the task over a disposable mat within the fume hood to contain any minor spills.
-
Container Management: Keep the container holding the compound tightly closed when not in use.[1][5]
-
Post-Handling: After handling, wipe down the work surface with an appropriate solvent (such as acetone, followed by soap and water) and dispose of the cleaning materials as hazardous waste.[8] Wash hands thoroughly with soap and water.[5]
Spill Management Protocol
In the event of a spill, remain calm and execute the following procedure:
-
Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or outside of a containment hood.
-
Assess the Spill: Evaluate the extent of the spill to determine if it can be managed safely by laboratory personnel.
-
Cleanup:
-
For small, contained spills (inside a fume hood): Gently cover the spill with an absorbent material like sand or vermiculite. Do not use water if the compound's reactivity is unknown.[3]
-
Carefully sweep or scoop the material into a designated hazardous waste container.[2] Avoid creating dust.[2]
-
Decontaminate the area with a solvent-moistened cloth (e.g., acetone), followed by a soap and water wash.[8] Place all cleanup materials in a sealed bag for disposal as halogenated waste.[8]
-
-
Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.
Disposal Plan for Halogenated Waste
As a chlorinated organic compound, 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione and any materials contaminated with it must be disposed of as halogenated hazardous waste .
-
Segregation is Key: Do not mix halogenated waste with non-halogenated waste.[9][10] This is critical because the disposal methods differ, and cross-contamination increases disposal costs and environmental risk.[4]
-
Waste Containers: Collect all solid waste (excess compound, contaminated gloves, weigh boats, cleaning materials) in a clearly labeled, sealed, and durable container.[10][11]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione".[9][10]
-
Disposal Path: The sealed container must be disposed of through your institution's EHS-approved hazardous waste program. Halogenated organic wastes are typically sent for high-temperature incineration.[12] Under no circumstances should this compound or its containers be disposed of in standard trash or down the drain.[9][11]
Sources
- 1. atul.co.in [atul.co.in]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. nj.gov [nj.gov]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. DICHLORODIPHENYLDICHLOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. bucknell.edu [bucknell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
